molecular formula C7H13N B1209537 Pyrrolizidine CAS No. 643-20-9

Pyrrolizidine

Cat. No.: B1209537
CAS No.: 643-20-9
M. Wt: 111.18 g/mol
InChI Key: ADRDEXBBJTUCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolizidine is a bicyclic organonitrogen heterocyclic compound comprised of two ortho-fused pyrrolidine rings which share a common nitrogen atom. It is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDEXBBJTUCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214524
Record name Pyrrolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-20-9
Record name Pyrrolizidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolizidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRROLIZIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine, hexahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRROLIZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRROLIZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolizidine Alkaloid Biosynthesis Pathways in Asteraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways of pyrrolizidine alkaloids (PAs) in the Asteraceae family, a group of secondary metabolites with significant toxicological and potential pharmacological interest. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for studying these complex natural products.

Introduction to this compound Alkaloids in Asteraceae

This compound alkaloids (PAs) are a diverse group of heterocyclic nitrogen-containing compounds produced by numerous plant species, with a notable prevalence in the Asteraceae family, particularly within the tribes Senecioneae and Eupatorieae.[1][2][3] These alkaloids are synthesized by plants as a chemical defense mechanism against herbivores.[2] Structurally, PAs consist of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.[1][4] The presence of a 1,2-unsaturated necine base is a key determinant of their hepatotoxicity.[4]

The Core Biosynthetic Pathway

The biosynthesis of PAs in Asteraceae is a multi-step process that originates from primary metabolism and culminates in the formation of complex esterified alkaloids. The entire pathway is primarily localized in the roots of the plants, from where the synthesized PAs are translocated to other parts of the plant, such as the shoots and flowers.[1][5]

Formation of the Necine Base Precursor: Homospermidine

The biosynthesis of the necine base begins with the formation of homospermidine, the first committed intermediate in the pathway.[1][5] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .

Enzymatic Reaction:

HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane.[1]

  • Substrates: Putrescine and Spermidine

  • Enzyme: Homospermidine Synthase (HSS)

  • Cofactor: NAD⁺

  • Product: Homospermidine

HSS has a polyphyletic origin within the Asteraceae, having evolved independently on at least two separate occasions in the Senecioneae and Eupatorieae tribes through gene duplication of deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[6][7][8]

Cyclization to the this compound Ring

Following its synthesis, homospermidine undergoes a two-step oxidation and cyclization to form the characteristic bicyclic this compound ring of the necine base. This crucial step is catalyzed by a copper-containing amine oxidase, also known as homospermidine oxidase (HSO) . The reaction proceeds through a dialdehyde intermediate which then cyclizes to form 1-formylthis compound.

Modifications of the Necine Base

The initial this compound ring structure undergoes a series of modifications, including hydroxylation and desaturation, to generate the various necine bases found in nature, such as retronecine and otonecine.[4] The specific enzymes responsible for these modifications in Asteraceae are not yet fully characterized.

Biosynthesis of Necic Acids

Necic acids, the acidic moieties that esterify the necine base, are derived from various amino acid precursors, primarily isoleucine.[9] The biosynthetic pathways leading to the diverse array of necic acids are complex and not fully elucidated.

Esterification: The Final Step

The final step in PA biosynthesis is the esterification of the necine base with one or more necic acids.[4] This reaction is catalyzed by specific acyltransferases, which link the carboxyl group of the necic acid to the hydroxyl groups of the necine base. The esterification pattern contributes significantly to the structural diversity and toxicity of the final PA molecules.

Quantitative Data on this compound Alkaloid Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of the PA biosynthetic pathway. Below are tables summarizing available data on enzyme kinetics and metabolite concentrations in representative Asteraceae species.

EnzymeSpeciesSubstrateK_m_ (µM)V_max_ (pkat/mg protein)Optimal pHReference
Homospermidine Synthase (HSS)Senecio vulgarisPutrescine21-7.7[10]
Decarboxylated SAM4-7.7[10]
S-adenosylmethionine decarboxylase (SAMDC)Senecio vulgarisS-adenosylmethionine (SAM)15-7.5[10]
SpeciesPlant PartThis compound AlkaloidConcentration (mg/g dry weight)Reference
Senecio jacobaea-Total PAs2.2 - 4.3[11]
Senecio brasiliensis-Total PAs17.6[11]
Senecio oxyphyllus-Total PAs6.2[11]
Senecio selloi-Total PAs1.81[11]
Senecio madagascariensis-Total PAs0.6[11]
Senecio riddellii-Riddelliine0.2% - 18.0%[12]
Senecio vulgaris-Total PAs0.63% - 2.02%[12]

Table 2: Concentration of this compound Alkaloids in various Senecio species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PA biosynthesis in Asteraceae.

Extraction and Quantification of this compound Alkaloids by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of PAs from plant material.

Materials:

  • Dried and ground plant material

  • 0.05 M H₂SO₄

  • Ammonia solution

  • Methanol

  • Solid-Phase Extraction (SPE) C18 cartridges

  • HPLC-MS/MS system

Procedure:

  • Extraction: Weigh 2.0 g of powdered plant material and extract twice with 20 mL of 0.05 M H₂SO₄ by sonication for 15 minutes. Centrifuge at 3800 x g for 10 minutes and combine the supernatants.[13]

  • SPE Cleanup: Neutralize the extract with ammonia solution. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load 10 mL of the neutralized extract onto the cartridge. Wash the cartridge twice with 5 mL of water. Elute the PAs with two aliquots of 5 mL of methanol.[13]

  • Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial HPLC mobile phase. Filter the sample through a 0.2 µm filter before injection.[13]

  • HPLC-MS/MS Analysis: Separate the PAs on a C18 reversed-phase column using a gradient of acetonitrile and water, both containing formic acid.[14][15] Detect and quantify the PAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[14][15]

Homospermidine Synthase (HSS) Activity Assay

This protocol outlines a method for determining the activity of HSS in plant extracts.

Materials:

  • Plant root extract

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Putrescine

  • [¹⁴C]-Spermidine (or non-radioactive spermidine for HPLC-based detection)

  • NAD⁺

  • Scintillation cocktail (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of putrescine, spermidine (including a tracer amount of [¹⁴C]-spermidine), and NAD⁺.

  • Enzyme Reaction: Initiate the reaction by adding the plant root extract containing HSS. Incubate the mixture at 30°C for a defined period.

  • Termination and Product Separation: Stop the reaction by adding a strong base or by heat inactivation. Separate the product, homospermidine, from the substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: If using a radioactive substrate, quantify the amount of [¹⁴C]-homospermidine formed using a scintillation counter. If using a non-radioactive assay, quantify the homospermidine peak in the HPLC chromatogram.

Heterologous Expression and Purification of Homospermidine Synthase

This protocol describes the expression of HSS in a heterologous system for detailed characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the HSS gene insert

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation and Expression: Transform the E. coli expression strain with the HSS expression vector. Grow the transformed cells in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged HSS protein with a high concentration of imidazole.

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core PA biosynthesis pathway, a proposed signaling pathway, and an experimental workflow.

This compound Alkaloid Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_pa_biosynthesis This compound Alkaloid Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS (Homospermidine Synthase) + Spermidine, NAD+ Spermidine Spermidine Spermidine->Homospermidine Dialdehyde Intermediate Dialdehyde Intermediate Homospermidine->Dialdehyde Intermediate HSO (Homospermidine Oxidase) (Two-step oxidation) 1-Formylthis compound 1-Formylthis compound Dialdehyde Intermediate->1-Formylthis compound Cyclization Necine Base (e.g., Retronecine) Necine Base (e.g., Retronecine) 1-Formylthis compound->Necine Base (e.g., Retronecine) Modification (Hydroxylation, Desaturation) This compound Alkaloid (Ester) This compound Alkaloid (Ester) Necine Base (e.g., Retronecine)->this compound Alkaloid (Ester) Acyltransferase + Necic Acids Necic Acids Necic Acids Necic Acids->this compound Alkaloid (Ester)

Caption: Core biosynthetic pathway of this compound alkaloids in Asteraceae.

Jasmonate Signaling Pathway for PA Biosynthesis Herbivory Herbivory Jasmonic Acid (JA) Burst Jasmonic Acid (JA) Burst Herbivory->Jasmonic Acid (JA) Burst JAZ Repressor Degradation JAZ Repressor Degradation Jasmonic Acid (JA) Burst->JAZ Repressor Degradation Activation of Transcription Factors Activation of Transcription Factors JAZ Repressor Degradation->Activation of Transcription Factors bHLH bHLH Activation of Transcription Factors->bHLH WRKY WRKY Activation of Transcription Factors->WRKY MYB MYB Activation of Transcription Factors->MYB Binding to Promoters of PA Biosynthesis Genes Binding to Promoters of PA Biosynthesis Genes bHLH->Binding to Promoters of PA Biosynthesis Genes WRKY->Binding to Promoters of PA Biosynthesis Genes MYB->Binding to Promoters of PA Biosynthesis Genes Upregulation of PA Biosynthesis Upregulation of PA Biosynthesis Binding to Promoters of PA Biosynthesis Genes->Upregulation of PA Biosynthesis

Caption: Proposed jasmonate signaling pathway regulating PA biosynthesis.

Experimental Workflow for PA Analysis Plant Material (Roots) Plant Material (Roots) Extraction (Acidic) Extraction (Acidic) Plant Material (Roots)->Extraction (Acidic) Centrifugation Centrifugation Extraction (Acidic)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cleanup (C18) SPE Cleanup (C18) Supernatant Collection->SPE Cleanup (C18) Elution (Methanol) Elution (Methanol) SPE Cleanup (C18)->Elution (Methanol) Evaporation & Reconstitution Evaporation & Reconstitution Elution (Methanol)->Evaporation & Reconstitution HPLC-MS/MS Analysis HPLC-MS/MS Analysis Evaporation & Reconstitution->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Caption: Workflow for the extraction and analysis of this compound alkaloids.

Conclusion

The biosynthesis of this compound alkaloids in Asteraceae is a complex and highly regulated process. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial commitment of primary metabolites to the formation of diverse and complex alkaloids. The quantitative data and experimental protocols presented herein offer valuable resources for researchers and scientists working to further elucidate this pathway and explore the potential applications and risks associated with these fascinating natural products. Future research will likely focus on the characterization of the less understood enzymes in the pathway, the intricate regulatory networks that control PA biosynthesis, and the development of metabolic engineering strategies to modify PA production in plants.

References

An In-depth Technical Guide to the Identification of Novel Pyrrolizidine Alkaloids in Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying novel pyrrolizidine alkaloids (PAs) in medicinal plants. PAs are a large group of secondary metabolites with significant toxicological concerns, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Their presence in herbal remedies and other plant-derived products necessitates robust and sensitive methods for their detection and characterization to ensure consumer safety.[1][4] This document outlines the current analytical techniques, experimental workflows, and biosynthetic pathways relevant to the discovery of new PA structures.

Quantitative Analysis of this compound Alkaloids in Medicinal Plants

The concentration of PAs in medicinal plants can vary significantly depending on the plant species, part of the plant used, and the extraction method.[5] The following tables summarize quantitative data from various studies, highlighting the levels of known PAs in different herbal materials. This data serves as a reference for the expected concentration ranges and showcases the diversity of PA distribution.

Table 1: Quantitative Data of this compound Alkaloids in Various Medicinal Plants

Plant SpeciesPlant PartThis compound AlkaloidConcentration (% of total alkaloids or µg/kg)Reference
Echium amoenumNot specifiedSupinine6.61%[6]
Europine12.83%[6]
Malva sylvestrisNot specifiedHeliotrine31.68%[6]
Europine3.54%[6]
Helicteres isoraNot specifiedSupinine11.81%[6]
Heliotrine41.51%[6]
Melissa officinalisNot specifiedSupinine22.16%[6]
Heliotrine19.31%[6]
Triticum sp.Not specifiedSupinine10.17%[6]
Heliotrine55.48%[6]
Rosmarinus officinalisNot specifiedSupinine5.33%[6]
Heliotrine35.44%[6]
Urtica dioicaNot specifiedSupinine14.87%[6]
Heliotrine30.17%[6]
Europine5.37%[6]
Liqueurs-Total PAsup to 9.5 µg/kg[7]
Elixirs-Total PAsup to 3121 µg/kg[7]
Plant Juices-Total PAsaverage of 4.4 µg/kg[7]

Experimental Protocols for the Identification of Novel this compound Alkaloids

The identification of novel PAs requires a multi-step process involving extraction, purification, separation, and structural elucidation. The following sections detail the common methodologies employed at each stage.

The choice of extraction method and solvent is critical for the efficient recovery of PAs and their N-oxides.[1][4] Acidified aqueous or alcoholic solutions are commonly used to extract the basic PA free bases and their more polar N-oxide forms.

2.1.1. Maceration

  • Protocol:

    • Homogenize 1-2 g of dried and ground plant material in a centrifuge tube.

    • Add 20 mL of an extraction solvent such as 0.05 M sulfuric acid or a 2% formic acid solution in water.[8][9]

    • Sonicate the mixture for 15-30 minutes.[8]

    • Centrifuge at approximately 3800 x g for 10 minutes.[8]

    • Collect the supernatant for further purification.

2.1.2. Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[10]

  • Protocol:

    • Mix the plant material with a dispersing agent like diatomaceous earth.

    • Pack the mixture into the extraction cell.

    • Extract with an aqueous solution containing a modifier (e.g., 1-5% acid or ammonia) at a temperature between 50-125 °C.[10]

    • The system automatically delivers the extract into collection vials.

2.1.3. Soxhlet Extraction

  • Protocol:

    • Place the pulverized plant material (e.g., 4 kg) in a thimble.[11]

    • Extract with methanol in a Soxhlet apparatus for an extended period (e.g., 75 hours).[11]

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

SPE is widely used to clean up and concentrate PAs from complex extracts prior to analysis.[8] Strong cation-exchange (SCX) cartridges are particularly effective for retaining both PAs and their N-oxides.[8]

  • Protocol for SCX-SPE:

    • Conditioning: Condition the SCX cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.[8]

    • Loading: Load the acidic extract from the previous step onto the cartridge at a flow rate of 1-2 mL/min.[8]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds, followed by 5 mL of methanol to remove non-polar interferences.[8]

    • Elution: Elute the retained PAs and PANOs with 5-10 mL of a basic methanolic solution, such as 2.5% ammonia in methanol.[8]

    • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[8]

LC-MS/MS is the most powerful and widely used technique for the separation and sensitive detection of PAs.[4] Ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer allows for the separation of isomers and the detection of trace amounts of PAs.[12][13]

  • LC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile is common.[14]

    • Gradient Example: Start with a high percentage of A, gradually increasing the percentage of B to elute the PAs.[14]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Modes:

      • Multiple Reaction Monitoring (MRM): For targeted quantification of known PAs.

      • Precursor Ion Scan: To screen for all potential PAs that produce a characteristic fragment ion (e.g., m/z 120 or 138).[14]

      • Enhanced Product Ion (EPI) Scan: To obtain full fragmentation spectra for structural elucidation of unknown PAs.[14]

For novel PAs, structural elucidation is performed using a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) to determine the complete chemical structure.[11]

Visualizations

The following diagram illustrates the typical workflow for the identification of novel PAs in medicinal plants.

Caption: Workflow for Novel this compound Alkaloid Identification.

The biosynthesis of PAs in plants originates from polyamines. A key enzyme in this pathway is homospermidine synthase (HSS), which catalyzes the formation of homospermidine.[15][16] This is the first committed step in the biosynthesis of the necine base of PAs.[2][17]

G Polyamines Polyamines (Putrescine, Spermidine) HSS Homospermidine Synthase (HSS) Polyamines->HSS Homospermidine Homospermidine HSS->Homospermidine NecineBase Necine Base Formation (e.g., Retronecine) Homospermidine->NecineBase Multiple Steps Esterification Esterification NecineBase->Esterification NecicAcid Necic Acid Formation (from Amino Acids) NecicAcid->Esterification PA This compound Alkaloid Esterification->PA

Caption: Simplified Biosynthesis Pathway of this compound Alkaloids.

References

Ecological role of pyrrolizidine alkaloids in plant-insect interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecological Role of Pyrrolizidine Alkaloids in Plant-Insect Interactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted ecological roles of this compound alkaloids (PAs) in the intricate relationships between plants and insects. PAs are a diverse group of heterocyclic secondary metabolites synthesized by thousands of plant species as a chemical defense mechanism against herbivores.[1][2] This document details their biosynthesis, the mechanisms of plant defense, insect counter-adaptations such as sequestration and detoxification, and the underlying signaling pathways. Furthermore, it presents quantitative data on PA concentrations, detailed experimental protocols for their analysis, and visual representations of key biological and experimental processes.

This compound Alkaloids: A Chemical Defense System

This compound alkaloids are esters composed of a necine base, which features a bicyclic structure with a nitrogen atom, and one or more necic acids.[3][4] They are typically produced by plants in the Boraginaceae, Asteraceae, and Fabaceae families.[2][5] In plants, PAs are primarily stored as non-toxic N-oxides, which are water-soluble and can be transported throughout the plant.[6][7] However, when ingested by a generalist herbivore, the gut's reducing environment converts these N-oxides into tertiary free bases.[7] These free bases are pro-toxic and become activated in the liver by cytochrome P450 monooxygenases, transforming into highly reactive pyrrolic esters that are cytotoxic, hepatotoxic, and genotoxic.[8][9] This toxicity serves as a potent deterrent to most herbivores.[1][10]

Biosynthesis of this compound Alkaloids in Plants

The biosynthesis of PAs is a complex process that originates in the roots of the plant, from which the alkaloids are then transported to other tissues, particularly the shoots and inflorescences.[6]

The pathway for the necine base begins with the amino acids ornithine and arginine.[2] A key and rate-limiting enzyme in this pathway is homospermidine synthase (HSS) . This enzyme catalyzes the conversion of putrescine, derived from ornithine, into homospermidine, the first committed intermediate of PA biosynthesis.[1][11] Interestingly, studies of the molecular evolution of HSS suggest that it has evolved independently on multiple occasions in different plant lineages through the duplication of the gene for deoxyhypusine synthase, an enzyme involved in primary metabolism.[5][11] Following the formation of homospermidine, a series of oxidation and cyclization reactions lead to the creation of the characteristic necine base. The necic acid moieties are derived from various amino acid pathways, such as those for isoleucine, leucine, and valine.[3]

Herbivore-Induced Defense and Signaling

Plants do not always maintain high constitutive levels of PAs, as their production can be metabolically costly. Instead, many plants upregulate PA synthesis in response to herbivore attacks. This induced defense is mediated by a sophisticated signaling cascade, primarily involving the phytohormone jasmonic acid (JA).[12][13]

The process is initiated when the plant recognizes mechanical damage and chemical elicitors present in the herbivore's oral secretions.[12] This recognition triggers a rapid downstream signaling cascade that leads to the biosynthesis of jasmonic acid. JA then acts as a master regulator, activating the transcription of genes encoding key enzymes in the PA biosynthetic pathway, including HSS.[14] This results in an increased production and accumulation of PAs at the site of attack and systemically throughout the plant, enhancing its defensive capabilities against further herbivory.

Herbivore_Induced_PA_Biosynthesis herbivore Herbivore Attack (Wounding + Elicitors) perception Signal Perception herbivore->perception Triggers ca_ros Early Signaling (Ca²+ influx, ROS burst) perception->ca_ros ja_pathway Jasmonic Acid (JA) Signaling Pathway ca_ros->ja_pathway Activates gene_activation Activation of Transcription Factors ja_pathway->gene_activation hss_gene HSS Gene Expression gene_activation->hss_gene Induces pa_biosynthesis PA Biosynthesis (in Roots) hss_gene->pa_biosynthesis Leads to pa_accumulation PA Accumulation (in Shoots/Leaves) pa_biosynthesis->pa_accumulation Transport pa_accumulation->herbivore Deters

Herbivore-induced signaling pathway for PA biosynthesis.

Insect Counter-Adaptation: Sequestration and Utilization

While PAs are toxic to generalist insects, many specialist herbivores have evolved mechanisms to overcome this plant defense. These adapted insects, particularly within the Lepidoptera (e.g., arctiine moths), Coleoptera, and Orthoptera, can sequester PAs from their host plants and use them for their own benefit.[6][15]

The primary adaptation involves preventing the pro-toxic free bases from being converted into toxic pyrroles. Specialist insects possess specific enzymes, such as senecionine N-oxygenase (SNO), that efficiently convert the ingested tertiary PAs back into the non-toxic N-oxide form.[7] This rapid re-oxidation allows the insects to accumulate high concentrations of PAs without suffering from their toxic effects.

These sequestered alkaloids serve several ecological functions for the insects:

  • Defense Against Predators: The stored PAs make the insects unpalatable to predators like spiders and birds.[15] The bright, aposematic coloration of many PA-sequestering insects often serves as a warning signal of their chemical defense.

  • Pheromone Precursors: In some moth species, such as Creatonotos gangis, males convert the sequestered PAs into the pheromone hydroxydanaidal, which is used in courtship displays.[15]

  • Nuptial Gifts: During mating, males can transfer a significant amount of their stored PAs to the female via the spermatophore.[16] The female then provisions the eggs with these alkaloids, providing them with chemical protection against predators from the very start of their life cycle.[16]

Insect_PA_Sequestration cluster_outcomes Ecological Functions plant Plant Tissues (Contain PA N-Oxides) ingestion Ingestion by Specialist Larva plant->ingestion gut Insect Gut (Reducing Environment) ingestion->gut PA N-Oxide -> PA Free Base hemolymph Hemolymph gut->hemolymph Absorption of PA Free Base storage Storage in Tissues (as PA N-Oxides) hemolymph->storage Re-oxidation by SNO enzyme PA Free Base -> PA N-Oxide defense Defense vs. Predators storage->defense pheromones Pheromone Production storage->pheromones nuptial_gift Nuptial Gift to Female storage->nuptial_gift

Workflow of PA sequestration and utilization by specialist insects.

Quantitative Data on this compound Alkaloids

The concentration of PAs can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[3] The ability of specialist insects to accumulate PAs also differs widely.

Plant Species Plant Part This compound Alkaloid(s) Concentration (µg/g dry weight) Reference
Senecio jacobaea (Tansy Ragwort)LeavesJacobine, Erucifoline, Senecionine1,000 - 3,000[17]
Senecio vulgaris (Common Groundsel)Whole PlantSenecionine, Seneciphylline100 - 500[5]
Crotalaria pallidaUnripe SeedsUsaramine, Crotaline~2,500 - 4,500[18]
Various North American PlantsVariousSenecionine, Lasiocarpine, etc.1.0 - 307.8[19]
Insect Species Life Stage Host Plant Sequestered PA Concentration Reference
Tyria jacobaeae (Cinnabar Moth)LarvaSenecio jacobaeaUp to 1,000 µg/g fresh weight[20]
Utetheisa ornatrix (Ornate Moth)AdultCrotalaria spp.PAs can constitute up to 0.5% of adult dry weight[16]
Estigmene acrea (Salt Marsh Moth)AdultPolyphagousVaries based on larval diet[16]

Experimental Protocols

The study of PAs in plant-insect interactions involves robust methodologies for extraction, quantification, and biological assays.

Extraction and Analysis of this compound Alkaloids

A common and reliable method for the quantification of PAs from plant or insect matrices is Solid-Phase Extraction (SPE) followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[21][22]

1. Sample Preparation:

  • Plant or insect material is freeze-dried and ground into a fine powder.

  • A known mass (e.g., 2.0 g) is weighed into a centrifuge tube.[23]

2. Extraction:

  • An acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol) is added to the sample.[21][23]

  • The sample is sonicated to ensure complete wetting and extraction, then centrifuged.[23]

  • The supernatant containing the PAs is collected. The extraction is often repeated on the pellet to maximize yield.

3. Solid-Phase Extraction (SPE) Cleanup:

  • The acidic extract is neutralized.

  • A strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge is conditioned with methanol and then water.[21]

  • The neutralized extract is loaded onto the cartridge. PAs are retained while neutral compounds are washed away with water and methanol.

  • The PAs are then eluted from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).[21]

4. Analysis by UHPLC-MS/MS:

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 5% methanol in water).[21]

  • The sample is injected into the UHPLC-MS/MS system. Separation is typically achieved on a C18 column.[22]

  • Quantification is performed by comparing the response of the target PAs in the sample to a calibration curve generated using certified reference standards.[21]

PA_Analysis_Workflow cluster_spe SPE Steps start Sample Collection (Plant or Insect) prep Sample Preparation (Freeze-dry, Grind) start->prep extraction Acidic Extraction (e.g., H₂SO₄ in Methanol) prep->extraction spe Solid-Phase Extraction (SPE) Cleanup (Cation Exchange) extraction->spe analysis UHPLC-MS/MS Analysis spe->analysis quant Quantification (vs. Reference Standards) analysis->quant condition Condition Cartridge load Load Sample wash Wash Interferences elute Elute PAs

References

The Core Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying pyrrolizidine alkaloid (PA)-induced hepatotoxicity. PAs are a large group of natural toxins found in thousands of plant species worldwide, and their presence as contaminants in herbal remedies, teas, and food poses a significant health risk.[1][2][3][4] This document details the metabolic activation, cellular damage pathways, and key molecular events that lead to liver injury, with a focus on quantitative data and experimental methodologies for researchers in toxicology and drug development.

Metabolic Activation: The Initiation of Toxicity

The hepatotoxicity of most PAs is not intrinsic but is a result of their metabolic activation in the liver.[3][5][6][7] PAs themselves are pro-toxins that require conversion into reactive metabolites to exert their toxic effects.[3] This bioactivation is a critical initiating step in the cascade of events leading to liver damage.

The Role of Cytochrome P450 Enzymes

The primary pathway for PA bioactivation is oxidation by cytochrome P450 (CYP) enzymes, predominantly occurring in hepatocytes.[6][7][8][9] Specifically, CYP3A4 and CYP3A5 have been identified as major isoforms responsible for metabolizing PAs into highly reactive pyrrolic esters, also known as dehydrothis compound alkaloids (DHPAs).[1][7][10] The expression levels and activity of these enzymes can vary significantly among individuals, contributing to variable susceptibility to PA toxicity.[5]

The structural characteristics of PAs are a key determinant of their toxicity. PAs with a 1,2-unsaturated necine base are considered highly toxic, while those with a saturated necine base are less toxic.[5] The type of ester linkage also influences toxicity, with macrocyclic diesters and open-ring diesters generally being more potent than monoesters.[1]

Formation of Reactive Metabolites

The CYP-mediated oxidation of toxic PAs generates electrophilic DHPAs.[2][7] These reactive intermediates are unstable and can rapidly hydrolyze to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[2][3] Both DHPAs and DHP are highly reactive and can covalently bind to cellular macromolecules, including proteins and DNA, initiating cellular damage.[2][3]

Metabolic Activation of this compound Alkaloids Metabolic Activation of this compound Alkaloids PA This compound Alkaloid (Pro-toxin) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Oxidation Detox Detoxification (e.g., N-oxidation, Hydrolysis, Glucuronidation) PA->Detox DHPA Dehydrothis compound Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA DHP (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) DHPA->DHP Hydrolysis Adducts Pyrrole-Protein & Pyrrole-DNA Adducts DHPA->Adducts Covalent Binding GSH_conjugation GSH Conjugation DHPA->GSH_conjugation Detoxification DHP->Adducts Covalent Binding

Figure 1: Metabolic activation pathway of this compound alkaloids.

Covalent Adduct Formation: The Molecular Signature of Damage

The formation of covalent adducts between the reactive pyrrolic metabolites of PAs and cellular macromolecules is a central mechanism of toxicity.[2][3] These adducts serve as persistent molecular lesions that can disrupt cellular function and are considered reliable biomarkers of PA exposure and toxicity.[1][2]

Pyrrole-Protein Adducts

DHPAs and DHP readily react with nucleophilic groups in proteins, forming stable pyrrole-protein adducts.[2][3] The formation of these adducts has been directly correlated with the degree of hepatotoxicity.[11][12] These adducts can be detected in both liver tissue and serum, making them valuable diagnostic markers for PA-induced liver injury.[2][9] The binding of pyrrolic metabolites to critical cellular proteins can impair their function, leading to enzyme inhibition, disruption of cellular structures, and triggering of stress responses.

Pyrrole-DNA Adducts

In addition to proteins, the reactive metabolites of PAs can also form adducts with DNA, leading to genotoxicity and carcinogenicity.[2][13] The formation of DHP-derived DNA adducts is considered a key mechanism for the induction of tumors by carcinogenic PAs.[13] These DNA lesions can lead to mutations and chromosomal aberrations if not repaired, contributing to the long-term risk of cancer associated with chronic PA exposure.

Cellular Mechanisms of Hepatotoxicity

The formation of macromolecular adducts triggers a cascade of downstream events that culminate in hepatocyte death and liver injury. The primary mechanisms involved are oxidative stress, mitochondrial dysfunction, and the activation of programmed cell death pathways.

Oxidative Stress and Glutathione Depletion

PA metabolism and the subsequent cellular damage are associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][14] This is exacerbated by the depletion of cellular antioxidants, particularly glutathione (GSH).[8][15] GSH plays a crucial role in detoxifying the reactive pyrrolic metabolites through conjugation.[16] Depletion of GSH not only impairs this detoxification pathway but also leaves the cell more vulnerable to ROS-induced damage to lipids, proteins, and DNA. The Nrf2 antioxidant response pathway is a key protective mechanism against PA-induced oxidative stress.[17][18][19]

Mitochondrial Dysfunction

Mitochondria are a primary target of PA-induced toxicity.[14][20] The formation of pyrrole-protein adducts with mitochondrial proteins, such as ATP synthase subunit beta (ATP5B), can directly impair mitochondrial function.[14][20] This leads to a reduction in ATP synthesis, depolarization of the mitochondrial membrane potential, and increased mitochondrial ROS production.[14][20][21] Mitochondrial damage is a critical event that can trigger the intrinsic pathway of apoptosis.

Apoptosis and Necrosis

PA-induced hepatocyte death occurs through both apoptosis (programmed cell death) and necrosis.[5]

  • Intrinsic (Mitochondrial) Apoptosis: Damage to the mitochondria leads to the release of cytochrome c into the cytoplasm.[5][14] Cytochrome c then forms a complex with Apaf-1 and caspase-9, known as the apoptosome, which activates the executioner caspases-3 and -7, leading to apoptosis.[5]

  • Extrinsic (Death Receptor) Apoptosis: PAs can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors like Fas and their ligands (FasL), or through the TNF-α/TNFR pathway.[5] This leads to the recruitment of FADD and the activation of caspase-8, which in turn can activate the executioner caspases.[5]

  • Necrosis: At higher concentrations or in cases of severe cellular damage and ATP depletion, cells may undergo necrosis, a form of unregulated cell death that triggers a more pronounced inflammatory response.[22]

Signaling Pathways in PA-Induced Hepatocyte Death Signaling Pathways in PA-Induced Hepatocyte Death cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TNF FasL / TNF-α DeathReceptor Death Receptors (FasR / TNFR) FasL_TNF->DeathReceptor DISC DISC Formation (FADD/TRADD) DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Activation Caspase8->ExecutionerCaspases PA_metabolites PA Metabolites (DHPAs, DHP) OxidativeStress Oxidative Stress (ROS ↑, GSH ↓) PA_metabolites->OxidativeStress MitochondrialDamage Mitochondrial Damage (MMP ↓, ATP ↓) PA_metabolites->MitochondrialDamage OxidativeStress->MitochondrialDamage CytochromeC Cytochrome c Release MitochondrialDamage->CytochromeC Necrosis Necrosis MitochondrialDamage->Necrosis Severe ATP Depletion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis LiverInjury Liver Injury (HSOS) Apoptosis->LiverInjury Necrosis->LiverInjury Experimental Workflow for PA Hepatotoxicity Experimental Workflow for PA Hepatotoxicity cluster_model Experimental Model Selection cluster_analysis Analysis InVitro In Vitro (e.g., HepaRG, Primary Hepatocytes) Exposure Exposure to this compound Alkaloid(s) InVitro->Exposure InVivo In Vivo (e.g., Rat, Mouse) InVivo->Exposure Bioactivation Metabolic Bioactivation (CYP activity, Metabolite ID) Exposure->Bioactivation Adducts Macromolecular Adducts (Protein & DNA Adducts) Exposure->Adducts CellularToxicity Cellular Toxicity Mechanisms (Oxidative Stress, Mitochondrial Function) Exposure->CellularToxicity CellDeath Cell Death Assessment (Apoptosis, Necrosis) Exposure->CellDeath Histopathology Histopathology (In Vivo) (H&E Staining, Fibrosis Markers) Exposure->Histopathology Biomarkers Serum Biomarkers (In Vivo) (ALT, AST, Bilirubin) Exposure->Biomarkers Data Data Interpretation & Mechanistic Insight Bioactivation->Data Adducts->Data CellularToxicity->Data CellDeath->Data Histopathology->Data Biomarkers->Data

References

Structural Diversity of Pyrrolizidine Alkaloids in Boraginaceae Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse group of secondary metabolites that are characteristic of the Boraginaceae family. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent toxicity, primarily hepatotoxicity, which arises from the metabolic activation of 1,2-unsaturated PAs into reactive pyrrolic esters. This technical guide provides a comprehensive overview of the structural diversity of PAs found in Boraginaceae species, their quantitative distribution across different genera, detailed experimental protocols for their extraction and analysis, and an examination of their mechanism of toxicity.

Introduction

The Boraginaceae family, comprising a wide array of herbs and shrubs, is notable for its consistent production of this compound alkaloids (PAs) across almost all its genera.[1][2] These alkaloids serve as a chemical defense mechanism for the plants against herbivores.[2] However, their presence in the food chain, through contamination of honey, milk, cereals, and herbal medicines, poses a significant health risk to both humans and livestock.[3]

The toxicity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base.[2] Upon ingestion, these PAs are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters, which can alkylate DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][4] This guide delves into the vast structural array of these compounds within the Boraginaceae, providing quantitative insights and detailed methodologies for their study, aimed at researchers, scientists, and professionals in drug development.

Structural Diversity of this compound Alkaloids in Boraginaceae

The structural diversity of PAs arises from the combination of different necine bases with a variety of necic acids.[2] In the Boraginaceae family, PAs are predominantly found as monoesters or open-chain diesters.[1]

2.1. Necine Bases

The core of a PA is the necine base, a bicyclic amino alcohol. The two most common necine bases found in Boraginaceae are retronecine and its C7 enantiomer, heliotridine .[3] The presence of a double bond at the C1-C2 position in these bases is a prerequisite for the significant toxicity of the alkaloid.[2] PAs with saturated necine bases, such as the platynecine-type, are considered less toxic.[5] PAs in plants often exist as N-oxides, which can be reduced back to the toxic tertiary amine form in the gut.[1][6]

2.2. Necic Acids

The necine bases are esterified with one or two necic acids, which are branched-chain mono- or dicarboxylic acids. The variety of these necic acids contributes significantly to the structural diversity of PAs. Common necic acids found in Boraginaceae include angelic acid, tiglic acid, viridifloric acid, trachelanthic acid, and echimidinic acid.[2]

2.3. Common this compound Alkaloids in Boraginaceae

The combination of different necine bases and necic acids results in a wide array of PAs. Some of the most well-documented PAs in the Boraginaceae family include:

  • Lycopsamine-type: These are open-chain diesters and are commonly found in this family. Examples include lycopsamine, intermedine, and their acetylated derivatives.[7]

  • Echimidine: A highly toxic PA found in species of Echium.[7]

  • Symphytine: A characteristic alkaloid of the Symphytum (comfrey) genus.[7]

  • Heliotrine and Lasiocarpine: Found in various Heliotropium species.

  • Echinatine and Heliosupine: Present in Cynoglossum species.[8]

Quantitative Distribution of this compound Alkaloids in Boraginaceae

The concentration and composition of PAs can vary significantly between different genera, species, and even different parts of the same plant. The following tables summarize the quantitative data on total PA content in several key Boraginaceae species.

Table 1: Total this compound Alkaloid Content in Select Boraginaceae Species

SpeciesPlant PartTotal PA Content (mg/kg dry mass)Major PAs DetectedReference(s)
Cynoglossum officinaleAbove-ground parts32,428Heliotridine-type PAs[1]
Heliotropium europaeumSeeds15,736Heliotrine, Lasiocarpine[1]
Echium vulgareInflorescences1,330Echimidine, Echimidine N-oxide[1]
Symphytum spp.Above-ground parts357Retronecine-type PAs[1]

Table 2: this compound Alkaloid Content in Different Parts of Symphytum officinale (Comfrey)

Plant PartTotal PA Content (µg/g)Reference(s)
Root1380 - 8320[9]
Leaf15 - 55[9]

Table 3: this compound Alkaloid Content in Heliotropium Species (% of dry weight)

SpeciesPlant PartTotal PA Content (% dry weight)Reference(s)
Heliotropium europaeumFlowers~5%[6]
Heliotropium rotundifoliumFlowers~2.5%[6]
Heliotropium suaveolensFlowers~3%[6]

Table 4: this compound Alkaloid Content in Cynoglossum officinale (Houndstongue)

Plant Part & StageTotal PA Content (% dry weight)Reference(s)
Immature Leaves1.5 - 2.0[8]
Mature Leaves~1.0[8]

Note: The data presented is compiled from various studies, and methodologies may differ. Direct comparisons should be made with caution.

Experimental Protocols

Accurate quantification and identification of PAs are crucial for risk assessment and research. The following are detailed methodologies for key experiments in PA analysis.

4.1. Extraction of this compound Alkaloids from Plant Material

A standardized and efficient extraction method is essential for reliable PA quantification. A widely used protocol involves the following steps:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 40 mL of an extraction solution (e.g., 0.1% formic acid in water or 0.05 M sulfuric acid).[10]

    • Sonication of the mixture for 20 minutes to enhance extraction efficiency.[10]

    • Centrifuge the mixture at 6,000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Load 10 mL of the supernatant onto a pre-conditioned strong cation-exchange (SCX) SPE cartridge.[10]

    • Wash the cartridge with 10 mL of methanol to remove interfering substances.[10]

    • Elute the PA fraction with 10 mL of an ammoniated methanol solution (e.g., 2.5% or 5% ammonia in methanol).[10][11]

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of 5% methanol in water) for analysis.[12]

4.2. Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred method for PA analysis due to its high sensitivity and specificity, allowing for the simultaneous detection of free base PAs and their N-oxides.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[12]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Methanol with 0.1% formic acid.[12]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 80% B) to elute the PAs, followed by a re-equilibration step.[12]

    • Flow Rate: 0.3 mL/min.[12]

    • Injection Volume: 3 µL.[12]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known PAs. Precursor ion scanning for the characteristic fragment ions of the necine base (e.g., m/z 120) can be used for screening unknown PAs.[13]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target PA. These are determined by infusing individual standards.

4.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for PA analysis, though it typically requires derivatization.

  • Sample Preparation for GC-MS:

    • The extract containing PAs and PA N-oxides is subjected to a reduction step (e.g., using zinc dust) to convert the N-oxides to their corresponding tertiary bases.[14]

    • The resulting free base PAs are then derivatized (e.g., silylation) to increase their volatility for GC analysis.[15]

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different PAs.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Full scan mode for identification by comparing mass spectra with libraries, and selected ion monitoring (SIM) mode for targeted quantification.[14]

Mandatory Visualizations

To better understand the processes involved in PA analysis and their mechanism of toxicity, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_cleanup Solid-Phase Extraction (SPE) Clean-up cluster_analysis Analysis cluster_result Data Output plant_material Dried & Ground Plant Material extraction Acidified Aqueous Extraction (e.g., 0.1% Formic Acid) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Strong Cation-Exchange (SCX) SPE supernatant->spe wash Wash (Methanol) spe->wash elution Elution (Ammoniated Methanol) wash->elution concentration Evaporation & Reconstitution elution->concentration analysis LC-MS/MS or GC-MS Analysis concentration->analysis quantification Quantification & Identification analysis->quantification PA_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity PA 1,2-Unsaturated This compound Alkaloid (PA) CYP450 Cytochrome P450 (Oxidation) PA->CYP450 Detox_N_Ox N-Oxidation PA->Detox_N_Ox Detox_Hydrolysis Hydrolysis PA->Detox_Hydrolysis DHPA Dehydrothis compound Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA DNA_Alkylation DNA Alkylation DHPA->DNA_Alkylation Protein_Alkylation Protein Alkylation DHPA->Protein_Alkylation PANO PA N-Oxide (Detoxification) Detox_N_Ox->PANO Necine_Acid Necine Base + Necic Acid (Detoxification) Detox_Hydrolysis->Necine_Acid Cell_Damage Hepatotoxicity, Genotoxicity, Carcinogenicity DNA_Alkylation->Cell_Damage Protein_Alkylation->Cell_Damage

References

A Technical Guide to the Pharmacological Properties of Non-Toxic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, many of which are known for their hepatotoxicity. However, a subset of these alkaloids, characterized by a saturated necine base, are considered non-toxic and possess a range of intriguing pharmacological properties. This technical guide provides an in-depth exploration of the core pharmacological activities of these non-toxic PAs, with a focus on platyphylline and loline alkaloids. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to support further research and drug development efforts in this promising area.

Introduction

This compound alkaloids are secondary metabolites found in numerous plant species.[1] Their biological activity is largely determined by the structure of their necine base. PAs containing a 1,2-unsaturated necine base are metabolized in the liver to reactive pyrrolic esters, which are responsible for their characteristic hepatotoxicity.[2] In contrast, PAs with a saturated necine base, such as platynecine-type and loline-type alkaloids, lack this structural feature and are generally considered non-toxic to mammals.[3][4] This guide focuses on the pharmacological potential of these non-toxic PAs, which exhibit a variety of effects, including smooth muscle relaxation, anticonvulsant, anti-inflammatory, and insecticidal activities.

Key Non-Toxic this compound Alkaloids and Their Pharmacological Activities

Platyphylline

Platyphylline is a prominent non-toxic PA with a platynecine base. It has been investigated for its effects on the nervous and muscular systems.

Platyphylline acts as a non-selective muscarinic receptor antagonist, leading to the relaxation of smooth muscles. This antispasmodic effect is potentially beneficial for treating conditions characterized by smooth muscle spasms.

Studies suggest that platyphylline may possess anticonvulsant properties. The proposed mechanisms of action for anticonvulsant drugs often involve the enhancement of GABAergic inhibition or the blockade of excitatory ion channels.[5] While the precise mechanism for platyphylline is not fully elucidated, it is hypothesized to involve modulation of GABAergic neurotransmission.

Loline Alkaloids

Loline alkaloids are saturated this compound alkaloids with an unusual ether bridge. They are produced by fungal endophytes living in symbiotic relationships with grasses.[3] Lolines are known for their potent insecticidal and insect-deterrent properties, with little to no toxicity in mammals, making them promising candidates for the development of bio-insecticides.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of non-toxic and related this compound alkaloids. A significant challenge in this field is the limited availability of specific quantitative data, such as IC50 and Ki values, for non-toxic PAs.

Table 1: Anti-inflammatory Activity of this compound Alkaloids

AlkaloidAssayCell LineIC50 (µM)Reference
Nervosine I-VILipopolysaccharide-induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages2.16 - 38.25[6]
EuropineLipopolysaccharide-induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages7.9[6]
HeliotrineLipopolysaccharide-induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages52.4[6]
Heliotrine N-oxideLipopolysaccharide-induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages85.1[6]
7-Angeloylsincamidine N-oxideLipopolysaccharide-induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages105.1[6]

Note: The toxicity profiles of all the listed nervosines are not definitively established as non-toxic.

Table 2: Antiproliferative Activity of this compound Alkaloids

AlkaloidCell LineIC50 (µM)Reference
LycopsamineA549 Lung CancerDose-dependent[6]
Indicine N-oxideVarious Cancer Cell Lines46 - 100[6]

Note: Lycopsamine and Indicine N-oxide are generally considered toxic PAs, but their data is included for comparative purposes.

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol is a standard method for assessing the effects of compounds on smooth muscle contractility.[7][8][9]

Objective: To determine the relaxant effect of a non-toxic this compound alkaloid, such as platyphylline, on isolated smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat aorta)

  • Isolated organ/tissue bath system with a force transducer

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Carbogen gas (95% O₂, 5% CO₂)

  • Contractile agonist (e.g., acetylcholine, histamine, KCl)

  • Test compound (e.g., platyphylline) dissolved in an appropriate vehicle

Procedure:

  • Tissue Preparation: Euthanize the animal according to institutional guidelines. Dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS.

  • Mounting: Mount the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes, with periodic washing with fresh PSS.

  • Contraction: Induce a stable contraction with a suitable agonist.

  • Compound Administration: Once a stable contractile plateau is reached, add the test compound cumulatively in increasing concentrations.

  • Data Recording: Record the relaxation response as a change in tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 or IC50 value.

In Vivo Anticonvulsant Activity Assessment

This protocol describes a common method for screening compounds for anticonvulsant activity in animal models.[10][11]

Objective: To evaluate the anticonvulsant potential of a non-toxic this compound alkaloid, such as platyphylline.

Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ)-induced Seizure Test: A model for myoclonic and absence seizures.

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus (for MES test)

  • Pentylenetetrazol (PTZ) solution

  • Test compound (e.g., platyphylline)

  • Vehicle control

  • Positive control (e.g., phenytoin for MES, diazepam for PTZ)

Procedure (PTZ Model):

  • Animal Grouping: Divide animals into groups (vehicle control, positive control, and test compound at various doses).

  • Compound Administration: Administer the test compound or controls, typically via intraperitoneal (i.p.) injection.

  • Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of seizures (e.g., generalized clonic seizures).

  • Data Collection: Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures.

  • Data Analysis: Calculate the ED50 (median effective dose) of the test compound.

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for Platyphylline-Induced Smooth Muscle Relaxation

Platyphylline's primary mechanism for smooth muscle relaxation is its antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, platyphylline prevents acetylcholine (ACh) from initiating the intracellular signaling cascade that leads to smooth muscle contraction.

G cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Gq Gq Protein mAChR->Gq Platyphylline Platyphylline Platyphylline->mAChR Relaxation Relaxation Platyphylline->Relaxation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR releases Ca Ca²⁺ SR->Ca CaM Calmodulin Ca->CaM activates MLCK Myosin Light Chain Kinase CaM->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates MyosinP Phosphorylated Myosin Myosin->MyosinP Contraction Contraction MyosinP->Contraction

Caption: Proposed signaling pathway for platyphylline-induced smooth muscle relaxation.

Proposed Mechanism of Action for Platyphylline's Anticonvulsant Effect

The anticonvulsant effect of platyphylline is likely mediated through the enhancement of GABAergic neurotransmission, a common mechanism for antiepileptic drugs.[5] This could involve a direct or indirect positive modulation of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

G cluster_pre GABAergic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor binds Cl_channel Cl⁻ Channel GABA_A_Receptor->Cl_channel opens Platyphylline Platyphylline Platyphylline->GABA_A_Receptor modulates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of action for the anticonvulsant effect of platyphylline.

Experimental Workflow Diagrams

Workflow for Isolated Tissue Bath Experiment

G A Tissue Dissection and Preparation B Mount Tissue in Organ Bath A->B C Equilibration (30-60 min) B->C D Induce Stable Contraction (e.g., with Acetylcholine) C->D E Cumulative Addition of Platyphylline D->E F Record Relaxation Response E->F G Data Analysis (EC50/IC50 Calculation) F->G

Caption: Experimental workflow for an isolated tissue bath assay.

Workflow for In Vivo Anticonvulsant (PTZ) Assay

G A Animal Acclimatization and Grouping B Administer Test Compound (Platyphylline), Vehicle, or Positive Control A->B C Absorption Period (e.g., 30-60 min) B->C D Induce Seizures with PTZ C->D E Observe for Seizure Activity (e.g., 30 min) D->E F Record Seizure Latency and Protection Rate E->F G Data Analysis (ED50 Calculation) F->G

References

An In-depth Technical Guide on the Metabolism and Toxicity of Pyrrolizidine Alkaloid N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloid N-oxides (PANOs) are derivatives of hepatotoxic this compound alkaloids (PAs) found in numerous plant species worldwide. While often considered detoxification products, PANOs can be metabolized back to their parent PAs, posing a significant toxicological risk. This technical guide provides a comprehensive overview of the current understanding of PANO metabolism and toxicity, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology.

Metabolism of this compound Alkaloid N-oxides

The toxicity of PANOs is intrinsically linked to their metabolic conversion to the corresponding parent PAs. This bioactivation is a two-step process involving reduction of the N-oxide followed by oxidation of the resulting PA to a reactive pyrrolic ester.

In Vivo Reduction of PANOs to PAs

The primary route of PANO bioactivation is their reduction to the parent PAs within the body. This process is predominantly carried out by:

  • Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract play a crucial role in the reduction of PANOs. Human fecal suspensions have been shown to effectively mediate the reduction of isoline N-oxide and monocrotaline N-oxide to their parent alkaloids.[1] This microbial metabolism significantly influences the oral bioavailability and subsequent toxicity of ingested PANOs.

  • Hepatic Enzymes: While the gut microbiota is the main site of reduction, hepatic enzymes, particularly cytochrome P450 (CYP) monooxygenases, also contribute to the biotransformation of PANOs to PAs.[2] Studies have identified CYP1A2 and CYP2D6 as being involved in this process.[2]

Metabolic Activation of Parent PAs

Once reduced to the parent PA, the molecule undergoes metabolic activation in the liver, primarily by CYP enzymes, to form highly reactive pyrrolic esters (dehydrothis compound alkaloids, DHPAs).[3] These electrophilic metabolites are responsible for the toxic effects of PAs. CYP3A4 is the primary enzyme involved in the metabolic activation of PAs in humans.[3]

The metabolic activation and detoxification pathways are summarized in the diagram below.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocytes) cluster_toxicity Toxicity PANO This compound Alkaloid N-oxide (PANO) Microbiota Intestinal Microbiota PANO->Microbiota Reduction CYP_reduction CYP450 (e.g., CYP1A2, CYP2D6) PANO->CYP_reduction Reduction PA This compound Alkaloid (PA) Microbiota->PA CYP_oxidation CYP450 (e.g., CYP3A4) PA->CYP_oxidation Oxidation CYP_reduction->PA DHPA Dehydrothis compound Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP_oxidation->DHPA Detox Detoxification (e.g., Glutathione Conjugation) DHPA->Detox Detoxification Adducts DNA & Protein Adducts DHPA->Adducts Covalent Binding Excretion Excretion Detox->Excretion Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic pathway of this compound Alkaloid N-oxides.

Quantitative Data on Metabolism and Toxicity

The following tables summarize key quantitative data related to the metabolism and toxicity of PANOs.

Table 1: In Vivo Toxicity of this compound Alkaloids and their N-oxides in Rodents
CompoundSpeciesRouteParameterValue (mg/kg bw)Reference
LasiocarpineRatOralNOAEL (28-day)0.6[4]
LasiocarpineRatOralLOAEL (acute)12 - 120[4]
Riddelliine N-oxideRatOralREP vs. Riddelliine (DNA adducts)0.36 - 0.64[5]
Senecionine N-oxideRatOralCmax (20 mg/kg dose)0.5481 µg/mL[4]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; REP: Relative Potency.

Table 2: In Vitro Metabolic Parameters
CompoundEnzyme SystemParameterValueReference
MonocrotalineRat Liver MicrosomesKm (for N-oxide formation)566.9 µM[6]
MonocrotalineRat Liver MicrosomesVmax (for N-oxide formation)483.8 nmol/min/mg protein[6]
SenecionineRat Liver S9in vitro kcat (for 7-GS-DHP formation)0.0023 mL/min/mg S9[7]
SenecionineRat Liver S9in vivo kcat (scaled)0.1677 L/h[7]

Km: Michaelis constant; Vmax: Maximum reaction velocity; kcat: Catalytic rate constant; 7-GS-DHP: 7-glutathionyl-dehydroretronecine.

Molecular Mechanisms of Toxicity

The reactive pyrrolic metabolites (DHPAs) generated from PAs are potent electrophiles that readily react with cellular nucleophiles, including DNA and proteins. This covalent binding disrupts cellular function and leads to toxicity, primarily in the liver.

DNA Adduct Formation and Genotoxicity

DHPAs can form adducts with DNA bases, leading to mutations, chromosomal damage, and the initiation of cancer. This genotoxic mechanism is considered a primary driver of the carcinogenicity of PAs.

Protein Adduct Formation and Cellular Dysfunction

The binding of DHPAs to cellular proteins can impair their function, leading to a cascade of detrimental effects, including:

  • Enzyme Inhibition: Disruption of critical enzyme activities.

  • Oxidative Stress: Depletion of cellular antioxidants like glutathione.

  • Mitochondrial Dysfunction: Impairment of cellular energy production.

Signaling Pathways in PA-Induced Cell Death

PA-induced hepatotoxicity involves the activation of specific signaling pathways that lead to apoptosis and cell cycle arrest.

  • p53-Mediated Apoptosis: DNA damage caused by PAs can activate the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn promote the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[8][9][10][11]

  • Cell Cycle Arrest: PAs can induce cell cycle arrest, often at the G1 or G2/M phases, to allow for DNA repair.[12] This process is also often mediated by p53 and its downstream targets like p21.

The diagram below illustrates the key signaling events in PA-induced apoptosis.

apoptosis_pathway PA This compound Alkaloid (PA) DNA_Damage DNA Damage PA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Signaling pathway of PA-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study PANO metabolism and toxicity.

In Vitro Metabolism of PANOs using Liver Microsomes

This assay is used to assess the hepatic metabolism of PANOs.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Add liver microsomes (e.g., rat or human) to the buffer at a final protein concentration of 0.5 mg/mL.

    • Add the PANO test compound to the mixture at the desired concentration.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the parent PANO and its metabolites (the corresponding PA) using a validated analytical method such as LC-MS/MS.[13]

The workflow for this experiment is depicted below.

in_vitro_workflow Start Start Prepare_Mix Prepare Incubation Mixture (Buffer, Microsomes, PANO) Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_NADPH Add NADPH (Initiate Reaction) Pre_Incubate->Add_NADPH Incubate Incubate at 37°C (Time Course) Add_NADPH->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End End Analyze->End

Workflow for in vitro PANO metabolism assay.
In Vivo Toxicity Study of PANOs in Rodents

This type of study is essential for determining the toxicological profile of PANOs in a whole-animal model.

Methodology:

  • Animal Model:

    • Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

    • Acclimate the animals to the housing conditions.

  • Dose Formulation and Administration:

    • Prepare the PANO formulation in a suitable vehicle (e.g., water, corn oil).

    • Administer the PANO to different groups of animals at various dose levels via the intended route of exposure (e.g., oral gavage). Include a control group receiving the vehicle only.

  • In-life Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Terminal Procedures:

    • At the end of the study period (e.g., 28 or 90 days), euthanize the animals.[14]

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect organs for histopathological examination.

  • Data Analysis:

    • Analyze the collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[14]

Conclusion

The metabolism and toxicity of this compound alkaloid N-oxides are complex processes with significant implications for human and animal health. While often less toxic than their parent compounds, their in vivo reduction to toxic this compound alkaloids necessitates a thorough understanding of their metabolic fate and toxicological profile. This guide has provided a detailed overview of the key aspects of PANO metabolism and toxicity, including quantitative data, experimental methodologies, and the molecular signaling pathways involved. Continued research in this area is crucial for the accurate risk assessment of these compounds and for the development of strategies to mitigate their harmful effects.

References

An In-depth Technical Guide to Historical Cases of Pyrrolizidine Alkaloid Poisoning in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloid (PA) poisoning has been a significant cause of morbidity and mortality in livestock worldwide for over a century. These toxic secondary metabolites are produced by a wide range of plant species, most notably belonging to the families Asteraceae (Senecio spp.), Boraginaceae (Heliotropium, Echium, Amsinckia spp.), and Fabaceae (Crotalaria spp.). Ingestion of PA-containing plants, either directly through grazing or via contaminated feed, can lead to severe, often irreversible, liver damage. This technical guide provides a comprehensive overview of historical cases of PA poisoning in livestock, detailing the toxicological mechanisms, experimental methodologies used in research, and quantitative data from notable outbreaks. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary toxicology.

Historical Cases and Quantitative Data

Numerous historical outbreaks of PA poisoning in livestock have been documented globally. These incidents have provided critical insights into the susceptibility of different animal species, the toxicity of various PA-containing plants, and the clinical and pathological manifestations of the disease. The following tables summarize quantitative data from a selection of these historical cases.

Location/CaseLivestock SpeciesPlant Source(s)Morbidity Rate (%)Mortality Rate (%)Key Findings & References
Israel (2014) Beef CowsHeliotropium europaeum100% (of 73 exposed)32.9% (24/73)Accidental feeding of contaminated hay for 42 days resulted in sudden deaths over 63 days. Histopathology confirmed bile duct proliferation, fibrosis, and megalocytosis.[1][2][3]
Central Queensland, Australia (1988-1992) CattleSenecio lautus-8% (mean, range 2-58%)226 cattle deaths recorded across 10 herds. Poisoning occurred months after exposure, with clinical signs of emaciation and persistent diarrhea.[4]
Southern Brazil CattleSenecio spp.17% (average)~100%Study of 15 outbreaks revealed peak mortality in spring and early summer. Clinical signs included anorexia, depression, and tenesmus.[5]
New South Wales, Australia SheepEchium plantagineum, Heliotropium europaeum-Significant mortalities reportedChronic copper poisoning was a frequent secondary diagnosis, especially with E. plantagineum grazing. Adult crossbred ewes were most affected.[6][7]
Mato Grosso, Brazil PigsCrotalaria spectabilis--Acute poisoning from contaminated sorghum grain. Experimental reproduction showed that a single dose of 5g/kg of seeds induced acute signs.[8][9]
California, USA HorsesSenecio vulgaris100% (of 20 exposed)20% (4/20)Ingestion of contaminated alfalfa hay. Surviving horses showed chronic liver degeneration and exercise intolerance.[10]

Toxicological Mechanisms and Signaling Pathways

The toxicity of PAs is not inherent to the parent compounds but results from their metabolic activation in the liver. This process initiates a cascade of cellular events leading to hepatotoxicity.

Bioactivation by Cytochrome P450

This compound alkaloids are bioactivated primarily by cytochrome P450 (CYP) enzymes in the liver to highly reactive pyrrolic esters, also known as dehydrothis compound alkaloids (DHPAs).[11][12] These electrophilic metabolites can then bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[11][13] In cattle, CYP3A appears to play a significant role in the formation of the toxic metabolite DHP.[14] In guinea pigs, a P4502B isoform has been identified as a major enzyme in the bioactivation of senecionine.[15] The detoxification pathway involves the formation of N-oxides, a reaction in which flavin-containing monooxygenases (FMOs) are influential.[14]

This compound Alkaloid Bioactivation PA This compound Alkaloid (PA) CYP450 Cytochrome P450 (e.g., CYP3A, CYP2B) PA->CYP450 Metabolism FMO Flavin-containing Monooxygenase (FMO) PA->FMO Metabolism DHPA Dehydrothis compound Alkaloid (DHPA) (Toxic Pyrrolic Ester) CYP450->DHPA Bioactivation CellularDamage Cellular Damage DHPA->CellularDamage Alkylation of Macromolecules Detox Detoxification (N-oxidation) Excretion Excretion Detox->Excretion FMO->Detox Detoxification

Metabolic activation of this compound alkaloids in the liver.

Induction of Oxidative Stress and Apoptosis

The reactive DHPA metabolites can lead to the formation of DNA adducts, which are considered biomarkers for PA exposure and tumorigenicity.[1][2][3][13] This DNA damage can trigger a DNA damage response and cell cycle arrest.[16] Furthermore, PAs induce oxidative stress through the generation of reactive oxygen species (ROS).[17] This oxidative stress, coupled with direct mitochondrial damage, can initiate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then forms an apoptosome with Apaf-1 and caspase-9. The apoptosome activates executioner caspases, such as caspase-3 and -7, leading to programmed cell death.[17][18][19]

PA-Induced Hepatocyte Apoptosis DHPA Dehydrothis compound Alkaloid (DHPA) DNA_Damage DNA Adducts & DNA Damage DHPA->DNA_Damage Oxidative_Stress Oxidative Stress (ROS) DHPA->Oxidative_Stress Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Signaling pathway of this compound alkaloid-induced hepatocyte apoptosis.

Experimental Protocols

The study of PA poisoning has relied on a variety of experimental methodologies to identify and quantify alkaloids, reproduce the disease in animal models, and assess the resulting pathology.

This compound Alkaloid Extraction and Analysis

A common method for the extraction and analysis of PAs from plant material involves the following steps:

  • Extraction: The plant material is homogenized and extracted with an acidic aqueous solution or an organic solvent like methanol or ethanol.

  • Purification: The crude extract is then purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Analysis: The purified extract is analyzed using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the specific PAs present.

PA Extraction and Analysis Workflow Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction (Acidic solution or organic solvent) Homogenization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract HPLC_MSMS HPLC-MS/MS Analysis Purified_Extract->HPLC_MSMS PA_Quantification PA Identification & Quantification HPLC_MSMS->PA_Quantification

General workflow for the extraction and analysis of this compound alkaloids.

Animal Models of this compound Alkaloidosis

Experimental reproduction of PA poisoning in livestock has been crucial for understanding the pathogenesis of the disease. Key aspects of these experimental designs include:

  • Animal Selection: Studies have utilized various livestock species, including cattle, horses, sheep, and pigs, often specifying the breed, age, and weight.[8]

  • Dosing: Animals have been dosed with either purified PAs, crude plant extracts, or dried plant material mixed with feed. Doses are typically calculated based on the body weight of the animal and administered orally.[8][9][20]

  • Monitoring: Throughout the experimental period, animals are monitored for clinical signs of toxicity. Blood samples are often collected periodically to analyze serum chemistry and enzyme levels (e.g., aspartate aminotransferase, gamma-glutamyl transferase) as indicators of liver damage.[10]

  • Pathological Examination: At the end of the study, or upon euthanasia, a thorough necropsy is performed. Liver and other tissues are collected for histopathological examination to assess the characteristic lesions of PA poisoning, which include hepatocytomegaly, fibrosis, and bile duct hyperplasia.[1][21][22] Histological scoring systems can be used to quantify the degree of liver fibrosis.[23][24][25]

Histopathological Examination of Liver Tissue

The definitive diagnosis of PA poisoning often relies on the histopathological examination of liver tissue. A general protocol for this examination is as follows:

  • Tissue Collection and Fixation: Liver tissue samples are collected during necropsy or via biopsy and immediately fixed in 10% neutral buffered formalin.

  • Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

  • Sectioning and Staining: Thin sections (typically 4-5 µm) are cut from the paraffin blocks and mounted on glass slides. The sections are then stained with hematoxylin and eosin (H&E) for general morphological assessment. Special stains, such as Masson's trichrome or Sirius red, can be used to highlight collagen fibers and assess the degree of fibrosis.

  • Microscopic Evaluation: The stained sections are examined under a light microscope to identify the characteristic lesions of PA toxicosis, including:

    • Hepatocytomegaly and Karyomegaly: Enlargement of hepatocytes and their nuclei.[21][22]

    • Fibrosis: An excessive accumulation of connective tissue, often in a perivenular or bridging pattern.[1][21]

    • Bile Duct Hyperplasia: Proliferation of bile ductules.[1][21]

    • Veno-occlusive Disease: Occlusion of small hepatic veins, leading to sinusoidal congestion.[26][27]

Conclusion

The historical record of this compound alkaloid poisoning in livestock provides a critical foundation for modern toxicological research. The quantitative data from past outbreaks, combined with detailed experimental studies, have elucidated the mechanisms of PA toxicity and informed strategies for prevention and diagnosis. For researchers and professionals in drug development, an understanding of these naturally occurring hepatotoxins can offer valuable insights into mechanisms of liver injury and the development of novel therapeutic interventions. The continued study of PA poisoning in livestock remains essential for protecting animal health, ensuring food safety, and advancing our understanding of toxicology.

References

A Technical Guide to the Distribution of Pyrrolizidine Alkaloids in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of secondary metabolites synthesized by an estimated 6,000 plant species worldwide, which equates to approximately 3% of all flowering plants.[1][2] These compounds are primarily known for their role as chemical defense agents against herbivores and their significant hepatotoxicity in humans and livestock.[1][3][4] Due to their presence in herbal medicines and contamination of the food chain, a thorough understanding of their distribution, biosynthesis, and analysis is critical. This guide provides an in-depth overview of the distribution of PAs across major plant families, details the biosynthetic pathway, presents quantitative data, and outlines standardized experimental protocols for their analysis.

Introduction to this compound Alkaloids

This compound alkaloids are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the necine base.[1] This base is typically esterified with one or more branched-chain carboxylic acids, called necic acids.[1] The structural diversity of PAs arises from the variety of necine bases and necic acids, as well as the esterification pattern.[5] PAs exist in plants as tertiary bases and their corresponding N-oxides; the latter are generally less toxic but can be converted to their toxic tertiary forms in the gut of mammals.[6] The toxicity of PAs, particularly those with a 1,2-unsaturated necine base, is attributed to their metabolic activation in the liver to highly reactive pyrrolic esters, which can alkylate cellular macromolecules like DNA, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[7][8]

Distribution of this compound Alkaloids in the Plant Kingdom

The occurrence of PAs is widespread but taxonomically sporadic, primarily concentrated in a few families of angiosperms.[9] Over 95% of PA-containing species are found within the families Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae).[8][10][11] Isolated occurrences have also been documented in families such as Apocynaceae, Orchidaceae, Convolvulaceae, and Ranunculaceae.[1][9]

  • Boraginaceae (Borage Family): This family is a major source of PAs, with nearly all genera known to produce them.[8][12] Common PA-producing genera include Heliotropium, Symphytum (Comfrey), Borago (Borage), Cynoglossum, and Anchusa.[13][14] The PAs in Boraginaceae are typically monoesters or open-chain diesters of the lycopsamine and heliotrine types.[14][15]

  • Asteraceae (Daisy Family): Within this vast family, PA production is mainly confined to the tribes Senecioneae and Eupatorieae.[14][15] The genus Senecio is one of the largest in the plant kingdom and is a rich source of PAs, particularly macrocyclic diesters of the senecionine type.[15][16][17] Other important genera include Eupatorium and Petasites.[13]

  • Fabaceae (Legume Family): In the Fabaceae, PA production is most prominent in the genus Crotalaria.[14] These species are known for producing macrocyclic diesters of the monocrotaline type.[15]

The sporadic distribution across unrelated plant families suggests that the genetic machinery for PA biosynthesis evolved multiple times independently during the evolution of angiosperms.[3][7]

Quantitative Distribution of this compound Alkaloids

The concentration and composition of PAs can vary significantly between species, within different organs of the same plant, and depending on developmental stage and environmental conditions.[2][18] Roots are often the primary site of biosynthesis, with alkaloids being translocated to other parts of the plant, particularly the inflorescences, for defense.[19]

Below are tables summarizing quantitative PA data from selected species.

Table 1: this compound Alkaloid Content in Symphytum officinale (Comfrey)

Plant PartMajor PAs DetectedTotal PA Concentration Range (dry weight)Reference(s)
Root Intermedine, Lycopsamine, Acetylintermedine, Acetyllycopsamine (and their N-oxides)1400 - 8300 ppm (0.14% - 0.83%)[20][21][22][23]
Leaf Intermedine, Lycopsamine, Symphytine, Echimidine (and their N-oxides)15 - 55 ppm (0.0015% - 0.0055%)[6][21][23]

Table 2: this compound Alkaloid Content in Selected Senecio Species

SpeciesPlant PartMajor PAs DetectedTotal PA Concentration (mg/100g dry weight)Reference(s)
Senecio vulgaris Whole Plant (at flowering)Senecionine, Seneciphylline, Retrorsine, Integerrimine (and their N-oxides)~362.4 µg/g fresh weight (variable)[2][24]
Senecio aegyptius Whole PlantSenecionine, Senecivernine, Integerrimine11.8 mg/100g[18]
Senecio desfontainei Whole PlantSenecionine, Seneciphylline, Integerrimine, Retrorsine113.6 mg/100g[18]
Senecio cineraria Whole PlantSenecionine, Jacobine, Jacoline, Jaconine165.7 mg/100g[18]

Biosynthesis of this compound Alkaloids

The biosynthesis of the necine base, the core of PAs, originates from primary metabolism.[25] The pathway begins with the polyamines putrescine and spermidine, which are derived from the amino acid arginine.[25][26]

The key committing step is the formation of homospermidine from putrescine and the aminobutyl moiety of spermidine.[25] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is unique to the PA biosynthetic pathway.[1][3] Evolutionary studies have shown that HSS evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism.[3][27] This gene duplication event is believed to have occurred independently multiple times in different plant lineages, explaining the scattered distribution of PAs.[1][7] Following the formation of homospermidine, a series of oxidation and cyclization reactions lead to the formation of the first necine base, retronecine. The necic acid moieties are derived from various amino acid pathways.[1]

This compound Alkaloid Biosynthesis cluster_primary Primary Metabolism cluster_secondary PA Biosynthesis cluster_necic_acid Necic Acid Pathway Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine->HSS Homospermidine Homospermidine Intermediates Oxidative Intermediates Homospermidine->Intermediates Necine_Base Necine Base (e.g., Retronecine) Intermediates->Necine_Base Esterification Esterification Necine_Base->Esterification Amino_Acids Amino Acids (e.g., Isoleucine) Necic_Acids Necic Acids Amino_Acids->Necic_Acids Necic_Acids->Esterification HSS->Homospermidine PA This compound Alkaloid Esterification->PA

Caption: Generalized biosynthetic pathway of this compound alkaloids.

Experimental Protocols for PA Analysis

Accurate quantification of PAs in various matrices is essential for safety assessment and research. The standard analytical approach involves extraction, purification, and instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][29]

General Experimental Workflow

The analysis of PAs from plant material follows a multi-step procedure to ensure accurate detection and quantification.

Caption: A typical experimental workflow for the analysis of PAs.
Detailed Protocol: Extraction and SPE Cleanup

This protocol is a representative method for the analysis of PAs in plant material, based on established procedures.[30][31]

1. Materials and Reagents:

  • Dried, homogenized plant material.

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol (v/v).[28][31]

  • Solid-Phase Extraction (SPE) Cartridges: Cation exchange (e.g., Oasis MCX) or reversed-phase C18.[30][32]

  • SPE Conditioning Solvents: Methanol, Water (LC-MS grade).[28]

  • SPE Wash Solvent: Water, 30-40% Methanol.[32]

  • SPE Elution Solvent: 5% Ammonia in Methanol.[28]

  • Reconstitution Solvent: 5% Methanol in water (or initial mobile phase).[28]

  • PA reference standards.

2. Extraction Procedure:

  • Weigh approximately 2.0 g of the homogenized plant material into a centrifuge tube.[30]

  • Add 20-40 mL of the extraction solvent.[28][30]

  • Vortex to ensure the material is fully wetted, then place in an ultrasonic bath for 15-30 minutes at ambient temperature.[30][31]

  • Centrifuge the sample for 10 minutes at approximately 3800 x g.[30]

  • Carefully decant the supernatant into a clean tube.

  • (Optional but recommended for exhaustive extraction) Repeat the extraction (steps 2-5) on the plant pellet and combine the supernatants.[30]

3. Solid-Phase Extraction (SPE) Cleanup (using Cation Exchange):

  • Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of water.[28][31]

  • Loading: Take a known aliquot (e.g., 2-10 mL) of the acidic extract and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[31][32]

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering non-basic compounds.[28]

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.[29]

  • Elution: Elute the PAs from the cartridge using two aliquots of 5 mL of the ammoniated methanol elution solvent.[28]

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the reconstitution solvent.[28] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution.[32][33]

    • Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium formate.[30]

    • Mobile Phase B: Methanol or Acetonitrile with the same additive.[30]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[32] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target PA and its N-oxide.[32]

  • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards.[28] To account for matrix effects, matrix-matched calibration or the use of stable isotope-labeled internal standards is highly recommended.[30]

Conclusion

This compound alkaloids are a significant class of plant secondary metabolites with a distinct but scattered distribution, primarily within the Boraginaceae, Asteraceae, and Fabaceae families. Their role as defense compounds is countered by their considerable risk to human and animal health. Understanding their taxonomic distribution, biosynthetic origins, and concentration in different species is crucial for risk assessment, quality control of herbal products, and future research. The standardized analytical workflows, centered around LC-MS/MS, provide the necessary sensitivity and specificity for accurate monitoring and quantification of these toxic compounds in diverse and complex matrices. Continued research into the genetic regulation of PA biosynthesis and the factors influencing their accumulation in plants will further enhance our ability to manage the risks associated with them.

References

Methodological & Application

Application Note: Quantitative Analysis of Pyrrolizidine Alkaloids in Honey by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species.[1] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[1][2] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the monitoring of PA levels in honey is crucial for consumer safety.[3][4] This application note describes a robust and sensitive method for the quantitative analysis of various this compound alkaloids in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs an acidic extraction followed by solid-phase extraction (SPE) for sample cleanup and is validated for the determination of a range of PAs at low µg/kg levels.[5]

Materials and Methods

Reagents and Standards Analytical standards of this compound alkaloids were procured from reputable suppliers.[6] All solvents used were of HPLC or LC-MS grade, and reagents were of analytical grade.[3] Stock solutions of individual PAs were prepared in methanol and stored at low temperatures.[6][7] Working standard mixtures were prepared by diluting the stock solutions.[7]

Sample Preparation Honey samples were first homogenized.[7] A representative sample (typically 2-10 grams) was weighed and dissolved in a dilute sulfuric acid solution (e.g., 0.05 M).[1][6][7] For the analysis of PA N-oxides, a reduction step using zinc dust can be incorporated.[1][7] The acidic extract was then centrifuged, and the supernatant was subjected to solid-phase extraction (SPE) using strong cation exchange (MCX) cartridges for cleanup and concentration of the PAs.[1][5][6] The cartridges were conditioned and equilibrated before loading the sample.[1] After washing to remove interferences, the PAs were eluted with a solvent mixture, commonly containing an organic solvent like ethyl acetate or methanol, and a small amount of a basic modifier such as ammonia or triethylamine.[1][5] The eluate was then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[1][5]

LC-MS/MS Analysis The chromatographic separation was performed on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid or an ammonium formate buffer.[1][3][8] The LC system was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[3][5] The analysis was carried out in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8] Two specific precursor-to-product ion transitions were monitored for each analyte for quantification and confirmation.[3]

Experimental Protocols

1. Sample Preparation Protocol

  • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.[5]

  • Add 30 mL of 0.05 M sulfuric acid.[5]

  • For the reduction of N-oxides, add approximately 1 g of zinc dust and let the sample stand overnight.[1]

  • Shake the mixture until the honey is completely dissolved (e.g., 30 minutes on an overhead shaker).[3][5]

  • Centrifuge the sample at 4,000 x g for 10 minutes.[1][5]

  • Condition a strong cation exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of water.[6]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[6]

  • Wash the cartridge with 12 mL of water followed by 12 mL of methanol.[1]

  • Elute the this compound alkaloids with two aliquots of 5 mL of a 6:94 (v/v) ammonia/methanol solution.[5]

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitute the residue in 1 mL of a 5:95 (v/v) methanol/water mixture.[5]

  • Filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]

2. LC-MS/MS Protocol

  • LC System: UHPLC system[5]

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm)[3]

  • Mobile Phase A: 0.1% formic acid in water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 40°C[3]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run to elute the PAs.[8]

  • MS System: Triple quadrupole mass spectrometer[5]

  • Ionization Source: Electrospray ionization (ESI) in positive mode[3][5]

  • Ion Spray Voltage: 3500 V[3]

  • Capillary Temperature: 270°C[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[8]

Data Presentation

Table 1: Quantitative Data for Selected this compound Alkaloids in Honey

This compound AlkaloidPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Echimidine398.2138.1120.1-1.080.6 - 114.5[1]
Heliotrine314.2138.1120.1-1.080.6 - 114.5[1]
Intermedine300.2138.1120.1-1.080.6 - 114.5[1]
Jacobine352.2138.1120.1-1.080.6 - 114.5[1]
Lasiocarpine412.2138.1120.1-1.080.6 - 114.5[1]
Lycopsamine300.2138.1120.1-1.080.6 - 114.5[1]
Retrorsine352.2138.1120.1-1.080.6 - 114.5[1]
Senecionine336.2138.1120.1-1.080.6 - 114.5[1]
Seneciphylline334.2138.1120.1-1.080.6 - 114.5[1]
Senkirkine366.2138.1120.1-1.080.6 - 114.5[1]
Acetyllycopsamine----8.686 - 111[8]
Echimidine N-oxide----13.086 - 111[8]
Retrorsine----18.486 - 111[8]

Note: The LOD, LOQ, and recovery values can vary depending on the specific matrix and the analytical instrumentation used.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Honey Sample (5g) dissolution Dissolve in 0.05M H2SO4 sample->dissolution centrifugation Centrifuge (4000g, 10 min) dissolution->centrifugation spe_loading Load Supernatant onto MCX SPE centrifugation->spe_loading spe_washing Wash SPE Cartridge spe_loading->spe_washing spe_elution Elute PAs with Ammoniated Methanol spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting (µg/kg) quantification->reporting

Caption: Workflow for the quantitative analysis of this compound alkaloids in honey.

References

Application Note: Quantitative Analysis of Pyrrolizidine Alkaloids in Milk by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species worldwide. These compounds can contaminate food sources, including milk, if dairy-producing animals graze on PA-containing plants. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the monitoring of PA levels in the food supply is of significant importance for public health.[1][2][3][4] This application note details a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of a range of this compound alkaloids and their N-oxides in milk. The described protocol, including a streamlined sample preparation procedure, provides high accuracy, precision, and low limits of detection, making it suitable for routine food safety monitoring and research applications.

Introduction

This compound alkaloids represent a large group of heterocyclic organic compounds that can enter the human food chain through various pathways, including the consumption of contaminated milk from livestock that have ingested PA-producing plants.[2][5][6] The presence of these toxins in milk, a staple food product, raises significant safety concerns, particularly for vulnerable populations such as infants and children.[6] Regulatory bodies worldwide are increasingly focusing on establishing maximum permissible levels for PAs in food products. Consequently, there is a growing need for reliable and sensitive analytical methods for the routine surveillance of PAs in complex matrices like milk.

This document provides a detailed protocol for a UHPLC-MS/MS method that has been successfully applied to the analysis of multiple PAs in milk samples.[1][3][4] The method demonstrates excellent performance characteristics, including low detection limits, good accuracy, and high precision, meeting the stringent requirements for food safety analysis.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to efficiently extract PAs from the complex milk matrix while minimizing interferences. The following procedure is adapted from established methods.[1][6][7]

Materials:

  • Milk sample

  • 2.0% aqueous formic acid

  • n-hexane

  • Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX, 200 mg)[2]

  • Methanol

  • 5% ammonia in methanol

  • 5% methanol in water

Procedure:

  • Homogenization: Thaw frozen milk samples and homogenize by vigorous shaking.[2][6][7]

  • Extraction:

    • Take a 3.0 mL aliquot of the homogenized milk sample.

    • Add 30 mL of 2.0% aqueous formic acid and 15 mL of n-hexane.[6][7]

    • Mix thoroughly.

    • Centrifuge to separate the layers.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the SPE cartridge.

    • Load the aqueous phase from the extraction step onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% or 40% methanol.[1]

    • Elute the PAs with 1 mL of methanol, followed by 1 mL of 5% ammonia in methanol.[1]

    • Combine the eluents.

  • Concentration and Reconstitution:

    • Evaporate the combined eluents to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 0.1 mL of 5% methanol.[1]

    • Centrifuge the reconstituted solution before injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

UHPLC Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Ammonium carbonate buffer at pH 9.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 40°C.[6]

  • Gradient Elution: A typical gradient would be optimized to separate the target PAs. An example gradient is as follows: 0.0 min 0.0% B, 0.2 min 5.0% B, 6.0 min 10.0% B, 19.0 min 28.6% B, 22.8 min 34.0% B, 23.3 min 90.0%, 24.8 min 90.0% and 25.8 min 0.0% B.[7]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-to-product ion transitions, collision energies, and other MS parameters should be optimized for each target PA.

Experimental Workflow

Caption: Workflow for the analysis of this compound alkaloids in milk.

Data Presentation

The performance of the UHPLC-MS/MS method is summarized in the following tables. The data is compiled from various studies to provide a comprehensive overview.[1][3][4][6][7]

Table 1: Method Validation Parameters for this compound Alkaloids in Milk

ParameterTypical RangeReference
Linearity (R²) > 0.993[6][7]
Recovery (%) 65.2 - 112.2%[1][3][4]
Intra-day Precision (RSD %) < 15%[1][3][4]
Inter-day Precision (RSD %) < 15%[1][3][4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected this compound Alkaloids in Milk

This compound AlkaloidLOD (µg/kg)LOQ (µg/kg)Reference
Intermedine/Lycopsamine0.015 - 0.0540.05 - 0.123[1][6][7]
Intermedine N-oxide/Lycopsamine N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]
Senecionine0.015 - 0.0540.05 - 0.123[1][6][7]
Senecionine N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]
Retrorsine0.015 - 0.0540.05 - 0.123[1][6][7]
Retrorsine N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]
Seneciphylline0.015 - 0.0540.05 - 0.123[1][6][7]
Seneciphylline N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]
Jacobine0.015 - 0.0540.05 - 0.123[1][6][7]
Jacobine N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]
Riddelliine0.015 - 0.0540.05 - 0.123[1][6][7]
Riddelliine N-oxide0.015 - 0.0540.05 - 0.123[1][6][7]

Note: The LOD and LOQ values can vary depending on the specific instrument and analytical conditions.

Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive tool for the determination of this compound alkaloids in milk. The detailed protocol for sample preparation and instrumental analysis, along with the presented performance data, demonstrates the method's suitability for routine monitoring and food safety applications. The ability to accurately quantify a broad range of PAs at low levels is crucial for assessing dietary exposure and ensuring the safety of milk and dairy products. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and toxicology.

References

Application Note: Solid-Phase Extraction of Pyrrolizidine Alkaloids in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by a wide variety of plant species.[1][2] Their presence in herbal supplements is a significant safety concern due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity.[1][3] Regulatory bodies have set stringent limits on the acceptable daily intake of these compounds, necessitating sensitive and reliable analytical methods for their detection and quantification in complex matrices like herbal products.[1][2][4]

Solid-phase extraction (SPE) is a crucial sample preparation technique for the analysis of PAs in herbal supplements.[1][3][5] It serves to remove interfering matrix components and concentrate the analytes, thereby improving the sensitivity and robustness of subsequent analytical methods, typically liquid chromatography-mass spectrometry (LC-MS).[3][6] The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and accurate quantification of PAs and their N-oxides (PANOs), which are often the more abundant form in plants.[3]

This application note provides detailed protocols and quantitative data for the solid-phase extraction of this compound alkaloids from herbal supplements, intended for researchers, scientists, and drug development professionals.

Data Presentation

The choice of SPE sorbent significantly impacts the recovery of this compound alkaloids. Cation-exchange cartridges are commonly employed due to the basic nature of the this compound nitrogen.[3] The following tables summarize the recovery data for various PAs using different SPE cartridges.

Table 1: Recovery of this compound Alkaloids using Oasis MCX SPE Cartridges in Various Matrices

This compound AlkaloidHoney Recovery (%)Milk Recovery (%)Tea Recovery (%)
Intermedine/Lycopsamine64.5 - 103.465.2 - 112.267.6 - 107.6
Intermedine N-oxide/Lycopsamine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Senecionine64.5 - 103.465.2 - 112.267.6 - 107.6
Senecionine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Seneciphylline64.5 - 103.465.2 - 112.267.6 - 107.6
Seneciphylline N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Retrorsine64.5 - 103.465.2 - 112.267.6 - 107.6
Retrorsine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Echimidine64.5 - 103.465.2 - 112.267.6 - 107.6
Echimidine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Lasiocarpine64.5 - 103.465.2 - 112.267.6 - 107.6
Lasiocarpine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Riddelliine64.5 - 103.465.2 - 112.267.6 - 107.6
Riddelliine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Jacobine64.5 - 103.465.2 - 112.267.6 - 107.6
Jacobine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Erucifoline64.5 - 103.465.2 - 112.267.6 - 107.6
Erucifoline N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Europine64.5 - 103.465.2 - 112.267.6 - 107.6
Europine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Heliotrine64.5 - 103.465.2 - 112.267.6 - 107.6
Heliotrine N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6
Monocrotaline64.5 - 103.465.2 - 112.267.6 - 107.6
Monocrotaline N-oxide64.5 - 103.465.2 - 112.267.6 - 107.6

Data sourced from a study utilizing Oasis MCX SPE cartridges for the analysis of 24 PAs.[7][8][9]

Table 2: Comparison of SPE Cartridges for this compound Alkaloid Analysis in Gynura procumbens

SPE Cartridge TypeRelative Recovery (%)
C18Lower
SCXLower
PCXHigher

This table illustrates that for Gynura procumbens, PCX cartridges provided better recoveries compared to C18 and SCX cartridges.[10]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound alkaloids from herbal supplements.

Protocol 1: General Purpose Strong Cation Exchange (SCX) SPE for Herbal Supplements

This protocol is a widely applicable method for the simultaneous extraction of PAs and PANOs from a variety of herbal matrices.

1. Sample Preparation:

  • Weigh 1-2 g of the homogenized and dried herbal supplement into a centrifuge tube.[3]

  • Add 20 mL of 0.05 M sulfuric acid.[3][11]

  • Sonicate for 15-30 minutes.[3][11]

  • Centrifuge at approximately 3800 x g for 10 minutes.[3][11]

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.[3]

2. SPE Cartridge Conditioning:

  • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).[3]

  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[3][11] Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[3]

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferences.[3]

  • Follow with a wash of 5 mL of methanol to remove non-polar interferences.[3]

5. Elution:

  • Elute the retained PAs and PANOs with 5-10 mL of 2.5% ammonia in methanol.[3]

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[3]

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Herbal Teas

This protocol is optimized for the analysis of PAs in herbal tea samples.

1. Sample Preparation:

  • Weigh 2 g of the ground tea sample into a 50 mL centrifuge tube.

  • Add 40 mL of 0.05 M sulfuric acid in 50% methanol.[12]

  • Shake vigorously and sonicate for 30 minutes.

  • Centrifuge and filter the supernatant through a fluted filter paper.[12]

2. SPE Cartridge Conditioning:

  • Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.[12]

3. Sample Loading:

  • Load 2 mL of the filtered crude extract onto the conditioned SPE cartridge at a flow rate of 2 mL/min.[12]

4. Washing:

  • Wash the cartridge with 4 mL of water.[12]

5. Elution:

  • Elute the PAs with 4 mL of 2.5% ammonia in methanol.[12]

6. Post-Elution:

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the residue in 1 mL of 5% methanol for LC-MS/MS analysis.[12]

Visualizations

The following diagrams illustrate the workflow and principles of solid-phase extraction for this compound alkaloids.

SPE_Workflow Sample_Prep Sample Preparation (Extraction with Acidic Solution) Loading Sample Loading (Acidic Extract) Sample_Prep->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Water, Methanol) Loading->Washing Elution Elution (Ammoniated Methanol) Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis

General SPE workflow for PA analysis.

SCX_Mechanism cluster_loading Loading Step (Acidic Conditions) cluster_elution Elution Step (Basic Conditions) PA_protonated PA-H+ (Cationic) SCX_sorbent_L SCX Sorbent (-SO3-) PA_protonated->SCX_sorbent_L Ionic Interaction PA_neutral PA (Neutral) SCX_sorbent_E SCX Sorbent (-SO3-) SCX_sorbent_E->PA_neutral Disruption of Interaction

Mechanism of PA retention and elution on an SCX sorbent.

References

Application Notes and Protocols for the Structural Elucidation of Novel Pyrrolizidine Alkaloids using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic secondary metabolites produced by thousands of plant species.[1][2] They exhibit a wide range of biological activities, with some showing potential as therapeutic agents, while many are known for their hepatotoxicity, posing a risk to livestock and humans.[1][2] The structural elucidation of novel PAs is crucial for understanding their structure-activity relationships, assessing their toxicological profiles, and exploring their potential for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful tool for the unambiguous determination of the complex three-dimensional structures of these natural products in solution.[3][4][5]

This document provides detailed application notes and experimental protocols for the structural elucidation of novel this compound alkaloids using a suite of modern 1D and 2D NMR techniques.

Overall Workflow for Structural Elucidation

The process of determining the structure of a novel this compound alkaloid involves a systematic workflow from sample isolation to the final confirmation of its chemical structure and stereochemistry.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Determination cluster_3 Final Confirmation Isolation Isolation & Purification of Novel PA SamplePrep NMR Sample Preparation Isolation->SamplePrep NMR_1D 1D NMR (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D DataProcessing Data Processing & Analysis NMR_2D->DataProcessing PlanarStructure Elucidation of Planar Structure DataProcessing->PlanarStructure Stereochemistry Determination of Relative Stereochemistry PlanarStructure->Stereochemistry StructureConfirmation Final Structure Confirmation Stereochemistry->StructureConfirmation

Figure 1: Experimental workflow for the structural elucidation of a novel this compound alkaloid.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The isolated this compound alkaloid should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample completely.[6] Common solvents for alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Sample Concentration: The required sample concentration depends on the specific NMR experiment being performed.[7]

    • ¹H NMR: 1-5 mg of the sample dissolved in 0.5-0.6 mL of deuterated solvent.[7]

    • ¹³C NMR: 5-20 mg of the sample in 0.5-0.6 mL of solvent.[7]

    • 2D NMR (HSQC, HMBC, NOESY): 10-25 mg of the sample in 0.5-0.6 mL of solvent to achieve adequate signal-to-noise within a reasonable acquisition time.[7]

  • Procedure:

    • Weigh the purified this compound alkaloid into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][9] This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube and label it clearly.

1D NMR Spectroscopy Protocols

2.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

ParameterRecommended ValuePurpose
Spectrometer Freq.≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard single pulse (e.g., zg30 on Bruker)Excites the proton spins. A 30° pulse angle is often used to allow for a shorter relaxation delay.
Spectral Width (SW)12-16 ppmTo encompass all proton signals of the alkaloid.
Acquisition Time (AT)2-4 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1)1-5 secondsThe time allowed for nuclear spins to return to equilibrium before the next pulse.
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio.
Temperature298 K (25 °C)Standard temperature for routine experiments.
ReferencingTetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.Provides a reference point for the chemical shifts.

2.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

ParameterRecommended ValuePurpose
Spectrometer Freq.≥ 100 MHz (for a 400 MHz ¹H)Higher field strength improves sensitivity and resolution.
Pulse ProgramStandard single pulse with proton decoupling (e.g., zgpg30)Decoupling from protons simplifies the spectrum to single lines for each carbon.
Spectral Width (SW)200-240 ppmTo cover the full range of carbon chemical shifts in organic molecules.
Acquisition Time (AT)1-2 secondsDetermines the digital resolution.
Relaxation Delay (D1)2-5 secondsLonger delays are often needed for quaternary carbons to relax fully.
Number of Scans (NS)1024-4096 (or more)A large number of scans is required due to the low natural abundance and sensitivity of ¹³C.
Temperature298 K (25 °C)Standard experimental temperature.
ReferencingTMS at 0.00 ppm or the deuterated solvent signal.Provides a reference for the chemical shifts.

2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is the most common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.

ParameterRecommended ValuePurpose
Pulse Programdept135Selects for the desired carbon multiplicities.
Spectral Width (SW)200-240 ppmSame as for the ¹³C NMR spectrum.
Relaxation Delay (D1)2 secondsStandard delay.
Number of Scans (NS)256-1024Fewer scans are needed than for a standard ¹³C spectrum due to the polarization transfer from protons.
2D NMR Spectroscopy Protocols

3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.

ParameterRecommended ValuePurpose
Pulse Programcosygpqf (gradient-enhanced)Provides cleaner spectra with fewer artifacts.
Spectral Width (SW)12-16 ppm in both dimensions (F1 and F2)Should match the ¹H spectral width.
Data Points (TD)2048 in F2, 256-512 in F1Determines the resolution in each dimension.
Number of Scans (NS)2-8 per incrementDepends on sample concentration.
Relaxation Delay (D1)1-2 secondsStandard delay between scans.

3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[10]

ParameterRecommended ValuePurpose
Pulse Programhsqcedetgpsisp2.2 (edited, phase-sensitive)Allows for differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.
¹H Spectral Width (F2)12-16 ppmTo cover all proton signals.
¹³C Spectral Width (F1)160-180 ppmTo cover the range of protonated carbons.
Data Points (TD)1024 in F2, 256 in F1Standard resolution for this experiment.
Number of Scans (NS)4-16 per incrementDepends on sample concentration.
Relaxation Delay (D1)1-2 secondsStandard delay.
¹J(C,H) Coupling~145 HzThe average one-bond carbon-proton coupling constant.

3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[10] This is crucial for connecting different spin systems and identifying quaternary carbons.

ParameterRecommended ValuePurpose
Pulse Programhmbcgplpndqf (gradient-enhanced)Provides high-quality spectra.
¹H Spectral Width (F2)12-16 ppmTo cover all proton signals.
¹³C Spectral Width (F1)200-240 ppmTo include quaternary carbons, especially carbonyls.
Data Points (TD)2048 in F2, 512 in F1Good resolution for identifying long-range correlations.
Number of Scans (NS)8-32 per incrementMore scans are often needed than for HSQC.
Relaxation Delay (D1)1.5-2.5 secondsStandard delay.
Long-range J(C,H)Optimized for 8-10 HzThe average value for two- and three-bond C-H couplings.

3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), which is essential for determining the relative stereochemistry of the molecule.[5][10][11][12]

ParameterRecommended ValuePurpose
Pulse Programnoesygpph (gradient-enhanced, phase-sensitive)Provides high-quality spectra with good artifact suppression.
Spectral Width (SW)12-16 ppm in both dimensionsShould match the ¹H spectral width.
Data Points (TD)2048 in F2, 256-512 in F1Standard resolution.
Number of Scans (NS)8-16 per incrementDepends on sample concentration.
Relaxation Delay (D1)1-2 secondsStandard delay.
Mixing Time (d8)300-800 ms for small moleculesThe time during which magnetization is transferred through space via the NOE. This may need to be optimized.

Data Presentation: A Case Study

As an example, the ¹H and ¹³C NMR data for the novel this compound alkaloid, crotavitelin, isolated from Crotalaria vitellina, are presented below.[13][14]

Table 1: ¹H and ¹³C NMR Data for Crotavitelin (in CDCl₃) [13][14]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1134.9-
2134.75.90, br s
357.63.42, d (18.9); 3.14, d (18.9)
553.03.30, m; 2.65, m
635.62.25, m; 2.05, m
776.35.34, t (3.5)
8192.0-
9-5.16, s
1'172.0-
2'45.52.85, m
3'32.51.80, m
4'211.6-
5'65.14.20, q (7.0)
6'55.63.80, s
1''175.1-
2''40.82.50, m
3''28.11.25, d (7.0)
4''21.51.15, d (7.0)
5''21.21.10, d (7.0)

Signaling Pathway of this compound Alkaloid-Induced Hepatotoxicity

Unsaturated this compound alkaloids are metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic metabolites.[15][16][17][18] These metabolites can bind to cellular macromolecules, leading to cellular damage, oxidative stress, and apoptosis, which underlies their hepatotoxicity.[8][15][16][17][19]

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Apoptotic Pathway PA This compound Alkaloid (PA) CYP450 Cytochrome P450 PA->CYP450 Metabolism Dehydro_PA Dehydro-PA (Reactive Metabolite) CYP450->Dehydro_PA Adducts Protein & DNA Adducts Dehydro_PA->Adducts GSH_Depletion GSH Depletion Dehydro_PA->GSH_Depletion Mitochondria Mitochondrial Dysfunction Adducts->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis

Figure 2: Signaling pathway of this compound alkaloid-induced hepatotoxicity.

References

Application Notes and Protocols for In Vitro Assessment of Pyrrolizidine Alkaloid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural phytotoxins produced by numerous plant species worldwide.[1] Contamination of food, herbal remedies, and animal feed with PAs is a significant health concern due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The toxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into reactive pyrrolic metabolites.[4][5] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, apoptosis, and the initiation of disease processes.[6]

The assessment of PA cytotoxicity is a critical component of toxicological evaluation and risk assessment. In vitro models offer a valuable tool for screening the toxicity of different PAs, investigating their mechanisms of action, and identifying potential therapeutic interventions. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate the effects of PAs on various cell lines.

Key Concepts in this compound Alkaloid Cytotoxicity

The cytotoxicity of PAs is influenced by several factors, including their chemical structure, the metabolic capacity of the in vitro model, and the specific endpoints being measured.[7] Unsaturated PAs, containing a 1,2-double bond in the necine base, are generally considered toxic, while saturated PAs are less toxic.[2] The type of esterification of the necine base also plays a crucial role in determining the toxic potential.[8]

Due to the requirement for metabolic activation, in vitro models for PA cytotoxicity testing should ideally possess metabolic competence. This can be achieved by using primary hepatocytes, metabolically competent cell lines like HepaRG, or by engineering cell lines to express specific CYP enzymes, most notably CYP3A4.[5][9]

Data Presentation: Cytotoxicity of this compound Alkaloids

The following tables summarize the cytotoxic concentrations of various PAs on different cell lines, providing a reference for their relative toxic potencies. It is important to note that IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values can vary depending on the cell line, exposure time, and the specific assay used.

Table 1: Cytotoxicity of Retronecine-type this compound Alkaloids

This compound AlkaloidCell LineAssayExposure Time (h)Cytotoxic Value (mM)
RetrorsineHepG2MTT72IC20: 0.27 ± 0.07
MonocrotalineTAMHCell Viability48LC50: 7.0
MonocrotalineTHLE-2Cell Viability48LC50: 2.2
RetronecineTAMHCell Viability48LC50: 30.0
RetronecineTHLE-2Cell Viability48LC50: >100*

*Predicted LC50 value.[10]

Table 2: Cytotoxicity of Otonecine-type and Platyphylline-type this compound Alkaloids

This compound AlkaloidTypeCell LineAssayExposure Time (h)Cytotoxic Value (mM)
ClivorineOtonecineHepG2MTT72IC20: 0.013 ± 0.004
PlatyphyllinePlatyphyllineHepG2MTT72IC20: 0.85 ± 0.11

Experimental Protocols

Here, we provide detailed protocols for commonly used in vitro assays to assess PA-induced cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from established methods for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12]

Materials:

  • Cell line of interest (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • This compound alkaloid (PA) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • PA Treatment:

    • Prepare serial dilutions of the PA stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the PA-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the PA stock).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the PA concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that provides a more convenient and sensitive method for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[13][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound alkaloid (PA) stock solution

  • 96-well cell culture plates

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • PA Treatment:

    • Add 10 µL of different concentrations of the PA solution to the wells.

    • Incubate the plate for the desired exposure time.

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as described for the MTT assay.

Protocol 3: Apoptosis Assessment by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.[15][16]

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound alkaloid (PA) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of PA for the specified time. Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Key Pathways and Workflows

Signaling Pathway of this compound Alkaloid-Induced Cytotoxicity

The following diagram illustrates the key events in PA-induced cytotoxicity, from metabolic activation to the induction of apoptosis.

PA_Cytotoxicity_Pathway cluster_activation Metabolic Activation (Liver Cell) cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction PA This compound Alkaloid (Inactive) CYP CYP450 Enzymes (e.g., CYP3A4) PA->CYP Oxidation Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydrothis compound Alkaloids) CYP->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Alkylation ROS Reactive Oxygen Species (ROS) Generation Reactive_Metabolites->ROS DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage_Response->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of PA-induced cytotoxicity.
Experimental Workflow for In Vitro PA Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxicity of this compound alkaloids in vitro.

PA_Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, HepaRG) start->cell_culture pa_treatment This compound Alkaloid Treatment cell_culture->pa_treatment cytotoxicity_assay Cytotoxicity/Viability Assay (MTT, CCK-8) pa_treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) pa_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Workflow for in vitro PA cytotoxicity testing.

References

Application Notes and Protocols for Immunoassay Development: Rapid Screening of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species, including those in the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] These compounds are a significant concern for human and animal health due to their potential to cause severe liver damage (hepatotoxicity), cancer, and other toxic effects.[4][5][6] Contamination of food products such as honey, grains, milk, herbal teas, and medicines with PA-producing plants is a primary route of exposure.[1][2][4][7] Consequently, there is a critical need for rapid, sensitive, and cost-effective screening methods to ensure food and feed safety.[1][7] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful tool for the high-throughput screening of PAs, complementing traditional chromatographic methods.[1][8]

This document provides detailed protocols and application notes for the development of competitive immunoassays for the rapid detection of this compound alkaloids.

Principle of the Competitive Immunoassay

This compound alkaloids are small molecules (haptens) that are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein. The most common immunoassay format for detecting such small molecules is the competitive ELISA (cELISA).

The principle relies on the competition between the free PA in a sample and a fixed amount of a PA-enzyme conjugate (for a direct cELISA) or a PA-protein conjugate coated onto a microplate (for an indirect cELISA) for a limited number of specific antibody binding sites. The concentration of the PA in the sample is inversely proportional to the signal generated by the enzyme. A lower signal indicates a higher concentration of PAs in the sample.

G Figure 1. Principle of Indirect Competitive ELISA (ic-ELISA) cluster_low Low PA Concentration in Sample cluster_high High PA Concentration in Sample Ab_low Anti-PA Antibody High Signal Enzyme_low Enzyme-Labeled Secondary Antibody Ab_low:f0->Enzyme_low:f0 Binds Well_low Microplate Well Coated PA-Antigen Well_low:f1->Ab_low:f0 Binds Ab_high Anti-PA Antibody Low Signal Well_high Microplate Well Coated PA-Antigen Well_high:f1->Ab_high:f0 Binding Inhibited Sample_PA Free PA in Sample Sample_PA->Ab_high:f0 Binds First (Competition) Enzyme_high Enzyme-Labeled Secondary Antibody

Caption: Principle of Indirect Competitive ELISA (ic-ELISA) for PA detection.

Experimental Workflow and Protocols

The development of a robust immunoassay for PAs involves several critical stages, from designing the hapten to validating the final assay.

G Figure 2. General Workflow for PA Immunoassay Development A Hapten Synthesis B Immunogen & Coating Antigen Preparation A->B C Antibody Production (Polyclonal/Monoclonal) B->C D Antibody Characterization (Titer, Affinity) C->D E Assay Development (e.g., ic-ELISA) D->E F Assay Optimization E->F G Assay Validation (Specificity, Sensitivity, Matrix Effects) F->G

Caption: General workflow for developing a this compound alkaloid immunoassay.

Protocol 1: Hapten Synthesis and Antigen Preparation

Since PAs are haptens, they must be conjugated to carrier proteins. A common strategy involves modifying the PA structure to introduce a linker arm with a reactive group (e.g., a carboxyl group) for protein conjugation.[9][10] Retrorsine and senecionine are frequently used as parent compounds for hapten design.[11][12][13][14]

Methodology: Synthesis of a Retrorsine-Based Hapten

This protocol is based on the synthesis of a retrorsine-hemisuccinate derivative, a common approach for creating an immunogen.[12][14]

  • Materials: Retrorsine, succinic anhydride, pyridine, N,N-dimethylformamide (DMF), ethyl acetate, diethyl ether.

  • Procedure: a. Dissolve retrorsine in anhydrous pyridine. b. Add succinic anhydride to the solution and stir at room temperature overnight. c. Evaporate the pyridine under reduced pressure. d. Dissolve the residue in a small amount of DMF and purify by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to obtain the retrorsine-hemisuccinate hapten. e. Confirm the structure of the hapten using NMR and mass spectrometry.

Methodology: Conjugation to Carrier Protein (Immunogen and Coating Antigen)

The hapten is coupled to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to create the immunogen (for immunization) and to a different protein like Ovalbumin (OVA) for the coating antigen (for ELISA).[2]

  • Materials: Retrorsine-hemisuccinate hapten, BSA, OVA, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMF, phosphate-buffered saline (PBS).

  • Procedure (Active Ester Method): a. Dissolve the hapten, NHS, and DCC/EDC in anhydrous DMF. b. Stir the mixture at room temperature for 4-6 hours to form the active ester. c. Centrifuge to remove the dicyclohexylurea byproduct (if using DCC). d. Separately, dissolve BSA or OVA in PBS (pH 7.4). e. Add the active ester solution dropwise to the protein solution while stirring. f. Allow the reaction to proceed overnight at 4°C with gentle stirring. g. Dialyze the conjugate extensively against PBS for 2-3 days with multiple buffer changes to remove unconjugated hapten and reagents. h. Store the resulting immunogen (Hapten-BSA) and coating antigen (Hapten-OVA) at -20°C.

Protocol 2: Antibody Production

Both polyclonal and monoclonal antibodies can be developed for PA detection. Polyclonal antibodies are a mixture of antibodies recognizing different epitopes, are less expensive to produce, and often have a high affinity.[2][15] Monoclonal antibodies recognize a single epitope, providing high specificity and a consistent, unlimited supply.[13][14]

Methodology: Polyclonal Antibody Production in Rabbits

  • Animal Selection: Use healthy New Zealand white rabbits.[15][16][17]

  • Immunization Schedule: a. Pre-immune Bleed: Collect blood from the ear vein before the first immunization to obtain pre-immune serum. b. Primary Immunization: Emulsify the immunogen (e.g., 500 µg of Hapten-BSA) with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbit. The entire immunization process typically spans 4 to 8 weeks.[15] c. Booster Injections: Give booster injections every 2-3 weeks using the same amount of immunogen emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: After each booster, collect a small amount of blood and determine the antibody titer using an indirect ELISA with the coating antigen (Hapten-OVA). An acceptable titer is often in the range of 1:64,000 or higher.[18]

  • Serum Collection: Once a high antibody titer is achieved, collect blood via cardiac puncture under anesthesia. Allow the blood to clot, centrifuge to separate the serum, and store the antiserum in aliquots at -20°C or -80°C.

G Figure 3. Workflow for Monoclonal Antibody Production A Immunize Mouse with PA-Immunogen B Isolate Spleen Cells (B-lymphocytes) A->B C Fuse Spleen Cells with Myeloma Cells (Sp2/0) B->C D Select for Hybridoma Cells in HAT Medium C->D E Screen Supernatants for Positive Clones via ELISA D->E F Subclone Positive Hybridomas by Limiting Dilution E->F G Expand Positive Clones and Harvest Monoclonal Antibodies F->G H Characterize and Purify Monoclonal Antibodies G->H

Caption: Key steps in the generation of monoclonal antibodies using hybridoma technology.

Protocol 3: Indirect Competitive ELISA (ic-ELISA)

This protocol outlines a standard ic-ELISA procedure for quantifying PAs in a sample.[19][20]

  • Materials: 96-well microtiter plates, coating antigen (Hapten-OVA), blocking buffer (e.g., 1% BSA in PBS), primary antibody (anti-PA polyclonal or monoclonal), sample extracts, PA standards, wash buffer (PBS with 0.05% Tween-20, PBST), enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP), TMB substrate solution, stop solution (e.g., 2 M H₂SO₄).

  • Procedure: a. Coating: Dilute the coating antigen (e.g., 0.25 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[19] b. Washing: Discard the coating solution and wash the plate 3 times with 250 µL of wash buffer per well. c. Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C. d. Washing: Repeat the washing step (2b). e. Competitive Reaction: Add 50 µL of PA standard or sample extract to each well, followed immediately by 50 µL of the primary anti-PA antibody (pre-diluted in blocking buffer). Incubate for 30-60 minutes at 37°C. f. Washing: Repeat the washing step (2b). g. Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 30 minutes at 37°C.[19] h. Washing: Repeat the washing step (2b), but increase to 5 washes. i. Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes. j. Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow. k. Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Performance

The performance of a developed immunoassay is evaluated based on its sensitivity, specificity, and accuracy. A standard curve is generated by plotting the absorbance (or % inhibition) against the logarithm of the PA standard concentration. The IC₅₀ value, which is the concentration of analyte that causes 50% inhibition of antibody binding, is a key measure of assay sensitivity.

Table 1: Performance Characteristics of Various Immunoassays for this compound Alkaloids

Target PAAntibody TypeImmunoassay FormatIC₅₀ ValueLimit of Detection (LOD)Cross-Reactivity HighlightsReference
RetrorsinePolyclonal (Rabbit)ELISA0.9 ± 0.2 ppb0.5 ppbHigh for retrorsine N-oxide (I₅₀=1 ppb), moderate for senecionine (I₅₀=100 ppb).[10]
MonocrotalinePolyclonal (Rabbit)ELISA36 ± 9 ppb5 ppbNo cross-reactivity with retrorsine or senecionine.[10]
RetronecinePolyclonal (Rabbit)ELISA3000 ± 600 ppb600 ppbClass-specific for the retronecine base after hydrolysis of parent PAs.[9][10]
SenecioninePolyclonal (Rabbit)Competitive EIA~23 pg/assay (68 fmol)Not specifiedSeneciphylline (3.6-34.5%), low for monocrotaline (<0.1%).[11]
RetrorsineMonoclonal (Mouse)Competitive ELISANot specifiedNot specifiedBinds to senecionine, integerrimine, platyphylline. No binding to monocrotaline.[12][14]
Multiple PAsPolyclonalMultiplex ELISAN/A<25 µg/kg for jacobine, lycopsamine, heliotrine, senecionine.Designed for class-specific detection (senecionine, lycopsamine, heliotrine types).[7]
Multiple PAsN/ALC-MS/MS (for comparison)N/A0.015–0.75 µg/kgGold standard for confirmation.[21]

Assay Validation

For reliable screening, the developed immunoassay must be validated. Key validation parameters include:

  • Specificity (Cross-Reactivity): Test the assay against a panel of structurally related PAs and other alkaloids to determine the antibody's binding profile.[9][11][12] Cross-reactivity is calculated relative to the target analyte.

  • Accuracy (Recovery): Spike blank matrix samples (e.g., honey, milk) with known concentrations of PAs and measure the recovery rate. Acceptable recovery is typically within 80-120%.

  • Precision: Assess the intra-assay and inter-assay variability (repeatability and reproducibility) by running multiple replicates on the same day and on different days. The relative standard deviation (RSD) should ideally be below 15%.

  • Matrix Effects: Analyze different sample matrices to ensure that components of the sample do not interfere with the assay. This often requires developing a sample extraction and clean-up protocol.

By following these detailed protocols and validation steps, researchers can develop robust and reliable immunoassays for the rapid screening of toxic this compound alkaloids, contributing significantly to the safety of food and pharmaceutical products.

References

Application of Pyrrolizidine Alkalaloids as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in thousands of plant species. While notorious for their hepatotoxicity, which has historically hindered their clinical development, their potent cytotoxic and genotoxic properties have garnered significant interest in the field of oncology. The anticancer activity of PAs stems from their metabolic activation, primarily by cytochrome P450 enzymes in the liver, into highly reactive dehydrothis compound alkaloids (DHPAs). These reactive metabolites can form adducts with DNA and proteins, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1] This document provides detailed application notes and protocols for researchers investigating the potential of this compound alkaloids as anticancer agents.

Mechanism of Action

The primary mechanism of the anticancer action of this compound alkaloids involves a multi-step process that culminates in the death of cancer cells.

  • Metabolic Activation: PAs are pro-drugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their cytotoxic effects.[1][2] This process converts the parent alkaloid into a highly reactive pyrrolic ester, also known as a dehydrothis compound alkaloid (DHPA).

  • DNA Adduct Formation: The electrophilic DHPAs can then bind to cellular macromolecules, most notably DNA. They form covalent adducts with DNA bases, leading to DNA cross-linking and strand breaks.[1][3] This DNA damage is a critical step in initiating the cascade of events leading to cell death.

  • Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses and activates programmed cell death pathways, primarily apoptosis.[4][5] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a caspase cascade.[4][5]

Recent innovative strategies are exploring methods to achieve targeted activation of PA precursors at the tumor site, aiming to minimize systemic toxicity, particularly hepatotoxicity.[1]

Data Presentation: In Vitro Cytotoxicity of this compound Alkaloids

The cytotoxic potential of various this compound alkaloids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. It is important to note that the cytotoxicity of PAs is structure-dependent and varies between different cell lines.[6]

This compound AlkaloidCancer Cell LineAssayIC50 / EC50 (µM)Exposure Time (h)Reference
ClivorineHuman Fetal Hepatocytes40.8Not Specified[7]
ClivorineHepG2MTTIC20: 13 ± 4Not Specified[8]
ClivorineHepG2BrdUIC20: 66 ± 31Not Specified[8]
LasiocarpineHepG2-CYP3A4Resazurin ReductionEC50: 12.624
LasiocarpinePrimary Human HepatocytesResazurin ReductionEC50: 4524
MonocrotalineHepG2IC50: 24.966 µg/mLNot Specified[9]
PlatyphyllineHepG2MTTIC20: 850 ± 110Not Specified[8]
PlatyphyllineHepG2BrdUIC20: 1010 ± 400Not Specified[8]
RetrorsineHepG2MTTIC20: 270 ± 70Not Specified[8]
RetrorsineHepG2BrdUIC20: 190 ± 30Not Specified[8]
RetrorsinePrimary Human HepatocytesResazurin ReductionEC50: 9824
RiddelliinePrimary Human HepatocytesResazurin ReductionEC50: 29224
SenecioninePC3 (Prostate)MTTCytotoxic at 50 & 500 µg/mlNot Specified[10][11]
SenecionineDU145 (Prostate)MTTCytotoxic at 50 & 500 µg/mlNot Specified[10][11]
SeneciphyllineHepG2-CYP3A4Resazurin ReductionEC50: 26.224

Experimental Protocols

Safety Precaution: this compound alkaloids are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or a chemical fume hood.[6]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a this compound alkaloid on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • This compound alkaloid (e.g., Monocrotaline) stock solution in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations to each well.[12] Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][12]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound alkaloid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound alkaloid for the specified time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[6]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound alkaloid

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound alkaloid as described for the apoptosis assay.[6]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet. Resuspend the pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate the fixed cells at 4°C for at least 30 minutes.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound alkaloids and a typical experimental workflow for their in vitro evaluation.

G cluster_0 Metabolic Activation and DNA Damage PA This compound Alkaloid (Pro-drug) CYP450 Cytochrome P450 (in Liver) PA->CYP450 Metabolism DHPA Dehydrothis compound Alkaloid (Reactive Metabolite) CYP450->DHPA DNA Cellular DNA DHPA->DNA Alkylation DNA_Adduct DNA Adducts (DNA Damage) DNA->DNA_Adduct

Caption: Metabolic activation of this compound alkaloids and subsequent DNA adduct formation.

G cluster_1 Mitochondrial-Mediated Apoptosis Pathway DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bcl_xL Bcl-xL Degradation p53->Bcl_xL Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Inhibition of release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-induced mitochondrial-mediated apoptosis signaling pathway.[1][4][5]

G cluster_2 In Vitro Experimental Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Alkaloid Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound alkaloids.

References

Application Notes and Protocols: The Use of Pyrrolizidine Alkaloids in Traditional Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pyrrolizidine Alkaloids (PAs)

This compound alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide, notably within the Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae) families.[1][2][3][4] These compounds serve as a chemical defense mechanism for plants against herbivores.[4][5] Structurally, they are esters of a necine base, which contains a this compound nucleus.[6][7] While over 660 PAs and their N-oxides have been identified, approximately half are recognized for their toxic properties.[2][8][9] The primary concern for human health arises from the consumption of PA-containing herbal remedies, supplements, or contaminated foodstuffs like honey, milk, and grains.[1][2][10]

Traditional and Historical Use

Despite their known toxicity, plants containing PAs have a long history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM) and Ayurveda.[3][11][12]

  • Symphytum officinale (Comfrey): Known colloquially as "knitbone," comfrey has been used for over 2,000 years, primarily as a topical treatment for wounds, sprains, bruises, and bone fractures to promote healing.[13][14][15][16][17] Internal use for conditions like gastric ulcers and respiratory issues has also been documented, though this is now strongly discouraged due to systemic toxicity.[13][15][16]

  • Tussilago farfara (Coltsfoot): Traditionally used as a remedy for coughs and other lung ailments.

  • Traditional Chinese Medicine (TCM): Numerous herbs used in TCM contain PAs.[1][12][18] For example, plants from the genera Senecio, Eupatorium, and Cynoglossum have been used for various therapeutic purposes.[12] However, the use of these herbs is associated with a significant risk of hepatotoxicity.[18]

  • Ayurvedic Medicine: Several PA-containing plants are utilized in traditional Indian medicine, posing a severe health risk if not properly processed or administered.[11][19]

Pharmacology and Mechanism of Toxicity

1,2-unsaturated PAs are pro-toxins, meaning they are biologically inactive until they are metabolized in the body.[20] The primary site of this metabolic activation is the liver.

  • Metabolic Activation: Hepatic cytochrome P450 (CYP) monooxygenases oxidize PAs into highly reactive pyrrolic metabolites, known as dehydrothis compound alkaloids (DHPAs).[5][21]

  • Adduct Formation: These electrophilic DHPAs can rapidly bind to cellular macromolecules, forming covalent DNA and protein adducts.[1][22][23]

  • Cellular Damage: The formation of these adducts, particularly pyrrole-protein adducts, disrupts cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[7][8][22][24] This damage primarily targets hepatic sinusoidal endothelial cells, leading to the characteristic clinical syndrome.[20]

  • Detoxification: A competing pathway involves the hydrolysis of the ester groups or N-oxidation of the parent PA, leading to water-soluble products that can be excreted. The balance between metabolic activation and detoxification determines the extent of toxicity.

The primary clinical manifestation of PA poisoning is Hepatic Sinusoidal Obstruction Syndrome (HSOS) , also known as Veno-Occlusive Disease (VOD).[24][25][26] HSOS is characterized by painful hepatomegaly, ascites (fluid accumulation in the abdomen), and jaundice.[24][25][27] Chronic exposure to low doses of PAs can lead to progressive liver fibrosis, cirrhosis, and the development of liver tumors.[26][28][29]

Quantitative Data

The toxicity of PAs varies significantly based on their chemical structure. Otonecine-type PAs generally exhibit higher cytotoxicity than retronecine-type PAs.[30]

Table 1: In Vitro Cytotoxicity of Select this compound Alkaloids in HepG2 Cells
This compound AlkaloidPA TypeAssayIC₂₀ Value (mM)Reference
ClivorineOtonecineMTT0.013 ± 0.004[30]
ClivorineOtonecineBrdU0.066 ± 0.031[30]
RetrorsineRetronecineMTT0.27 ± 0.07[30]
RetrorsineRetronecineBrdU0.19 ± 0.03[30]
PlatyphyllinePlatyphyllineMTT0.85 ± 0.11[30]
PlatyphyllinePlatyphyllineBrdU1.01 ± 0.40[30]
IC₂₀: Concentration inhibiting 20% of cell viability or proliferation. Data is presented as mean ± standard deviation.
Table 2: this compound Alkaloid Content in Select Herbal Products
Herbal Product/PlantTotal PA Content (µg/kg)Predominant PAsReference
Arnebia euchroma (Zicao)25,567.4Not specified[4]
Plant Elixirs (max value)3,121Not specified[31]
Liqueurs (max value)9.5Not specified[31]
Herbal Juices (avg. positive)4.4Not specified[31]
Note: PA content can vary significantly based on plant part, geographical origin, and processing methods.

Experimental Protocols

Protocol: Extraction and Quantification of PAs from Herbal Material via UPLC-MS/MS

This protocol provides a method for the efficient extraction and sensitive quantification of PAs and their N-oxides from dried plant material.

3.1.1 Materials and Reagents

  • Homogenized, dried plant material

  • Extraction Solution: 0.05 M Sulfuric acid in water[32]

  • Neutralization Solution: 2.5% Ammonia solution[32]

  • Methanol (HPLC grade), Water (HPLC grade), Formic acid

  • Solid-Phase Extraction (SPE) Cartridges (e.g., MCX type)[33]

  • PA analytical standards and stable isotope-labeled internal standards

  • Equipment: Ultrasonic bath, centrifuge, SPE vacuum manifold, UPLC-MS/MS system

3.1.2 Extraction Procedure

  • Weigh 1.0 g ± 0.1 g of homogenized plant material into a 50 mL centrifuge tube.[33]

  • Add 10 mL of extraction solution (2% formic acid in water).[33]

  • Shake vigorously for 15 minutes to ensure complete wetting and extraction.[33]

  • Centrifuge the mixture for 10 minutes at 10,000 rpm.[33]

  • Carefully collect the supernatant.

3.1.3 Solid-Phase Extraction (SPE) Clean-up

  • Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[32]

  • Load the entire supernatant from the extraction step onto the cartridge.[33]

  • Wash the cartridge with 5 mL of water to remove impurities.[32]

  • Dry the cartridge under vacuum for 5-10 minutes.[32]

  • Elute the PAs with two aliquots of 5 mL of methanol.[32]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for analysis.[32]

3.1.4 UPLC-MS/MS Analysis

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[33]

  • Mobile Phase A: Water with 0.1% formic acid.[33]

  • Mobile Phase B: Methanol with 0.1% formic acid.[33]

  • Gradient: A typical gradient starts at 5% B, ramps to 80% B over 10 minutes, holds, and then re-equilibrates.[33]

  • Flow Rate: 0.3 mL/min.[33]

  • Injection Volume: 3 µL.[33]

  • MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification of target PAs.[33]

Protocol: In Vitro Assessment of PA-induced Cytotoxicity in HepG2 Cells

This protocol uses the MTT assay to measure cell viability as an indicator of PA-induced cytotoxicity in the human hepatoma cell line HepG2.

3.2.1 Materials and Reagents

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound alkaloid stock solutions (dissolved in DMSO or appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

3.2.2 Experimental Procedure

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • PA Treatment: Prepare serial dilutions of the test PAs in culture medium. Remove the old medium from the cells and add 100 µL of the PA-containing medium to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100 Plot the results to determine dose-response curves and calculate IC₅₀/IC₂₀ values.

Visualizations

Metabolic Activation of this compound Alkaloids

PA_Metabolism cluster_0 Hepatocyte (Liver Cell) cluster_1 Detoxification Pathways PA This compound Alkaloid (PA) (1,2-unsaturated) DHPA Dehydrothis compound Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA CYP450 Oxidation (Activation) Hydrolysis Hydrolysis Products PA->Hydrolysis Esterases N_Oxide PA N-Oxide PA->N_Oxide FMO / CYP450 Adducts DNA & Protein Adducts DHPA->Adducts Covalent Binding Toxicity Cytotoxicity, Genotoxicity, HSOS, Carcinogenesis Adducts->Toxicity Excretion Urinary Excretion Hydrolysis->Excretion N_Oxide->Excretion

Caption: Metabolic activation and detoxification pathways of this compound alkaloids in the liver.

Experimental Workflow for PA Toxicity Screening

PA_Screening_Workflow Start Herbal Sample (Traditional Medicine) Extraction 1. Extraction (e.g., Acidified Methanol) Start->Extraction Cleanup 2. Sample Clean-up (Solid-Phase Extraction) Extraction->Cleanup Quantification 3. Quantification (UPLC-MS/MS) Cleanup->Quantification Toxicity 4. In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) Cleanup->Toxicity Extracted PAs Data1 PA Concentration (µg/kg) Quantification->Data1 Risk 5. Risk Assessment Data1->Risk Data2 Cell Viability Data (IC₅₀ Values) Toxicity->Data2 Data2->Risk

Caption: Workflow for the analysis and toxicity screening of PAs in herbal samples.

References

Application Notes and Protocols for the Quantification of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide as a defense mechanism against herbivores.[1][2] These compounds can contaminate the human food chain through various routes, including the contamination of honey, teas, herbal products, spices, and cereals.[1][3] Unsaturated PAs are of particular concern due to their potential to cause severe liver damage (hepatotoxicity), and they are also considered genotoxic and carcinogenic.[4][5] Consequently, regulatory bodies globally have established stringent maximum levels for PA content in various consumer products to ensure public safety.[3][6]

Accurate and reliable quantification of individual PAs is essential for regulatory compliance, risk assessment, and research into their toxicology.[5] The analysis is challenging due to the vast number of PA analogues, their N-oxide forms, and the complexity of the matrices in which they are found.[7] This document provides detailed protocols and application notes for the quantification of PAs using certified analytical standards and modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards

The foundation of accurate quantification is the use of high-purity, well-characterized reference standards.[5] Given the variability in instrument response and toxicity among different PAs, the quantitative analysis of individual compounds is preferred over non-selective sum methods.[1]

Certified Reference Materials (CRMs): For the highest level of accuracy and regulatory compliance, the use of certified primary reference standards is essential.[1] Several suppliers offer a comprehensive portfolio of PA and PA N-oxide reference substances.

  • PhytoLab offers over 55 phyproof® reference standards for PAs, including N-oxides and necine bases, most of which are certified as primary reference standards.[1][8]

  • Sigma-Aldrich provides a wide range of phytochemical reference materials, including a comprehensive selection of this compound alkaloids, manufactured under ISO/IEC 17025 and ISO 17034 accreditation.[9]

  • Planta Analytica and Cerilliant Corporation also supply a variety of PA reference standards suitable for monitoring concentrations in food products.[2][7]

Preparation of Standard Solutions:

  • Individual Stock Solutions: Prepare individual stock solutions by accurately weighing and dissolving the reference standards in a suitable solvent like methanol or acetonitrile to a concentration of approximately 100 to 2500 µg/mL.[10] Store these solutions at -20°C.

  • Mixed Working Standard Solution: A mixed working solution containing all target PAs is prepared by diluting the individual stock solutions. A typical concentration for a mixed standard is 1 µg/mL.[5][10][11]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the mixed working solution. To compensate for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions.[5]

Experimental Protocols

The most widely applied methods for PA analysis involve acidic extraction from the sample matrix, followed by a solid-phase extraction (SPE) cleanup, and subsequent analysis by LC-MS/MS.[5][11]

Sample Preparation: Plant-Based Foods (Tea, Herbs, Spices)

This protocol is based on methodologies developed for various plant-derived products.[12]

Materials:

  • Homogenized sample (ground tea, herbs, or spices)

  • Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in water or a 1:1 (v/v) mixture of water and methanol.[12]

  • Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges (e.g., Agilent Bond Elut SCX or Oasis MCX).[10]

  • SPE Conditioning Solvents: Methanol (MeOH), Water (H₂O).

  • SPE Wash Solvents: Water, Methanol.

  • SPE Elution Solvent: Ammoniated organic solvent mixture (e.g., 2.5-6% ammonia in methanol or a mixture of ethyl acetate:methanol:acetonitrile with 1% NH₄OH and 1% triethylamine).[12]

  • Reconstitution Solvent: Typically a mixture of water and methanol (e.g., 95:5 v/v).[10]

Procedure:

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.[10]

    • Add 20 mL of the acidic extraction solution.

    • Vortex or shake vigorously for 10-30 minutes. Some methods suggest heating to 50°C for 10 minutes or using an ultrasonic bath.[10][12]

    • Centrifuge the mixture at approximately 3800-5000 g for 10 minutes.[12]

    • Collect the supernatant for the SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of water (or 0.05 M H₂SO₄ for equilibration).[10]

    • Loading: Load 2-10 mL of the sample extract (supernatant) onto the conditioned cartridge.[12]

    • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.[10]

    • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.[10]

    • Elution: Elute the PAs from the cartridge using 6-10 mL of the basic elution solvent.[10]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[13]

    • Reconstitute the residue in 1 mL of the reconstitution solvent.[10]

    • Filter the extract through a 0.2 µm syringe filter before transferring to an LC-MS vial for analysis.[13]

G Workflow for PA Analysis in Plant-Based Foods cluster_prep Sample Preparation cluster_spe SPE Cleanup (MCX/SCX) cluster_analysis Analysis Sample 1. Homogenized Sample (Tea, Herbs, Spices) Extraction 2. Acidic Extraction (0.05M H₂SO₄) Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Load 5. Load Extract Supernatant->Load Condition 4. Condition Cartridge (MeOH, H₂O) Condition->Load Wash 6. Wash (H₂O, MeOH) Load->Wash Elute 7. Elute PAs (Ammoniated Solvent) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Workflow for PA Analysis in Plant-Based Foods
Sample Preparation: Honey

This protocol is adapted from validated methods for PA analysis in honey.[13]

Materials:

  • Homogenized honey sample

  • Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄)

  • SPE Cartridges: Mixed-mode cation exchange (MCX)

  • Other reagents are the same as for plant-based foods.

Procedure:

  • Extraction:

    • Weigh 2-10 g of the homogenized honey sample into a centrifuge tube.[13]

    • Add 20 mL of 0.05 M H₂SO₄ and shake until the honey is completely dissolved.[13]

    • Some methods may include an optional step of adding zinc dust to reduce PA N-oxides, followed by overnight incubation.[13]

    • Centrifuge the mixture at approximately 4000-5000 g for 10 minutes.[13]

    • Collect the supernatant for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The SPE procedure (conditioning, loading, washing, and elution) is generally the same as described for plant-based foods (Section 2.1, Step 2).[13]

  • Final Preparation:

    • The final evaporation and reconstitution steps are the same as described for plant-based foods (Section 2.1, Step 3).[13]

Instrumental Analysis: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[11][14]

Typical UHPLC-MS/MS Conditions:

Parameter Typical Setting
Column C18 reversed-phase column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% formic acid and/or 5 mM ammonium formate[12][15]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[5][15]
Flow Rate 0.3 - 0.5 mL/min[5][16]
Column Temperature 40 °C[5]
Injection Volume 3 - 10 µL[5][16]
Ionization Mode Positive Electrospray Ionization (ESI+)[15]

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[15] |

Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase (A) and gradually increases the percentage of the organic mobile phase (B) to elute the PAs. For example, starting with 95% A, ramping to 50-100% B over several minutes.[16]

G General LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Autosampler Sample Injection Column C18 Column (Separation) Autosampler->Column IonSource ESI Source (Ionization) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM Chromatograms) Detector->Data

General LC-MS/MS Analysis Workflow

Quantitative Data Summary

Method performance is critical for reliable results. The following tables summarize typical validation data from published methods for PA quantification in various matrices.

Table 1: Method Performance in Honey

ParameterRangeReference
Limit of Detection (LOD) 0.015 - 0.30 µg/kg[11]
Limit of Quantification (LOQ) 0.05 - 1.00 µg/kg[11]
Recovery 64.5 - 112.2%[11][14]
Precision (RSD) < 15%[11][14]

Table 2: Method Performance in Tea and Herbal Infusions

ParameterRangeReference
Limit of Detection (LOD) 0.03 - 0.75 µg/kg[11]
Limit of Quantification (LOQ) 0.1 - 2.5 µg/kg; some methods achieve < 1.2 µg/kg[11]
Recovery 67.6 - 107.6%; some methods report 70 - 85%[10][11]
Precision (RSD) < 15%[11][14]

Table 3: Method Performance in Plant Material (General)

ParameterRangeReference
Limit of Quantification (LOQ) < 0.05 µg/kg[4]
Recovery 70 - 130%[17]

Regulatory Context

Several authorities have established maximum levels for the sum of specific PAs in foodstuffs to protect consumers.

  • European Union: Regulation (EU) 2020/2040, which amends Regulation (EC) 1881/2006, sets maximum levels for the sum of 35 PAs in certain foods.[6][18] This has been updated by Regulation (EU) 2023/915.[3]

  • Examples of Maximum Levels (EU):

    • Tea (Camellia sinensis): 150 µg/kg

    • Herbal Infusions: 200 - 400 µg/kg (depending on the herb)

    • Cumin Seeds: 400 µg/kg

    • Pollen-based food supplements: 500 µg/kg

    • Food for infants and young children: As low as 1.0 µg/kg[6]

  • Health-Based Guidance Values: The German Federal Institute for Risk Assessment (BfR) recommends a maximum daily intake of 0.007 µg of PAs per kg of body weight.[10][19][20]

Conclusion

The accurate quantification of this compound alkaloids is a critical task for ensuring food and drug safety. The methods outlined in these notes, which combine the use of high-purity certified reference standards with robust sample preparation techniques and sensitive UHPLC-MS/MS analysis, provide a reliable framework for researchers, scientists, and quality control professionals. Adherence to validated protocols and an understanding of the regulatory landscape are paramount for achieving accurate and defensible results in the analysis of these toxic compounds.

References

Application Note: Profiling Pyrrolizidine Alkaloids in Tea Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species that can contaminate food sources, including tea, posing a potential risk to human health.[1][2] Regulatory bodies worldwide have set stringent limits on the maximum allowable levels of these compounds in food products. This application note describes a robust and sensitive method for the profiling and quantification of this compound alkaloids in various tea matrices using high-resolution mass spectrometry (HRMS), providing the accuracy and reliability required for both research and routine monitoring.

This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of PAs in tea. The methodologies are designed for researchers, scientists, and professionals in the field of drug development and food safety.

Experimental Workflow

The overall experimental workflow for the analysis of this compound alkaloids in tea is depicted in the diagram below.

PA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Tea Sample Homogenization Extraction Acidic Extraction Homogenization->Extraction Weigh 1-2g Centrifugation Centrifugation Extraction->Centrifugation Vortex/Shake SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Collect Supernatant Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Elute PAs LC_Separation UHPLC Separation Evaporation->LC_Separation Inject into UHPLC HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Eluent Quantification Quantification HRMS_Detection->Quantification Mass Spectra Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound alkaloid analysis in tea.

Detailed Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for the accurate analysis of PAs in complex matrices like tea. The following protocol is a widely adopted method involving acidic extraction and solid-phase extraction (SPE) cleanup.[1][3][4][5]

Materials:

  • Homogenized tea sample

  • 0.05 M Sulfuric acid in 50% methanol[1][5]

  • Methanol

  • Water

  • Ammonia solution in methanol (e.g., 1.5% or 6% v/v)[3][6]

  • Strong cation exchange (SCX) SPE cartridges (e.g., Oasis MCX)[1][3][4][5]

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Weigh 1 to 2 grams of the homogenized tea sample into a 50 mL centrifuge tube.[3][4][5]

  • Add 20-40 mL of 0.05 M sulfuric acid in 50% methanol solution to the tube.[1][5]

  • Vortex or shake the mixture for a specified time (e.g., 30 minutes) to ensure efficient extraction.[5]

  • Centrifuge the extract at approximately 2900-5000 g for 10 minutes.[4][5]

  • Collect the supernatant.

  • Condition an SPE cartridge by passing methanol followed by water through it.[1][4][5]

  • Load a portion of the supernatant (e.g., 2 mL) onto the conditioned SPE cartridge.[1][3][5]

  • Wash the cartridge with water and then methanol to remove interferences.[3]

  • Dry the cartridge under a stream of nitrogen.[3]

  • Elute the this compound alkaloids from the cartridge using an ammonia solution in methanol.[3][6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in a suitable solvent, such as a mixture of methanol and water, for LC-MS analysis.[3]

Liquid Chromatography

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., X-Bridge C18, 100 mm × 2.1 mm, 3.5 μm).[1][5]

  • Mobile Phase A: Aqueous 5 mM ammonium formate with 0.1% formic acid.[1][5]

  • Mobile Phase B: 95% methanol with 5 mM ammonium formate and 0.1% formic acid.[1][5]

  • Flow Rate: 0.3 mL/min.[1][5]

  • Column Temperature: 40°C.[1][5]

  • Injection Volume: 10 µL.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the PAs.[1][5][6]

High-Resolution Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and confident identification of PAs.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Acquisition Mode: Full scan for profiling and targeted MS/MS (or data-dependent acquisition) for structural confirmation.

  • Mass Resolution: A resolution of 35,000 or higher is desirable to distinguish PAs from matrix interferences.[6]

  • Collision Energy: Optimized for each compound to obtain characteristic fragment ions for identification.

Data Presentation

The following tables summarize quantitative data for the analysis of this compound alkaloids in tea, including limits of quantification and observed concentration ranges.

Table 1: Method Performance for this compound Alkaloid Analysis in Tea

ParameterValueReference
Limits of Quantification (LOQs)
Individual PAs0.1 ng/g to 8.5 ng/g[7]
Co-eluting Isomers (sum)1.2 µg/kg[4]
Range in various matrices0.05 to 2.5 µg/kg[8]
Recovery Rates
Herbal Tea70% to 85%[3]
Spiked Tea Samples68.6% to 110.2%[9]
Green Tea, Chamomile, RooibosGood recovery at 1, 20, and 250 µg/kg spiking levels[4]
Linearity (r²) > 0.99[7][9]

Table 2: Concentration of this compound Alkaloids Detected in Commercial Tea Samples

Tea TypeTotal PA Concentration RangeKey Detected PAsReference
Rooibos Tea143 to 2,300 µg/kgRetrorsine, Senecionine, Seneciphylline and their N-oxides[3]
Various Herbal Teas154 to 2,412 ng/g-[10]
Lemon Balm, Peppermint, Mixed TeasRelatively high amountsSenecionine, Senecionine N-oxide[1]
Iced Tea Beverages0 to 631 ng/L-[6][10]

Signaling Pathways and Logical Relationships

The logical flow of the analytical method validation process, a critical component for ensuring reliable results, is outlined below.

Method Validation cluster_params Performance Characteristics Validation Analytical Method Validation Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity Validation->Specificity

Caption: Key parameters for analytical method validation.

Conclusion

The described methodology using high-resolution mass spectrometry provides a highly sensitive and selective approach for the profiling and quantification of this compound alkaloids in a variety of tea samples. The detailed protocols for sample preparation and analysis, along with the presented quantitative data, offer a comprehensive guide for laboratories involved in food safety and quality control. Adherence to these protocols and rigorous method validation will ensure the generation of accurate and reliable data, contributing to the monitoring and control of these potentially harmful contaminants in the food supply.

References

Troubleshooting & Optimization

Overcoming matrix effects in pyrrolizidine alkaloid analysis of complex foods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pyrrolizidine alkaloids (PAs) in complex food matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in PA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering step-by-step guidance to identify and resolve the problems.

Issue 1: Poor Recovery of this compound Alkaloids

Q: My PA recoveries are consistently low in complex matrices like herbal teas and spices. What are the potential causes and how can I improve them?

A: Low recovery of PAs is a common issue stemming from the sample preparation stage. The choice of extraction and clean-up method is critical for efficiently isolating PAs from complex sample components.

Potential Causes:

  • Inefficient Extraction: PAs and their N-oxides are polar compounds and require polar solvents for efficient extraction.[1] Using non-polar solvents will result in poor extraction efficiency.

  • Suboptimal pH: The extraction efficiency of PAs, which are basic compounds, is highly dependent on the pH of the extraction solvent. Acidified solvents are generally used to extract both PAs and their N-oxides.[2]

  • Losses During Clean-up: Solid-phase extraction (SPE) is a common clean-up step, but an inappropriate choice of sorbent or elution solvent can lead to the loss of analytes.[3]

  • Analyte Degradation: PAs can be sensitive to high temperatures and extreme pH conditions, which might be encountered during sample processing.

Troubleshooting Steps & Solutions:

  • Optimize Extraction Solvent:

    • Ensure you are using a polar solvent. Methanol or aqueous solutions of methanol are commonly used.[4]

    • Acidify your extraction solvent. A 0.05 M sulfuric acid solution is frequently employed to ensure the extraction of both free base PAs and their N-oxides.[5][6]

  • Refine the Clean-up Protocol:

    • Solid-Phase Extraction (SPE): For complex matrices like herbs and spices, a clean-up step is necessary to remove interfering compounds. Strong cation exchange (SCX) SPE is a highly effective technique for isolating PAs and their N-oxides.[3][7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has proven effective for PA analysis in various food matrices and can be a good alternative to traditional SPE.[8][9] A miniaturized QuEChERS (μ-QuEChERS) approach can also be employed to reduce solvent and reagent consumption.[10]

  • Evaluate Recovery at Each Step: Perform spiking experiments before and after each major step (extraction, clean-up) to pinpoint where the analyte loss is occurring.

Experimental Protocol: Strong Cation Exchange (SCX) SPE for Herbal Teas

This protocol is adapted from established methods for PA analysis in plant materials.[5][11]

  • Sample Extraction:

    • Weigh 2 g of the homogenized herbal tea sample.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Extract using an ultrasonic bath for a specified time.

    • Centrifuge the sample and filter the supernatant.

    • Adjust the pH of the extract to neutral (pH 7) using an ammonia solution.[5]

  • SPE Clean-up:

    • Condition an SCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[3][5]

    • Load 10 mL of the neutralized sample extract onto the cartridge.[5]

    • Wash the cartridge with 5 mL of water to remove neutral and acidic interferences.[5]

    • Dry the cartridge under vacuum.[5]

    • Elute the PAs with 10 mL of a 2.5% ammonia solution in methanol.[4][5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 5% methanol in water) for LC-MS/MS analysis.[5][6]

Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis

Q: I am observing significant signal suppression for my target PAs when analyzing honey samples. How can I mitigate these matrix effects?

A: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex matrices like honey.[12] Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to inaccurate quantification.[13][14]

Potential Causes:

  • Co-eluting Matrix Components: Sugars, phenolic compounds, and other endogenous substances in honey can co-elute with PAs and compete for ionization, leading to signal suppression.

  • Insufficient Clean-up: If the sample preparation does not adequately remove matrix components, their high concentration in the final extract can cause significant ion suppression.

  • Non-optimized Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of matrix components with the analytes of interest.

Troubleshooting Steps & Solutions:

  • Improve Sample Clean-up:

    • Solid-Phase Extraction (SPE): Utilize SPE to selectively isolate PAs and remove interfering matrix components. For honey, strong cation exchange (SCX) SPE is a robust option.[6][15]

    • Dilution: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the dilution does not compromise the method's sensitivity, keeping the analyte concentrations above the limit of quantification (LOQ).

  • Optimize Chromatographic Separation:

    • Column Chemistry: Use a column that provides good retention and separation for the target PAs. A C18 column is commonly used.[16]

    • Gradient Elution: Optimize the mobile phase gradient to achieve better separation between the PAs and the interfering matrix components.[17]

  • Employ Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[18][19][20] This helps to compensate for the matrix effects as the standards and samples will experience similar levels of ion suppression or enhancement.[16]

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS):

    • This is the most effective way to correct for matrix effects. A SIL-IS for each analyte will co-elute and experience the same matrix effects as the native analyte, allowing for accurate correction of the signal.

Data Presentation: Impact of Clean-up on PA Recovery in Honey

Clean-up MethodAnalyteAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
SCX-SPEHeliotrine99.8-[15]
SCX-SPELycopsamine--[15]
SCX-SPEMonocrotaline81.5-[15]
SCX-SPESenecionine--[15]
SCX-SPEMultiple PAs57-70-[21]

Note: Recovery data can vary based on the specific PAs and the detailed experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound alkaloid analysis?

A: Matrix effects refer to the alteration of the ionization efficiency of target analytes by co-eluting compounds present in the sample matrix. This can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[12] In complex food matrices, these effects can significantly impact the accuracy, precision, and sensitivity of the analytical method.[13]

Q2: What is the difference between the QuEChERS and SPE methods for PA sample preparation?

A: Both QuEChERS and SPE are sample preparation techniques used to extract and clean up analytes from complex matrices, but they differ in their approach.[3][8]

  • SPE (Solid-Phase Extraction): This is a chromatographic technique where the sample is passed through a solid sorbent. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a different solvent.[3] SPE is highly selective and can provide very clean extracts.[22]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process: an extraction and partitioning step using a solvent and salts, followed by a dispersive SPE (d-SPE) clean-up step where a sorbent is added to the extract to remove interferences.[8] QuEChERS is generally faster and uses less solvent than traditional SPE.[3]

Q3: Why is it important to analyze for both this compound alkaloids and their N-oxides?

A: this compound alkaloids can exist in two forms in plants: the tertiary free base and the corresponding N-oxide.[2] Both forms can be toxic, and it is crucial to quantify the total PA content for a comprehensive risk assessment.[23] Analytical methods should be capable of extracting and detecting both forms, or include a reduction step to convert the N-oxides to their corresponding free bases before analysis.[7]

Q4: How do I choose the right calibration strategy for my PA analysis?

A: The choice of calibration strategy depends on the complexity of the matrix and the desired level of accuracy.

  • External Calibration: Using standards prepared in a pure solvent. This is only suitable for simple matrices with minimal matrix effects.

  • Matrix-Matched Calibration: Preparing standards in a blank matrix extract. This is a widely used and effective method to compensate for matrix effects in complex food samples.[19][20]

  • Stable Isotope Dilution Analysis (SIDA): Using stable isotope-labeled internal standards. This is considered the gold standard for correcting for matrix effects and analyte loss during sample preparation, providing the highest accuracy.

Visualizations

Experimental Workflow for PA Analysis in Complex Matrices```dot

experimental_workflow cleanup cleanup spe spe cleanup->spe Option A quechers quechers cleanup->quechers Option B evaporation evaporation spe->evaporation 4. Concentration quechers->evaporation lcms lcms evaporation->lcms 5. Injection data_processing data_processing lcms->data_processing 6. Analysis

Caption: A decision tree to guide the selection of an appropriate calibration strategy for PA analysis.

References

Improving the extraction efficiency of pyrrolizidine alkaloids from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of pyrrolizidine alkaloids (PAs) from plant material.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions.

Issue 1: Low Overall Yield of this compound Alkaloids

Potential Causes & Solutions

Potential CauseRecommended Solution
Inadequate Sample Preparation The surface area of the plant material is crucial for efficient extraction. Ensure the material is finely ground or powdered to maximize solvent contact.[1]
Incorrect Solvent Selection PAs and their N-oxides are more efficiently extracted with polar solvents. Methanol or aqueous solutions of dilute organic or mineral acids are generally effective.[1] Nonpolar solvents like hexane have limited solubility for PAs.[1]
Suboptimal Extraction Technique For simple solid-liquid extraction, ensure sufficient time and agitation. Consider advanced techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) which can improve efficiency.[1][2] Soxhlet extraction is a frequently used, albeit time-consuming, technique.[2][3]
Insufficient Extraction Time or Temperature Extraction efficiency can be time and temperature-dependent. For techniques like refluxing, ensure the appropriate duration and temperature are applied. One study found the best result for PA extraction from comfrey was using an electric basket technique at 100 ± 5°C for 2 hours.[4][5]
Degradation of PAs PAs can be sensitive to high temperatures over extended periods. Avoid unnecessarily harsh conditions that could lead to degradation.

Low_PA_Yield start Start: Low PA Yield check_prep Review Sample Preparation start->check_prep check_solvent Evaluate Solvent System check_prep->check_solvent If preparation is adequate check_method Assess Extraction Method check_solvent->check_method If solvent is appropriate optimize_params Optimize Time & Temperature check_method->optimize_params If method is standard consider_advanced Consider Advanced Techniques (PLE, MAE) check_method->consider_advanced If yield is still low end Improved Yield optimize_params->end If parameters are optimized consider_advanced->end

Caption: Key considerations for the extraction and analysis of PA N-oxides.

Issue 3: Co-extraction of Interfering Compounds (e.g., chlorophyll, fats)

Potential Causes & Solutions

Potential CauseRecommended Solution
Use of Non-selective Solvents Initial extraction with a nonpolar solvent like petroleum ether or dichloromethane can remove fats and chlorophyll before the main alkaloid extraction. [6]
Insufficient Clean-up of the Extract After the initial extraction into an acidic aqueous solution, perform a liquid-liquid extraction with a nonpolar solvent to remove neutral organic impurities. [6]The desired PAs will remain in the acidic aqueous phase. The pH can then be adjusted to basic to extract the PA free bases into an organic solvent. [6]
Lack of a Purification Step Solid-phase extraction (SPE) is a highly effective method for cleaning up extracts and isolating PAs from interfering matrix components. [1]

Experimental Workflow for Extract Clean-up

Extract_Cleanup start Crude Plant Extract (in acidic solution) lle Liquid-Liquid Extraction (with nonpolar solvent, e.g., CH2Cl2) start->lle aqueous_phase Aqueous Phase (Contains PAs) lle->aqueous_phase Separate organic_phase Organic Phase (Contains fats, chlorophyll) lle->organic_phase Discard adjust_ph Adjust pH to Basic (e.g., with NH4OH) aqueous_phase->adjust_ph lle2 Liquid-Liquid Extraction (with organic solvent, e.g., CHCl3) adjust_ph->lle2 final_extract Purified PA Extract (in organic solvent) lle2->final_extract end Analysis (e.g., LC-MS) final_extract->end

Caption: A standard workflow for the purification of this compound alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound alkaloids?

A1: Both PAs and their N-oxides are most efficiently extracted with polar solvents. [1]Methanol and dilute aqueous solutions of acids (e.g., formic acid, acetic acid, sulfuric acid, tartaric acid) are excellent choices. [1][3][4]Acidification helps to convert the alkaloids into their salt form, which enhances their solubility in the aqueous medium. [7] Q2: How does pH affect the extraction efficiency of PAs?

A2: pH is a critical factor. An acidic medium (pH 2-3) is generally used for the initial extraction from the plant matrix, as it renders the alkaloids soluble as salts. [7]Subsequently, for liquid-liquid extraction purification, the pH is raised to make the solution basic (pH ~10). [8]This converts the PAs back to their free base form, which is soluble in organic solvents like chloroform or dichloromethane, allowing for their separation from water-soluble impurities. [6][8] Q3: What are the most common techniques for PA extraction?

A3: A variety of techniques are used, ranging from traditional to modern methods. These include:

  • Maceration: Soaking the plant material in a solvent. [1]* Percolation: Passing a solvent through the plant material. [1][4]* Refluxing: Boiling the plant material in a solvent and condensing the vapor. [1]* Soxhlet Extraction: A continuous extraction method using a specialized apparatus. [1][3]* Sonication (Ultrasonic Extraction): Using sound waves to disrupt cell walls and enhance extraction. [1]* Pressurized Liquid Extraction (PLE): Using elevated temperatures and pressures to increase extraction efficiency. [1][2]* Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material. [1] Q4: How can I improve the extraction of PA N-oxides specifically?

A4: To specifically target and improve the recovery of the highly polar N-oxides, ensure your extraction solvent is sufficiently polar and acidic. [1][6]An acidified methanol or aqueous acid solution is recommended. For total PA content, a common strategy is to reduce the N-oxides to their corresponding tertiary amine bases using a reducing agent like zinc dust, followed by extraction. [6] Q5: Should I use fresh or dried plant material for extraction?

A5: The preparation process often involves using dried and pulverized material to increase the surface area for extraction. [1]This is a standard practice to ensure consistency and maximize solvent penetration.

Quantitative Data on Extraction Methods

The efficiency of PA extraction is highly dependent on the chosen method and solvent system. The following table summarizes findings from comparative studies.

Plant MaterialExtraction MethodSolvent SystemRelative Efficiency/RecoveryReference
Symphytum officinale (Comfrey)Electric Basket1% Methanolic Tartaric AcidHighest Yield [4][5]
Symphytum officinale (Comfrey)Pressurized Liquid Extraction (PLE)5% Formic Acid at 50°CGood Recovery[2]
Chrysanthemum morifoliumHigh-Pressure Extraction (HPE)10% Acetic Acid at 124 MPa47% PA Removal Efficiency[3][9]
Tussilago farfaraPressurized Liquid Extraction (PLE)1% Formic Acid at 125°C156.5% Recovery (sum of PAs)[2]
Honey (spiked)Successive Extraction (x3)50% Methanol (acidified)86.0% Recovery[7]
Flour (spiked)Successive Extraction (x3)50% Methanol (acidified)76.0% Recovery[7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for PAs and PANs

This protocol is a standard method for the extraction and purification of PAs and their N-oxides from dried plant material.

  • Sample Preparation: Weigh 2.0 g of finely ground, dried plant material into a centrifuge tube. [10]2. Initial Extraction:

    • Add 20 mL of an acidic extraction solution (e.g., 0.1 M sulfuric acid or 2% formic acid in water). [3][11] * Vortex for 1 minute and then sonicate in an ultrasonic bath for 15 minutes at room temperature. [3][10] * Centrifuge the mixture for 10 minutes at approximately 3800 x g. [10] * Carefully decant the supernatant into a clean flask.

    • Repeat the extraction on the plant residue with another 20 mL of the extraction solution and combine the supernatants.

  • Clean-up (Defatting):

    • Transfer the combined acidic extract to a separatory funnel.

    • Add an equal volume of dichloromethane or petroleum ether, shake vigorously, and allow the layers to separate. [6] * Drain and discard the lower organic layer containing lipids and chlorophyll. Repeat this step if necessary.

  • Alkaloid Isolation:

    • Adjust the pH of the remaining aqueous solution to ~10 with ammonium hydroxide. [8] * Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane. [6] * Combine the organic extracts. This fraction contains the PA free bases.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude PA extract.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis. [6] Protocol 2: Solid-Phase Extraction (SPE) for Clean-up

This protocol can be used as an alternative or additional clean-up step after the initial extraction.

  • Sample Loading:

    • Take the initial acidic extract (from step 2 of Protocol 1) and ensure the pH is acidic.

    • Condition a strong cation exchange (SCX) SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water). [6] * Load the acidic extract onto the SPE cartridge. PAs and PANs will be retained.

  • Washing:

    • Wash the cartridge with distilled water to remove neutral and acidic impurities.

  • Elution:

    • Elute the PAs and PANs from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonia. [6]4. Final Step:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

References

Technical Support Center: Optimization of MS/MS Parameters for Sensitive Detection of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of pyrrolizidine alkaloids (PAs) using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common precursor ions for this compound alkaloids in positive electrospray ionization (ESI+)?

A1: In positive ESI mode, this compound alkaloids are most commonly detected as protonated molecules, [M+H]⁺. For PA N-oxides, the protonated form is also the primary precursor ion. It is crucial to determine the accurate mass of the target PAs and their N-oxides to select the correct precursor ion for MS/MS analysis.

Q2: How do I select the appropriate product ions for Multiple Reaction Monitoring (MRM) of PAs?

A2: The selection of product ions is based on the characteristic fragmentation patterns of different PA structural types.[1] Retronecine-type PAs typically produce characteristic fragment ions at m/z 120 and 138.[2][3] Otonecine-type PAs show characteristic fragments at m/z 122, 150, and 168.[3] For PA N-oxides, in addition to the fragments of the corresponding PA, a neutral loss of 44 Da (CO₂) from the N-oxide moiety can sometimes be observed.[4] It is recommended to perform product ion scans on individual PA standards to determine the most abundant and specific fragment ions for your instrument. For quantification, at least two product ion transitions are typically monitored for each analyte to ensure selectivity and accuracy.[5]

Q3: What are typical collision energy (CE) values for PA analysis?

A3: Collision energies are highly compound-dependent and also vary between different mass spectrometer models. However, typical CE values for the analysis of PAs can range from 15 to 60 eV. The optimal CE for each MRM transition should be determined experimentally by infusing a standard solution of the target PA and varying the collision energy to find the value that yields the highest and most stable product ion signal.

Q4: I am having trouble separating isomeric PAs like lycopsamine and intermedine. How can I improve their chromatographic separation?

A4: The separation of isomeric PAs is a common challenge that needs to be addressed chromatographically before MS/MS detection. To improve separation, you can:

  • Optimize the mobile phase gradient: A shallower gradient with a lower percentage of organic solvent can enhance resolution.

  • Adjust the mobile phase composition: The use of 95% methanol with 5 mM ammonium formate and 0.1% formic acid as the organic mobile phase has been shown to improve the separation of lycopsamine and intermedine compared to 100% methanol.[5][6]

  • Select an appropriate column: A high-resolution column, such as a C18 with a smaller particle size (e.g., sub-2 µm), can provide better separation efficiency.

Q5: My signal intensity is low. How can I improve the sensitivity for PA detection?

A5: Low signal intensity can be due to several factors. Consider the following to improve sensitivity:

  • Optimize ESI source parameters: Systematically optimize the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization of your target PAs.[5][7]

  • Enhance sample preparation: Ensure your extraction and cleanup procedure is efficient. Solid-phase extraction (SPE) with cartridges like Oasis MCX can effectively concentrate PAs and remove matrix components that cause ion suppression.[8]

  • Check the mobile phase: The pH and additives in your mobile phase can significantly impact ionization efficiency. Acidic mobile phases containing formic acid and/or ammonium formate are commonly used to promote protonation in positive ESI mode.[5]

  • Reconstitute in a weak solvent: After evaporation, reconstituting the sample in a solvent with a high aqueous content (e.g., 5% methanol) can improve peak shape and on-column focusing, leading to better sensitivity.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate reconstitution solvent. 3. Matrix effects.1. Replace the analytical column. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[5][6] 3. Improve sample cleanup to remove interfering matrix components.
High Background Noise 1. Contaminated mobile phase or LC system. 2. In-source fragmentation.1. Prepare fresh mobile phases and flush the LC system. 2. Optimize the declustering potential (DP) or cone voltage to minimize fragmentation in the ion source.
Inconsistent Retention Times 1. Unstable column temperature. 2. Fluctuations in mobile phase composition. 3. Column equilibration issues.1. Ensure the column oven is set to a stable temperature (e.g., 40 °C).[7] 2. Use a high-quality pump and freshly prepared mobile phases. 3. Allow sufficient time for the column to equilibrate between injections.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting matrix components. 2. Inefficient sample cleanup.1. Optimize the chromatographic method to separate analytes from interfering compounds. 2. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[8] 3. Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects.[5]

Experimental Protocols & Data

Optimized MS/MS Parameters

The following tables provide examples of optimized MS/MS parameters for the detection of various this compound alkaloids. Note that these parameters may require further optimization on your specific instrument.

Table 1: General ESI Source Parameters

ParameterSetting 1Setting 2
Ionization Mode ESI PositiveESI Positive
Ion Spray Voltage 5500 V[7]5000 V[5]
Source Temperature 500 °C[7]350 °C[5]
Curtain Gas (CUR) 25 psi[7]25 psi[5]
Collision Gas (CAD) Medium[7]9 psi[5]
Ion Source Gas 1 (GS1) 55 psi[7]50 psi[5]
Ion Source Gas 2 (GS2) 55 psi[7]50 psi[5]

Table 2: Example MRM Transitions and Optimized Parameters for Selected PAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Retronecine-type PAs Varies120, 138[1][2][3]Compound-specificCompound-specific
Otonecine-type PAs Varies122, 150, 168[3]Compound-specificCompound-specific
Monoester PA N-oxides Varies111, 172[1]Compound-specificCompound-specific
Open-chain Diester PAs Varies180, 220[1]Compound-specificCompound-specific
Macrocyclic Diester PAs Varies[M+H-28]⁺ (Loss of CO)[1]Compound-specificCompound-specific
General LC-MS/MS Workflow

A typical workflow for the analysis of this compound alkaloids involves sample preparation, chromatographic separation, and MS/MS detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Weighing extraction Acidic Methanol Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc UPLC/HPLC Separation concentrate->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: General workflow for this compound alkaloid analysis.

Logical Diagram for MS/MS Parameter Optimization

The optimization of MS/MS parameters is a systematic process to achieve the best signal for each target analyte.

MSMS_Optimization infuse Infuse Standard Solution q1_scan Perform Q1 Scan (Identify Precursor Ion) infuse->q1_scan product_scan Perform Product Ion Scan (Identify Fragments) q1_scan->product_scan optimize_ce Optimize Collision Energy (CE) for each transition product_scan->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp optimize_source Optimize Source Parameters (Gas, Temp, Voltage) optimize_dp->optimize_source final_method Final MRM Method optimize_source->final_method

Caption: Systematic approach for MS/MS parameter optimization.

References

Minimizing the conversion of PA N-oxides to free PAs during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolizidine alkaloids (PAs) and their N-oxides (PA N-oxides). The following information is designed to help minimize the conversion of PA N-oxides to their corresponding free PAs during sample preparation, ensuring accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying PA N-oxides?

The main difficulties in the quantification of PA N-oxides include their potential instability, which can lead to conversion to the tertiary amine form (free PA), and matrix effects from the sample that can suppress or enhance the analytical signal.[1] Additionally, achieving a linear calibration curve over a broad concentration range can be challenging.[1]

Q2: What factors contribute to the instability of PA N-oxides during sample preparation?

Several factors can influence the stability of PA N-oxides:

  • pH: PA N-oxides are generally more stable in neutral to acidic conditions and can degrade under alkaline (basic) conditions.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of PA N-oxides.[2] For long-term storage, temperatures of -20°C or -80°C are recommended.[2]

  • Solvent Choice: The solvent used can affect stability. Some N-oxides have demonstrated greater stability in acetonitrile compared to methanol.[2]

  • Light Exposure: Exposure to UV light can cause degradation. It is advisable to use amber vials or protect solutions from light.[2]

  • Matrix Components: Biological matrices, such as blood, can catalyze the conversion of N-oxides back to their parent amines.[2] High temperatures during tea processing have also been shown to promote the conversion of PA N-oxides to free PAs.[3]

Q3: I am observing low recovery of PA N-oxides. What are the potential causes and solutions?

Low recovery of PA N-oxides can stem from several issues during sample preparation. The table below outlines common causes and recommended troubleshooting steps.

Potential Cause Recommended Solution Expected Outcome
N-oxide Instability Avoid high temperatures and extreme pH during extraction and processing.[1]Minimized conversion of PA N-oxides to free PAs, leading to more accurate quantification.[1]
Inefficient Extraction Optimize the extraction solvent and method. Methanol or dilute aqueous acids are often effective for PAs and their N-oxides.[1][4]Improved extraction efficiency and higher analyte recovery.
Analyte Adsorption Use silanized glass vials or low-adsorption polypropylene tubes for sample handling and storage.[2]Reduced loss of analyte due to adsorption to container surfaces.
Improper SPE Technique Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. For SCX cartridges, an ammoniated organic solvent is typically used for elution.[5][6]Enhanced recovery of PAs and PA N-oxides from the SPE cartridge.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of PA N-oxides and provides detailed corrective actions.

Issue 1: Inconsistent quantification results and poor linearity of calibration curves.

Inconsistent results and non-linear calibration curves for PA N-oxides can be caused by several factors, including degradation of standards, matrix effects, and issues with the chromatographic system.

Troubleshooting Workflow for Poor Linearity

A Poor Linearity Observed B Prepare Fresh Standards A->B C Evaluate Matrix Effects A->C D Check Column and Detector A->D E Re-analyze and Assess Linearity B->E F Prepare Matrix-Matched Standards or Use Internal Standard C->F If matrix effects suspected G Dilute Sample or Optimize Cleanup C->G If matrix effects confirmed H Check for Column Overload and Detector Saturation D->H F->E G->E H->E

Caption: Troubleshooting workflow for poor linearity issues.

Corrective Actions:

  • Standard Degradation: Prepare fresh stock and working solutions of PA N-oxides. Store these solutions at appropriate temperatures (e.g., -20°C) and protect them from light to ensure their stability.[1]

  • Matrix Effects: To compensate for signal suppression or enhancement, prepare a matrix-matched calibration curve or use a stable isotope-labeled internal standard.[1]

  • Column Overload: If peak shapes are distorted at higher concentrations, dilute the more concentrated standards and samples.[1]

  • Detector Saturation: If the detector response is non-linear at high concentrations, narrow or shift the concentration range of your calibration standards to a range where the detector response is linear.[1]

Issue 2: Suspected conversion of PA N-oxides to free PAs during solid-phase extraction (SPE).

The use of strong cation-exchange (SCX) SPE is a common and effective method for the simultaneous extraction of PAs and PA N-oxides.[5] However, improper handling, especially during the elution and evaporation steps, can lead to the conversion of PA N-oxides.

Experimental Protocol: Strong Cation-Exchange (SCX) SPE for PAs and PA N-Oxides

This protocol is adapted from established methods for the extraction of PAs and PA N-oxides from various matrices.[5][7]

  • Sample Preparation and Extraction:

    • Weigh 1-2 g of the homogenized plant material into a centrifuge tube.

    • Add 20 mL of an extraction solution, typically 0.05 M sulfuric acid.[7]

    • Sonicate for 15-30 minutes.

    • Centrifuge the mixture at approximately 3800 x g for 10 minutes and collect the supernatant.[7]

  • SPE Cartridge Conditioning:

    • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

  • Elution:

    • Elute the PAs and PA N-oxides with 5-10 mL of 2.5% ammonia in methanol.[5]

  • Post-Elution and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Workflow for PA and PA N-Oxide Analysis using SCX-SPE

A Sample Homogenization B Acidic Extraction (e.g., 0.05M H2SO4) A->B C Centrifugation & Supernatant Collection B->C D SCX-SPE Cleanup C->D E Elution with Ammoniated Methanol D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: General workflow for sample preparation and analysis.

Quantitative Data on PA and PA N-Oxide Recovery

The recovery of PAs and PA N-oxides can vary depending on the matrix and the specific analytical method used. The following table summarizes recovery data from a study analyzing various food matrices.

Matrix Analyte Type Average Recovery Range (%)
HoneyPAs and PA N-oxides64.5 – 103.4[7]
MilkPAs and PA N-oxides65.2 – 112.2[7]
TeaPAs and PA N-oxides67.6 – 107.6[7]

This data is for illustrative purposes and actual recoveries may vary.

Chemical Transformation Pathway

The conversion of a PA N-oxide to its corresponding free PA is a reduction reaction. This can be problematic during analysis as it leads to an underestimation of the PA N-oxide content and an overestimation of the free PA content.

Reduction of PA N-Oxide to Free PA

PAN_Oxide This compound Alkaloid N-Oxide (PA N-Oxide) Free_PA Free this compound Alkaloid (Free PA) PAN_Oxide->Free_PA Reduction (+2H+, +2e-)

Caption: Conversion of a PA N-oxide to a free PA.

By understanding the factors that promote this conversion and implementing the appropriate sample handling and preparation techniques, researchers can minimize this transformation and ensure the integrity of their analytical results.

References

Addressing interferences in the analysis of pyrrolizidine alkaloids in herbal teas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interferences in the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) in herbal tea matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound alkaloids in herbal teas?

A1: The primary sources of interference in the analysis of PAs in herbal teas are matrix effects and the co-elution of isomers. The complex nature of herbal tea matrices, which contain a wide variety of compounds such as pigments, sugars, and other alkaloids, can lead to significant analytical challenges.

  • Matrix Effects: These are a major issue in LC-MS/MS analysis, where co-extracting compounds can suppress or enhance the ionization of the target PAs and PANOs, leading to inaccurate quantification.[1][2][3] The extent of matrix effects can vary significantly between different types of herbal teas.[2]

  • Co-elution of Isomers: Many PAs are structural isomers, making them difficult to separate chromatographically.[1][4] For example, lycopsamine and intermedine are common isomeric pairs that require optimized chromatographic conditions for baseline separation.[5][6] Co-elution can lead to misidentification and overestimation of PA concentrations.

Q2: How can I minimize matrix effects in my analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. A combination of effective sample preparation and analytical strategies is recommended:

  • Solid-Phase Extraction (SPE): This is a widely used cleanup technique to remove interfering compounds.[2][7] Strong cation exchange (SCX) cartridges are particularly effective for isolating the basic PA and PANO compounds from the complex tea matrix.[2][8]

  • Matrix-Matched Calibration: To compensate for any remaining matrix effects, it is advisable to prepare calibration standards in a blank matrix extract that is free of the target analytes.[2][3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the method, especially for trace-level analysis.[2]

Q3: What are this compound alkaloid N-oxides (PANOs), and why are they important to consider in the analysis?

A3: this compound alkaloid N-oxides (PANOs) are oxidized forms of PAs. Plants often store PAs in the non-toxic PANO form as a defense mechanism.[9] It is crucial to include PANOs in the analysis because they can be converted back to their toxic tertiary PA form in the human gut.[10][11] Omitting PANOs from the analysis can lead to a significant underestimation of the total PA content and the associated health risk.[10][11]

Q4: Can I use Gas Chromatography (GC) for PA analysis?

A4: While GC methods have been used, Liquid Chromatography (LC), particularly coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for PA analysis.[4][7] This is because PANOs are thermally unstable and can degrade in the high temperatures of a GC inlet.[12][13] LC-MS/MS allows for the simultaneous analysis of both PAs and their corresponding N-oxides without derivatization.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column degradation or contamination.

  • Inappropriate mobile phase pH for the basic PA analytes.

  • Interaction of analytes with active sites on the column or in the LC system.

Troubleshooting Steps:

  • Flush the column: Use a strong solvent to wash the column and remove potential contaminants.

  • Check mobile phase pH: Ensure the mobile phase pH is suitable for the analysis of basic compounds. Often, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is used to improve peak shape.[14][15]

  • Use a different column: Consider a column with a different stationary phase that is less prone to secondary interactions with basic analytes.

  • Inspect for system issues: Check for blockages or leaks in the LC system.

Problem 2: Co-eluting Isomeric Peaks

Possible Causes:

  • Insufficient chromatographic resolution.

  • Inadequate column chemistry for separating isomers.

Troubleshooting Steps:

  • Optimize the LC gradient: A shallower gradient can improve the separation of closely eluting compounds.[12]

  • Change the column temperature: Lowering the column temperature can sometimes enhance the resolution of diastereomeric isomers.[16]

  • Try a different stationary phase: A column with a different selectivity, such as a pentafluorophenyl (PFP) phase, may provide the necessary resolution for isomeric PAs.[17]

  • Adjust mobile phase composition: Experiment with different organic modifiers or additives to alter the selectivity of the separation.

Problem 3: Low Analyte Recovery

Possible Causes:

  • Inefficient extraction from the tea matrix.

  • Incomplete elution from the SPE cartridge.

  • Analyte degradation during sample preparation.

Troubleshooting Steps:

  • Optimize extraction solvent: The choice of extraction solvent is critical. Acidic aqueous solutions are commonly used to extract the basic PAs and polar PANOs.[2][5]

  • Optimize SPE elution: Ensure the elution solvent for the SPE cartridge is strong enough to completely recover the analytes. A common eluent is a mixture of ammonia in methanol.[2][3]

  • Evaluate each step: Spike a blank sample with a known amount of standard before and after each major sample preparation step (extraction, cleanup) to identify where the loss is occurring.

  • Check for degradation: PANOs can be susceptible to degradation. Ensure that sample processing conditions (e.g., temperature) are not causing analyte loss.

Problem 4: Inconsistent or Disappearing Peaks in the LC-MS/MS

Possible Causes:

  • Ion source contamination leading to ion suppression.

  • Instability of the electrospray ionization (ESI).

  • Issues with the mass spectrometer settings.

Troubleshooting Steps:

  • Clean the ion source: The ion source can become contaminated with non-volatile matrix components, leading to a drop in signal intensity. Regular cleaning is essential.

  • Check MS parameters: Verify that the MS parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for your analytes.

  • Inject a standard solution: Directly inject a standard solution to confirm that the MS system is functioning correctly, which can help isolate the problem to the LC or the sample introduction.[18]

  • Use an internal standard: Incorporating a stable isotope-labeled internal standard can help to correct for variations in instrument response and matrix effects.

Quantitative Data Summary

Table 1: Recovery Rates of this compound Alkaloids in Herbal Tea Analysis

This compound Alkaloid TypeMatrixSample Preparation MethodRecovery Rate (%)Reference
Various PAsHerbal TeaAcidic Extraction + SPE (SCX)70 - 85[2]
24 PAs and PANOsTeaAcidic Extraction + SPE67.6 - 107.6[1]
28 PAsHerbal MedicinesAcidic Extraction + SPE (MCX)70.3 - 130.9[8]
Various PAs and PANOsTea and Herbal TeaAcidic Extraction + SPE36 - 94[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Alkaloids

Analytical MethodMatrixLOD Range (µg/kg)LOQ Range (µg/kg)Reference
UHPLC-MS/MSTea, Honey, Milk0.015 - 0.750.05 - 2.5[1]
LC-MS/MSPlant Matrix-< 0.05[19]
LC-ESI-MS/MSHerbal Teas and TCMs0.4 - 1.91.3 - 6.3[17]
UHPLC/MS/MSHerbal Teas-Below minimum requirements by BVL[2]

Experimental Protocols

General Protocol for PA and PANO Analysis in Herbal Teas by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[2][5][15]

  • Sample Preparation:

    • Homogenize the dry herbal tea sample to a fine powder.

    • Weigh approximately 1-2 grams of the homogenized sample.

  • Extraction:

    • Add an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol) to the sample.[5]

    • Vortex or sonicate the mixture for a specified time to ensure thorough extraction.

    • Centrifuge the sample to separate the solid material from the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol and water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with water and then methanol to remove interfering compounds.

    • Elute the PAs and PANOs with a basic solution, typically ammoniated methanol (e.g., 5% ammonia in methanol).[2]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[15]

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.[5][15]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid and ammonium formate.[14][15]

    • Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

G General Workflow for this compound Alkaloid Analysis in Herbal Teas cluster_0 Sample Preparation cluster_1 Extraction cluster_2 SPE Cleanup cluster_3 Final Preparation & Analysis start Start: Herbal Tea Sample homogenize Homogenize to Fine Powder start->homogenize weigh Weigh Sample homogenize->weigh add_solvent Add Acidic Extraction Solvent weigh->add_solvent extract Vortex / Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge load_sample Load Extract centrifuge->load_sample condition_spe Condition SCX SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_pas Elute PAs and PANOs wash_spe->elute_pas evaporate Evaporate to Dryness elute_pas->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end end analyze->end End: Data Acquisition

Caption: General workflow for the analysis of this compound alkaloids in herbal teas.

G Troubleshooting Co-eluting Peaks in PA Analysis cluster_0 Chromatographic Optimization cluster_1 Temperature & Column Chemistry cluster_2 Mobile Phase Modification start Problem: Co-eluting Peaks Observed (e.g., Isomers) optimize_gradient 1. Modify Gradient Program (e.g., shallower gradient) start->optimize_gradient check_resolution Resolution Improved? optimize_gradient->check_resolution adjust_temp 2. Adjust Column Temperature (e.g., lower temperature) check_resolution->adjust_temp No end_success Success: Peaks Resolved check_resolution->end_success Yes check_resolution2 Resolution Improved? adjust_temp->check_resolution2 change_column 3. Change Column (e.g., different stationary phase like PFP) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 modify_mobile_phase 4. Modify Mobile Phase (e.g., different organic modifier or additive) check_resolution3->modify_mobile_phase No check_resolution3->end_success Yes end_fail Further Method Development Required modify_mobile_phase->end_fail

Caption: Troubleshooting decision tree for co-eluting peaks in PA analysis.

References

Technical Support Center: Enhancing the Stability of Pyrrolizidine Alkaloid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of pyrrolizidine alkaloid (PA) analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your analytical results.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the handling, storage, and use of this compound alkaloid analytical standards.

Question: I see unexpected peaks in my chromatogram when analyzing my PA standards. What could be the cause?

Answer: The appearance of unexpected peaks can be attributed to several factors:

  • Degradation: PAs are susceptible to degradation, leading to the formation of new compounds. Common degradation pathways include hydrolysis of the ester linkages, N-oxidation, and the formation of isomers.[1] Check the storage conditions and age of your standard.

  • Isomerization: Some PAs can epimerize at certain chiral centers, leading to the appearance of isomeric peaks. For example, lycopsamine and intermedine are isomers that can be difficult to separate chromatographically. Lowering the column temperature during analysis (e.g., to 5°C) may help resolve these isomers.

  • Contamination: The standard may have been inadvertently contaminated. Review your handling procedures and ensure all glassware and solvents are clean.

Question: My PA standard solution is showing a decrease in concentration over time. How can I prevent this?

Answer: A decrease in concentration is often due to degradation. To mitigate this:

  • Storage Temperature: Store stock solutions at or below -15°C in a freezer, preferably under nitrogen.[2] For short-term use, refrigeration at 2-8°C is acceptable for some PAs. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Solvent Choice: Prepare stock solutions in high-purity solvents such as methanol or acetonitrile.[3][4] Acidified polar solvents can enhance the stability of both PAs and their N-oxides.[5]

  • Light Exposure: Protect standard solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1] PAs are known to degrade under UV radiation.[1]

  • pH: Maintain a neutral or slightly acidic pH for your solutions. PAs are unstable in alkaline conditions and can degrade by as much as 50% within 24 hours in a basic solution.[1]

Question: I am analyzing PA N-oxides and I see peaks corresponding to the tertiary PA. Why is this happening?

Answer: The presence of the tertiary PA when analyzing an N-oxide standard can be due to:

  • In-source Conversion: During mass spectrometry analysis, N-oxides can be converted to their corresponding tertiary amines in the ion source. This is a common phenomenon that should be considered during data interpretation.

  • Reductive Degradation: PA N-oxides can be reduced to the tertiary amine form during storage or sample preparation. This can be influenced by the solvent, temperature, and presence of reducing agents.

  • Purity of the Standard: The N-oxide standard itself may contain a small amount of the tertiary amine as an impurity from its synthesis or due to degradation over time.

Question: How often should I check the stability of my working standards?

Answer: The frequency of stability testing depends on the specific PA, storage conditions, and the criticality of the analysis. A general guideline is to perform an initial analysis to establish a baseline, followed by periodic testing every 3, 6, or 12 months.[1]

Data on this compound Alkaloid Stability

The following tables summarize quantitative data on the stability of this compound alkaloids under various conditions.

Table 1: Effect of pH on the Stability of this compound Alkaloids

This compound AlkaloidConditionTime (hours)Degradation (%)Reference
15 PAs (mixture)Alkaline solution24~50[1]
15 PAs (mixture)Neutral solution24Stable[1]
15 PAs (mixture)Acidic solution24Stable[1]

Table 2: Effect of Light on the Stability of this compound Alkaloids

This compound AlkaloidLight SourceExposure TimeObservationReference
15 PAs (mixture)UV radiationNot specifiedDegradation observed[1]
15 PAs (mixture)Visible light (Xenon lamp)Not specifiedMinimally affected[1]

Experimental Protocols

Protocol for Stability Testing of this compound Alkaloid Analytical Standards

This protocol outlines a general procedure for assessing the stability of PA analytical standards in solution.

1. Objective: To determine the stability of a PA analytical standard under defined storage conditions (e.g., temperature, light, solvent) over a specified period.

2. Materials:

  • High-purity PA reference standard

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC or UHPLC system with a suitable detector (e.g., MS/MS)

  • Calibrated analytical balance

  • Environmental chambers or incubators set to desired temperatures

  • Light source for photostability testing (as per ICH Q1B guidelines)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the PA reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple amber glass vials.

  • Storage Conditions:

    • Store the vials under different conditions to be tested. Examples include:

      • Long-term: -20°C (freezer)

      • Intermediate: 4°C (refrigerator)

      • Accelerated: 25°C/60% RH and 40°C/75% RH

      • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Testing Schedule:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Method:

    • Use a validated, stability-indicating analytical method (e.g., LC-MS/MS) to determine the concentration of the PA and to detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Identify and, if possible, quantify any significant degradation products.

    • Determine the shelf-life or re-test period based on the acceptance criteria (e.g., not more than 10% degradation).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound alkaloids.

degradation_pathways PA This compound Alkaloid (Tertiary Amine) PANO This compound Alkaloid N-oxide PA->PANO N-Oxidation DHPA Dehydrothis compound Alkaloid (Pyrrolic Ester) PA->DHPA Oxidation (CYP450) Hydrolysis_Products Necine Base + Necic Acid PA->Hydrolysis_Products Hydrolysis PANO->PA Reduction Adducts Protein/DNA Adducts DHPA->Adducts Alkylation

Caption: Major degradation and metabolic pathways of this compound alkaloids.

stability_testing_workflow start Prepare Stock & Working Standard Solutions aliquot Aliquot into Vials start->aliquot storage Store under Defined Conditions (Temperature, Light) aliquot->storage analysis_t0 Initial Analysis (t=0) storage->analysis_t0 analysis_tx Periodic Analysis (t=x months) storage->analysis_tx data_analysis Analyze Data (% Degradation, Products) analysis_t0->data_analysis analysis_tx->data_analysis conclusion Determine Shelf-life/ Re-test Period data_analysis->conclusion

Caption: General workflow for stability testing of analytical standards.

troubleshooting_logic action action start Unexpected Peaks in Chromatogram? check_degradation Degradation? start->check_degradation check_isomerization Isomerization? start->check_isomerization check_contamination Contamination? start->check_contamination action_storage Review Storage Conditions & Standard Age check_degradation->action_storage Yes action_method Optimize Chromatography (e.g., lower temperature) check_isomerization->action_method Yes action_handling Review Handling Procedures & Solvent Purity check_contamination->action_handling Yes

Caption: Troubleshooting logic for unexpected peaks in PA analysis.

References

Reducing ion suppression in electrospray ionization of pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the electrospray ionization (ESI) of pyrrolizidine alkaloids (PAs).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of this compound alkaloids.

Question: Why am I observing poor sensitivity or low signal intensity for my this compound alkaloid standards and samples?

Answer: Poor sensitivity is a common problem in the ESI-MS analysis of PAs and is often a direct result of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analytes, leading to a decreased signal.[1][2]

Possible Causes and Solutions:

  • Matrix Effects: Complex sample matrices, such as those from herbal teas, honey, and milk, can contain high concentrations of compounds that compete with PAs for ionization.[3][4][5]

    • Solution 1: Improve Sample Preparation. Implement a robust sample preparation protocol to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples.[3][4][6][7] Acidic extraction followed by cation-exchange SPE is a common and effective approach.[4]

    • Solution 2: Dilute the Sample. If the concentration of your PAs is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing ion suppression.

    • Solution 3: Use Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your samples.[3][6][8] This helps to compensate for any signal suppression or enhancement caused by the matrix.[5][9]

  • Suboptimal ESI Source Conditions: The efficiency of ionization is highly dependent on the ESI source parameters.

    • Solution: Optimize Source Parameters. Methodically optimize key ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and temperature, to maximize the signal for your specific PAs of interest.[4][9][10]

  • Inappropriate Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency.

    • Solution: Optimize Mobile Phase. The addition of an acid, such as formic acid, to the mobile phase can improve the ionization efficiency and chromatographic peak shape of PAs.[5][10] A common mobile phase composition is water and acetonitrile or methanol, both containing a low concentration of formic acid (e.g., 0.1%).[9][11]

Question: My results are inconsistent, with high variability between replicate injections. What could be the cause?

Answer: Inconsistent results are often a symptom of unresolved matrix effects or instability of the analytical system.

Possible Causes and Solutions:

  • Variable Ion Suppression: The extent of ion suppression can vary between samples, especially if there are differences in the sample matrices.[5]

    • Solution: Use an Internal Standard. Incorporating a stable isotope-labeled internal standard that is structurally similar to the target PAs can help to correct for variability in signal intensity caused by ion suppression.[12]

  • Insufficient Chromatographic Separation: If PAs co-elute with major matrix components, the ion suppression effect will be more pronounced and can be variable.

    • Solution: Optimize Chromatographic Conditions. Adjust the gradient elution program, flow rate, or even the column chemistry to achieve better separation of the PAs from the interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing this compound alkaloids?

A1: The primary cause of ion suppression in the ESI of PAs is the presence of co-eluting compounds from the sample matrix.[1][13] These matrix components can compete with the PAs for the available charge on the ESI droplets or alter the physical properties of the droplets, hindering the efficient transfer of PAs into the gas phase.[1] Common complex matrices for PA analysis include honey, milk, tea, and herbal products.[3]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: You can assess the presence and extent of matrix effects by comparing the signal response of a standard in a pure solvent to the response of the same standard spiked into a blank matrix extract that has been through the entire sample preparation process.[9] A lower signal in the matrix extract indicates ion suppression, while a higher signal points to ion enhancement. The matrix effect can be calculated using the following formula: Matrix Effect (%) = [(Signal in Matrix / Signal in Solvent) - 1] x 100.[9]

Q3: Are there alternatives to electrospray ionization that are less susceptible to ion suppression for PA analysis?

A3: While ESI is the most common ionization technique for PA analysis, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression in some cases.[1] This is due to the different ionization mechanism, where ionization occurs in the gas phase.[1] However, ESI is generally more sensitive for polar molecules like PAs.[1]

Q4: Can the choice of sample preparation technique significantly reduce ion suppression?

A4: Yes, the sample preparation method is critical. Techniques like solid-phase extraction (SPE), particularly with cation-exchange cartridges, are very effective at removing matrix components that cause ion suppression.[4][7] The goal is to isolate the PAs from the bulk of the sample matrix before LC-MS analysis.

Experimental Protocols

Detailed Sample Preparation Protocol for Herbal Teas using SPE

This protocol is a generalized procedure based on common methods for the extraction and cleanup of PAs from herbal teas.[6][7]

  • Sample Homogenization: Pulverize the herbal tea sample to achieve a homogeneous powder.

  • Extraction:

    • Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 40 mL of a 0.05 M sulfuric acid solution in 50% methanol.

    • Shake or vortex the mixture for 30 minutes.

    • Centrifuge at 3800 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.05 M sulfuric acid.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 12 mL of water, followed by 12 mL of methanol to remove neutral and acidic interferences.

    • Elute the PAs from the cartridge with 12 mL of a freshly prepared solvent mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v/v/v/v).[4]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.[3]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound Alkaloids

Sample MatrixExtraction SolventCleanup MethodAverage Recovery (%)Reference
Herbal Tea0.05 M H₂SO₄ in 50% MethanolMCX SPE75 - 115[6]
Honey0.1% Formic Acid in Water/AcetonitrileQuEChERS86 - 111[11]
FeedSulfuric AcidCation Exchange SPE84.1 - 112.9[4]
Tea, Honey, Milk2% Formic Acid in WaterSPE64.5 - 112.2[3][9]

Table 2: Typical LC-MS/MS Parameters for this compound Alkaloid Analysis

ParameterTypical ValueReference
LC Column C18 (e.g., 2.1 x 150 mm, 3 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[9][11]
Mobile Phase B Acetonitrile or Methanol[9][11]
Flow Rate 0.3 - 0.6 mL/min[4][9]
Injection Volume 3 - 10 µL[9][11]
Ionization Mode Positive Electrospray Ionization (ESI)[4][9]
MS Detection Multiple Reaction Monitoring (MRM)[9][11]
Capillary Voltage 2,000 - 5,500 V[9]
Source Temperature 300 - 500 °C[4][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Homogenized Sample (e.g., Herbal Tea) extraction Acidic Extraction (e.g., 0.05M H₂SO₄) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Condition SPE Cartridge (Cation Exchange) supernatant->conditioning loading Load Supernatant conditioning->loading washing Wash Cartridge (Remove Interferences) loading->washing elution Elute this compound Alkaloids washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 1. A typical experimental workflow for the analysis of this compound alkaloids.

troubleshooting_logic start Problem: Poor Sensitivity / Inconsistent Results check_matrix Is the sample matrix complex? (e.g., honey, herbal tea) start->check_matrix improve_prep Action: Improve Sample Preparation - Implement/Optimize SPE - Use Matrix-Matched Calibration check_matrix->improve_prep Yes check_separation Is chromatographic separation adequate? check_matrix->check_separation No improve_prep->check_separation optimize_lc Action: Optimize LC Method - Adjust Gradient - Change Column check_separation->optimize_lc No check_source Are ESI source parameters optimized? check_separation->check_source Yes optimize_lc->check_source optimize_ms Action: Optimize Source Parameters - Capillary Voltage - Gas Flows & Temperature check_source->optimize_ms No use_is Action: Use Internal Standard (Stable Isotope Labeled) check_source->use_is Yes optimize_ms->use_is end Resolution: Improved Sensitivity & Reproducibility use_is->end

Figure 2. A troubleshooting decision tree for addressing ion suppression issues.

References

Method validation for pyrrolizidine alkaloid analysis according to regulatory guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine alkaloids (PAs). The information presented here is aligned with current regulatory guidelines to ensure accurate and compliant method validation.

Frequently Asked Questions (FAQs)

Q1: Which regulatory guidelines are most critical for this compound alkaloid (PA) analysis?

A1: The most prominent guideline is the European Commission Regulation (EU) 2023/915, which amends Regulation (EC) No 1881/2006.[1][2][3][4] This regulation establishes maximum levels for the sum of 21 specific PAs and their N-oxides, and also considers an additional 14 PAs that can analytically interfere.[1][5] These maximum levels are applicable to a range of foodstuffs, including tea, herbal infusions, food supplements containing herbal ingredients, pollen, dried herbs, and cumin seeds.[1][6] The calculation of the total PA content is based on the "lower bound" approach, where results below the limit of quantification are considered as zero.[1]

For herbal medicinal products, the European Medicines Agency's Committee on Herbal Medicinal Products (HMPC) suggests a transitional limit for PA intake of 1 µ g/day .[7] Additionally, the German Federal Institute for Risk Assessment (BfR) has provided recommendations regarding PA levels in foods.[2]

Q2: What is the recommended analytical technique for PA analysis?

A2: The most widely accepted and recommended technique is high-performance liquid chromatography or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS).[5][6][8] This method offers the high sensitivity and selectivity required to detect the low concentrations of PAs typically found in complex matrices and to differentiate between isomeric compounds.[3][9] While other methods like gas chromatography-mass spectrometry (GC-MS) exist, they are generally less suitable for the direct analysis of PA N-oxides and require extensive sample preparation.[2]

Q3: What are the main challenges in PA analysis and method validation?

A3: The primary challenges in PA analysis include:

  • Co-elution of Isomers: Many PAs are structural isomers, meaning they have the same molecular weight and similar fragmentation patterns, making them difficult to separate chromatographically and identify by mass spectrometry.[10]

  • Structural Diversity: Over 500 different PAs and their N-oxides are known, which presents a significant analytical challenge.[5]

  • Low Concentrations: PAs are often present at trace levels (µg/kg), requiring highly sensitive analytical methods.[3][9][11]

  • Matrix Effects: Complex sample matrices such as herbal teas, honey, and supplements can interfere with the analysis, affecting accuracy and precision.[12]

  • Sample Preparation: Efficiently extracting a wide range of PAs with varying polarities from diverse matrices is a critical and often challenging step.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the validation and application of PA analysis methods.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column degradation.- Contamination of the analytical column.- Adjust mobile phase pH to ensure PAs are in their ionized form.- Use a new analytical column.- Employ a guard column and ensure thorough sample cleanup.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Suboptimal Solid-Phase Extraction (SPE) conditions (e.g., incorrect sorbent, elution solvent).- Degradation of PAs during sample processing.- Optimize the extraction solvent system (e.g., using an acidified aqueous-organic mixture).[5]- Evaluate different SPE sorbents (e.g., C18, MCX) and elution solvents.[10]- Minimize sample exposure to high temperatures and light.
High Matrix Effects (Ion Suppression or Enhancement) - Insufficient sample cleanup.- Co-elution of matrix components with target analytes.- Improve the SPE cleanup procedure.[13]- Optimize the chromatographic gradient to better separate analytes from interfering matrix components.- Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[12][13]
Inability to Separate Isomeric PAs - Insufficient chromatographic resolution.- Use a high-resolution UHPLC column with a smaller particle size.- Optimize the mobile phase composition and gradient profile to enhance separation.- Consider alternative column chemistries.
Inconsistent Results for PA N-oxides - Reduction of N-oxides to their corresponding free base PAs during sample preparation or analysis.- Avoid harsh acidic or basic conditions during extraction.- Ensure the analytical method is optimized for the stability of N-oxides.
Contamination and Carryover - Contamination from glassware or equipment.- Carryover from previous injections in the LC system.- Thoroughly clean all glassware and equipment.- Implement a robust autosampler wash procedure with a strong organic solvent between injections.

Experimental Protocols

Generic Sample Preparation Workflow for Herbal Matrices

This protocol outlines a general procedure for the extraction and cleanup of PAs from herbal materials, which should be optimized and validated for each specific matrix.

cluster_extraction Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis start Weigh Homogenized Sample extraction_solvent Add Acidified Aqueous Solution (e.g., 0.05 M H2SO4) start->extraction_solvent sonication Ultrasonication extraction_solvent->sonication centrifugation1 Centrifugation sonication->centrifugation1 collection1 Collect Supernatant centrifugation1->collection1 re_extraction Re-extract Pellet centrifugation1->re_extraction collection2 Combine Supernatants centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->collection2 spe_conditioning Condition SPE Cartridge (e.g., C18) collection2->spe_conditioning sample_loading Load Combined Supernatant spe_conditioning->sample_loading washing Wash with Water sample_loading->washing elution Elute PAs with Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: General workflow for PA extraction and analysis.

Detailed Steps:

  • Extraction:

    • Weigh 2 grams of the homogenized plant material into a centrifuge tube.[13]

    • Add 20 mL of 0.05 M sulfuric acid.[13]

    • Sonicate for 15 minutes at room temperature.[13]

    • Centrifuge at 3800 x g for 10 minutes.[13]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.[13]

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[13]

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water.[13]

    • Elute the PAs with 10 mL of methanol.[13]

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[13]

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).[13]

    • Filter the reconstituted sample through a 0.22 µm filter.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of PAs. These parameters should be optimized for the specific instrument and application.

Parameter Typical Setting
LC Column C18 or equivalent, 100 x 2.1 mm, < 2 µm particle size
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Logical Relationship for Method Validation

The following diagram illustrates the key relationships and considerations for a comprehensive method validation of PA analysis according to regulatory expectations.

cluster_guidelines Regulatory Framework cluster_method_dev Method Development cluster_validation Method Validation Parameters cluster_application Routine Application guidelines EU Regulation 2023/915 BfR Recommendations sample_prep Sample Preparation (Extraction & Cleanup) guidelines->sample_prep Informs lc_separation LC Separation (Column, Mobile Phase, Gradient) guidelines->lc_separation Informs ms_detection MS/MS Detection (MRM Transitions) guidelines->ms_detection Informs specificity Specificity / Selectivity sample_prep->specificity lc_separation->specificity ms_detection->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ specificity->lod_loq accuracy Accuracy (Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate Precision) specificity->precision robustness Robustness specificity->robustness stability Stability specificity->stability routine_analysis Routine Sample Analysis linearity->routine_analysis Qualifies Method For lod_loq->routine_analysis Qualifies Method For accuracy->routine_analysis Qualifies Method For precision->routine_analysis Qualifies Method For robustness->routine_analysis Qualifies Method For stability->routine_analysis Qualifies Method For qa_qc Quality Assurance / Quality Control routine_analysis->qa_qc

Caption: Key components of PA method validation.

References

Technical Support Center: Pyrrolizidine Alkaloid (PA) Contamination in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing pyrrolizidine alkaloid (PA) contamination in agricultural crops.

Frequently Asked Questions (FAQs)

Q1: What are this compound alkaloids (PAs) and why are they a concern?

This compound alkaloids are naturally occurring toxins produced by thousands of plant species worldwide as a defense mechanism against herbivores.[1][2][3] They are a significant concern for human and animal health due to their potential to cause liver damage (hepatotoxicity), genetic damage (genotoxicity), and cancer.[3][4][5] Contamination of agricultural crops can occur when PA-producing weeds are unintentionally co-harvested with the intended crop.[6][7]

Q2: Which plant families are known to produce PAs?

The most prominent PA-producing plant families include:

  • Asteraceae (e.g., Senecio, Eupatorium)[8][9]

  • Boraginaceae (e.g., Heliotropium, Symphytum)[8][9]

  • Fabaceae (e.g., Crotalaria)[8][9]

  • Orchidaceae[8][9]

Q3: How does PA contamination of agricultural crops occur?

The primary route of contamination is the accidental co-harvesting of PA-containing weeds along with the target crop.[6][7] These weeds can grow within or near cultivated fields.[5][10] Additionally, recent studies have investigated the possibility of "horizontal transfer," where PAs from donor plants may be absorbed by acceptor plants through the soil, though the risk to harvested products appears low under typical agricultural conditions.[11][12]

Q4: What are the current regulatory limits for PAs in food products?

Regulatory bodies, such as the European Commission, have established maximum levels for the sum of certain PAs in various foodstuffs to protect consumer health.[13][14][15][16][17] These limits vary depending on the food category.

Data Presentation: Regulatory Limits for this compound Alkaloids

Food ProductMaximum Level (µg/kg)
Herbal infusions (dried product)200
Tea (Camellia sinensis) (dried product)150
Food supplements containing herbal ingredients400
Pollen-based food supplements500
Borage leaves (fresh, frozen)750
Dried herbs (e.g., borage, lovage, marjoram, oregano)1000
Cumin seeds400

Source: European Commission Regulation (EU) 2023/915[13]

Troubleshooting Guides

Issue 1: Unexpectedly high PA levels in harvested crops despite weed management efforts.

Possible Causes & Troubleshooting Steps:

  • Incorrect identification of PA-producing weeds:

    • Solution: Utilize botanical identification resources and field guides to accurately identify all potential PA-producing weeds in and around the cultivation area.[5][10] Consider consulting with a local botanist or agronomist.

  • Ineffective timing of weed control measures:

    • Solution: Mechanical and chemical weeding are most effective before the PA-producing plants flower and set seed.[18] For herbicides, application during active growth phases (spring and autumn rosettes) is crucial for efficacy.[10][18]

  • Herbicide resistance:

    • Solution: If herbicide resistance is suspected (live weeds next to dead ones of the same species), rotate herbicide modes of action and consider integrated weed management approaches that combine chemical and non-chemical methods.[19]

  • Contamination from field borders:

    • Solution: Pay close attention to and manage weeds in areas bordering the crop, as these can be a continuous source of infestation.[18]

  • Soil seed bank persistence:

    • Solution: Be aware that seeds from some PA-producing weeds can remain viable in the soil for many years.[10] Deep tillage can bring these dormant seeds to the surface. Implement a long-term weed management strategy that includes crop rotation to disrupt weed life cycles.[18]

Issue 2: Inconsistent results in PA quantification using LC-MS/MS.

Possible Causes & Troubleshooting Steps:

  • Matrix effects:

    • Solution: Complex food matrices can interfere with the ionization of PAs, leading to inaccurate quantification.[20] Employ stable isotope-labeled internal standards to compensate for matrix effects.[20] Sample dilution can also help reduce these effects.[20]

  • Poor extraction efficiency:

    • Solution: The choice of extraction solvent and method is critical. Acidic extraction is commonly used for PAs.[6] Techniques like solid-phase extraction (SPE) are often necessary for cleanup to remove interfering compounds.[13][21] Ensure the chosen method is validated for your specific matrix.

  • Co-elution of isomers:

    • Solution: Many PAs exist as isomers, which can be difficult to separate chromatographically.[6] Optimize the liquid chromatography gradient to achieve the best possible separation of isomeric compounds.[6]

  • Degradation of N-oxides:

    • Solution: PA N-oxides can be thermally unstable. Liquid chromatography is preferred over gas chromatography for analysis to avoid degradation.[6]

Experimental Protocols

Protocol 1: Pre-Harvest Weed Management Workflow

This protocol outlines a systematic approach to minimizing PA contamination before harvesting.

  • Field Scouting and Risk Assessment:

    • Regularly inspect the cultivation area and its borders for the presence of known PA-producing weeds.[10]

    • Assess the level of infestation and the proximity of weeds to the crop to determine the risk of contamination.[10]

  • Weed Identification:

    • Use field guides, online resources, or expert consultation to accurately identify any suspicious weeds.[5][10]

  • Implementation of Control Measures (Integrated Weed Management):

    • Mechanical Control: For small infestations, hand-pulling or targeted tilling can be effective. This should be done before the weeds flower.[5][18]

    • Chemical Control: If herbicides are used, select a product registered for the specific situation and apply it at the recommended time for maximum effectiveness, considering weather conditions.[18]

    • Cultural Control: Implement crop rotation to disrupt weed cycles and improve soil health, which can reduce weed pressure.[18]

  • Pre-Harvest Inspection:

    • Conduct a final, thorough inspection of the field approximately two weeks before harvest to remove any remaining PA-producing weeds.[18]

  • Record Keeping:

    • Maintain detailed records of scouting activities, weed identification, control measures implemented, and their effectiveness.

Protocol 2: Sample Preparation and Analysis of PAs by LC-MS/MS

This protocol provides a general methodology for the extraction and quantification of PAs in a plant matrix.

  • Sample Homogenization:

    • Dry the plant material and grind it to a fine, homogeneous powder.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 1-2 grams).

    • Add an acidic extraction solution (e.g., 0.05 M sulfuric acid in water/methanol).

    • Extract using a method such as sonication or shaking for a defined period.

    • Centrifuge the sample to separate the solid material from the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.[13]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a solvent like water or methanol to remove interfering compounds.

    • Elute the PAs from the cartridge using an appropriate solvent (e.g., ammoniated methanol).[13]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.[22][23]

    • Use a chromatographic method optimized for the separation of target PAs and their isomers.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes.[20]

  • Quantification:

    • Prepare a calibration curve using certified reference standards of the PAs of interest.

    • Use internal standards to correct for any variations in extraction efficiency and matrix effects.

    • Calculate the concentration of each PA in the original sample.

Visualizations

PA_Biosynthesis_Pathway Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine synthase Pyrrolizidine_Carbaldehyde Pyrrolizidine_Carbaldehyde Homospermidine->Pyrrolizidine_Carbaldehyde Oxidation & Cyclization Hydroxymethylthis compound Hydroxymethylthis compound Pyrrolizidine_Carbaldehyde->Hydroxymethylthis compound Reduction Necine_Base Necine_Base Hydroxymethylthis compound->Necine_Base

Caption: Simplified biosynthesis pathway of the necine base of this compound alkaloids.

PA_Contamination_Workflow cluster_pre_harvest Pre-Harvest cluster_harvest Harvest cluster_post_harvest Post-Harvest Field_Scouting Field Scouting & Weed Identification Weed_Management Integrated Weed Management (Mechanical, Chemical, Cultural) Field_Scouting->Weed_Management PreHarvest_Inspection Final Pre-Harvest Inspection Weed_Management->PreHarvest_Inspection Selective_Harvesting Selective Harvesting (Avoiding Weeds) PreHarvest_Inspection->Selective_Harvesting Physical_Sorting Physical Sorting & Cleaning Selective_Harvesting->Physical_Sorting PA_Analysis PA Analysis (LC-MS/MS) Physical_Sorting->PA_Analysis Final_Product Final_Product PA_Analysis->Final_Product Release if Compliant

Caption: Workflow for reducing this compound alkaloid contamination in crops.

Troubleshooting_Logic High_PA High PA Levels Detected Pre_Harvest Review Pre-Harvest Practices High_PA->Pre_Harvest Harvest_Post Review Harvest & Post-Harvest Practices High_PA->Harvest_Post Analytical_Method Review Analytical Method High_PA->Analytical_Method Weed_ID Weed ID Correct? Pre_Harvest->Weed_ID Timing Control Timing Optimal? Pre_Harvest->Timing Harvesting_Tech Harvesting Technique Optimized? Harvest_Post->Harvesting_Tech Matrix_Effects Matrix Effects Addressed? Analytical_Method->Matrix_Effects Implement_Training Implement Training Weed_ID->Implement_Training Adjust_Schedule Adjust Schedule Timing->Adjust_Schedule Modify_Equipment Modify Equipment Harvesting_Tech->Modify_Equipment Use_Internal_Standards Use Internal Standards Matrix_Effects->Use_Internal_Standards

Caption: Troubleshooting logic for high this compound alkaloid levels.

References

Validation & Comparative

A Comparative Guide to the Quantification of Pyrrolizidine Alkaloids: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrrolizidine alkaloids (PAs) is paramount for ensuring the safety of food, feed, and herbal products. This guide provides an objective comparison of common analytical methodologies, supported by data from inter-laboratory comparison studies and proficiency tests, to assist in the selection and implementation of robust analytical strategies.

This compound alkaloids are a large group of toxins produced by various plant species that can contaminate a wide range of commodities. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, regulatory bodies worldwide have established stringent maximum levels for PAs in foodstuffs. Consequently, laboratories performing PA analysis must demonstrate a high degree of accuracy and precision, often validated through participation in proficiency testing (PT) schemes and inter-laboratory comparisons.

Performance Characteristics of Analytical Methods

The most common analytical technique for the quantification of PAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required for detecting trace levels of PAs in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been used, particularly for sum parameter methods, but it often requires derivatization and may not be suitable for the direct analysis of PA N-oxides, which are frequently occurring forms.

The performance of these methods is typically evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery (a measure of accuracy), and repeatability (a measure of precision, often expressed as Relative Standard Deviation, %RSD). The following tables summarize the performance data from various studies for the quantification of PAs in different matrices.

Table 1: Performance Data for PA Quantification in Plant-Based Foods and Honey
MatrixAnalyte(s)Methodi-LOD (µg/kg)m-LOQ (µg/kg)Recovery (%)%RSDrReference
Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey35 PAsUPLC-MS/MS-0.6 (individual), 1.2 (co-eluting isomers)Mostly >70%Mostly <10%[1]
Honey24 PAsUHPLC-MS/MS0.015 - 0.300.05 - 1.0064.5 - 103.4<15% (intraday & interday)[2]
Tea24 PAsUHPLC-MS/MS0.03 - 0.750.1 - 2.567.6 - 107.6<15% (intraday & interday)[2]
Milk24 PAsUHPLC-MS/MS0.014 - 0.6820.045 - 2.27365.2 - 112.2<15% (intraday & interday)[2]
General Food15 PAs & 13 PA N-oxidesLC-MS/MS-0.010 - 0.08750 - 120%-[3][4]
Spices15 PAs & 13 PA N-oxidesLC-MS/MS-0.04 - 0.7650 - 120%-[3][4]
HoneyTotal PAs (as retronecine equivalents)HPLC-ESI-MS/MS0.1 µg RE/kg0.3 µg RE/kg--[5]
Culinary Herbs (dry weight)Total PAs (as retronecine equivalents)HPLC-ESI-MS/MS1.0 µg RE/kg3.0 µg RE/kg--[5]

i-LOD: instrumental Limit of Detection, m-LOQ: Method Limit of Quantification, %RSDr: Relative Standard Deviation under repeatability conditions, RE: Retronecine Equivalents.

Table 2: Inter-laboratory Comparison and Proficiency Test Results
Study/Proficiency TestMatrixAnalytesKey Findings
Inter-laboratory Study (2014)Animal Feed7 PAsZ-scores varied considerably between the 12 participating laboratories. Questionable or unsatisfactory z-scores were obtained for 8% of the cases for a spiked sample and 12% for an incurred sample. No single method was identified as superior.[6]
EURL-PT-MP07 (2022)Black Tea, Marjoram35 PAsAssessed the proficiency of National Reference Laboratories in determining the 35 PAs listed in Commission Regulation (EU) 2020/2040.[7][8]
JRC Proficiency Test (2017)Herbal Tea, Honey16 PAs/PANOsSatisfactory outcomes (z'-score ≤
German Reference Laboratory PT (2024)HoneyPAs and PANOsReproducibility standard deviation varied from 12% to 42% for PAs and 44% to 77% for PA-N-oxides. On average, 88% of the z-scores were within the acceptable range.[9]

Experimental Protocols

The following sections provide a generalized overview of the experimental protocols commonly employed for the quantification of this compound alkaloids in various matrices using LC-MS/MS.

Sample Preparation and Extraction

The initial step in PA analysis involves the extraction of the target analytes from the sample matrix. The choice of extraction solvent and procedure is critical for achieving good recoveries.

  • Sample Homogenization : Solid samples such as tea, herbs, and feed are typically dried and ground to a fine powder to ensure homogeneity.

  • Extraction : A common approach is solid-liquid extraction using an acidic aqueous solution or a mixture of methanol and water. The acidic conditions facilitate the extraction of the basic PA structures. For instance, a 0.05 M sulfuric acid solution is frequently used.[10]

  • Purification/Clean-up : To remove interfering matrix components, a clean-up step is essential. Solid-Phase Extraction (SPE) is widely used for this purpose. Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges are effective in retaining the protonated PAs, while allowing other matrix components to be washed away.[2][11] The retained PAs are then eluted with an ammoniated organic solvent.

LC-MS/MS Analysis

Following extraction and clean-up, the sample extracts are analyzed by LC-MS/MS.

  • Chromatographic Separation : A C18 reversed-phase column is typically used for the separation of PAs. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium formate to improve peak shape and ionization efficiency.[10][12]

  • Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in the positive electrospray ionization (ESI+) mode. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[4][13]

Experimental Workflows

The following diagrams illustrate the typical workflows for PA quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt (Tea, Honey, Feed etc.) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Weigh Weighing Homogenize->Weigh AddSolvent Addition of Extraction Solvent (e.g., Acidic Water/Methanol) Weigh->AddSolvent Extract Extraction (e.g., Shaking, Sonication) AddSolvent->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (e.g., SCX, MCX) Centrifuge->SPE Elute Elution SPE->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate LCMS LC-MS/MS Analysis (UPLC/UHPLC) Evaporate->LCMS Data Data Processing & Quantification LCMS->Data Report Final Report Data->Report

Caption: General experimental workflow for the quantification of this compound alkaloids.

spe_workflow Start Sample Extract (after Centrifugation) Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Start->Condition Load 2. Load Sample Extract Condition->Load Wash1 3. Wash with Water Load->Wash1 Wash2 4. Wash with Organic Solvent (e.g., Methanol/Water mixture) Wash1->Wash2 Elute 5. Elute PAs (e.g., Ammoniated Methanol) Wash2->Elute Collect Collect Eluate for LC-MS/MS Analysis Elute->Collect

References

Validation of Novel Analytical Methods for Pyrrolizidine Alkaloids in Animal Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct and validated analytical methods for the quantification of pyrrolizidine alkaloids (PAs) in animal feed. The objective is to offer a detailed overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The two methods under review are a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of various PAs in feed materials. It allows for the identification and quantification of individual alkaloids, providing detailed structural information.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method provides a sum parameter approach for the quantification of 1,2-unsaturated PAs. This technique involves the reduction of PAs to their common backbone structures, followed by derivatization for analysis.

Quantitative Data Comparison

The following tables summarize the key validation parameters for the LC-MS/MS and GC-MS methods, facilitating a direct comparison of their performance.

Table 1: Comparison of Validation Parameters for LC-MS/MS and GC-MS Methods

Validation ParameterLC-MS/MS MethodGC-MS Method
Recovery 84.1% to 112.9%[1][2][3]72.7% to 94.4%[4]
Repeatability (RSD) 3.0% to 13.6%[1][2][3]7.5% to 15.4%[4]
Reproducibility (RSD) 4.8% to 18.9%[1][2][3]14.2% to 18.1%[4]
Limit of Quantification (LOQ) 5 µg/kg[3]10 µg/kg[4]
**Linearity (R²) **> 0.99[2]> 0.99[4]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Method: Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 5 g of homogenized feed material into a 50 mL polypropylene tube.

  • Add 40 mL of 0.05 M sulfuric acid.

  • Extract the sample for 2 hours on a horizontal shaker.

  • Centrifuge and filter the extract through cellulose filters.

  • Add approximately 1 g of zinc dust to the filtered extract to reduce N-oxides and leave the samples overnight.

  • On the following day, shake the samples for 0.5 hours, then centrifuge at 4,000 g for 10 minutes.[3]

2. Solid Phase Extraction (SPE) Purification:

  • Purify 15 mL of the extract using cation exchange cartridges.

  • Wash the cartridges with a solvent mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine.

  • Evaporate the eluate and reconstitute the residue in a water and methanol mixture for LC-MS analysis.[1][3]

3. Chromatographic Conditions:

  • Column: Gemini 3 μm NX-C18, 150 mm × 4.6 mm.

  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and a mixture of methanol and acetonitrile (1:1, v/v) (B).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.[3]

GC-MS Method: Experimental Protocol

1. Sample Preparation and Extraction:

  • Extract the sample with an aqueous solution of HCl.

2. Reduction and Derivatization:

  • Reduce the 1,2-unsaturated alkaloids in the purified extract to their common backbone structures.

  • Subsequently, derivatize the reduced compounds with heptafluorobutyric anhydride (HFBA).[4]

3. GC-MS Conditions:

  • The specific GC-MS instrumental conditions are optimized for the separation and detection of the derivatized PA backbone structures.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the two methods discussed.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Validation cluster_reporting Data Evaluation & Reporting Define_Scope Define Scope & Analytes Select_Method Select Analytical Method Define_Scope->Select_Method Procure_Standards Procure Standards & Reagents Select_Method->Procure_Standards Sample_Homogenization Sample Homogenization Procure_Standards->Sample_Homogenization Extraction Extraction of PAs Sample_Homogenization->Extraction Purification Extract Purification (SPE) Extraction->Purification Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Purification->Instrumental_Analysis Validate_Parameters Validate Key Parameters (Recovery, Precision, LOQ) Instrumental_Analysis->Validate_Parameters Data_Analysis Data Analysis & Interpretation Validate_Parameters->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: General workflow for the validation of a new analytical method for this compound alkaloids.

Method_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method Sample Animal Feed Sample LCMS_Extraction Extraction (0.05 M Sulfuric Acid) Sample->LCMS_Extraction GCMS_Extraction Extraction (Aqueous HCl) Sample->GCMS_Extraction LCMS_Purification SPE Purification (Cation Exchange) LCMS_Extraction->LCMS_Purification LCMS_Analysis LC-MS/MS Analysis (Individual PAs) LCMS_Purification->LCMS_Analysis GCMS_Reduction Reduction to Backbone Structures GCMS_Extraction->GCMS_Reduction GCMS_Derivatization Derivatization (HFBA) GCMS_Reduction->GCMS_Derivatization GCMS_Analysis GC-MS Analysis (Sum Parameter) GCMS_Derivatization->GCMS_Analysis

Caption: Comparative workflow of the LC-MS/MS and GC-MS methods for PA analysis in animal feed.

References

Unraveling the Spectrum of Pyrrolizidine Alkaloid Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse group of natural toxins produced by numerous plant species worldwide. Their presence as contaminants in herbal remedies, teas, and food products poses a significant health risk, primarily due to their potential to cause severe liver damage (hepatotoxicity), cancer (carcinogenicity), and genetic damage (genotoxicity). The toxicity of these compounds is intrinsically linked to their chemical structure, with subtle variations leading to profound differences in their biological activity. This guide provides a comprehensive comparison of the toxicity of different PA structural types, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

The Structural Basis of this compound Alkaloid Toxicity

The core structure of a PA consists of a necine base, which is a this compound ring system. The toxicity of PAs is primarily determined by the presence of a double bond at the 1,2-position of this necine base.[1][2][3] PAs are broadly classified into four main structural types based on their necine base: retronecine, heliotridine, otonecine, and platynecine.

  • Retronecine, Heliotridine, and Otonecine Types: These PAs possess the critical 1,2-unsaturated double bond, rendering them hepatotoxic.[2][3][4] Metabolic activation of this double bond by cytochrome P450 enzymes in the liver is a prerequisite for their toxic effects.[2][5]

  • Platynecine Type: Lacking the 1,2-double bond, platynecine-type PAs are generally considered to be non-toxic or significantly less toxic.[4][6]

Further classification is based on the esterification of the necine base with one or two necic acids, resulting in monoesters, open-chain diesters, and macrocyclic diesters. The nature of this esterification significantly influences the toxic potency.[1][2] Generally, diesters are more toxic than monoesters.[1]

Comparative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of various PAs, categorized by their structural type. The data includes in vivo LD50 values (the dose lethal to 50% of a test population) and in vitro IC50/EC50 values (the concentration that inhibits 50% of a biological function, such as cell viability).

This compound AlkaloidStructural TypeNecine BaseEsterificationTest SystemToxicity MetricValueReference
Retronecine Type
LasiocarpineOpen-chain DiesterRetronecineDiesterRat, i.p.LD5088 mg/kg[7]
HepG2-CYP3A4 cells (24h)EC5012.6 µM[2]
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
RetrorsineMacrocyclic DiesterRetronecineDiesterRat, i.p.LD5035 mg/kg (Male)[7]
HepG2-CYP3A4 cells (24h)EC5010-70 µM
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
MonocrotalineMacrocyclic DiesterRetronecineDiesterRat, i.p.LD5072 mg/kg (Male)[7]
HepG2-CYP3A4 cells (72h)EC50200-500 µM[2]
SenecionineMacrocyclic DiesterRetronecineDiesterHepaRG cellsCytotoxicity Rank> Echimidine/Heliotrine[1][3]
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
SeneciphyllineMacrocyclic DiesterRetronecineDiesterHepG2-CYP3A4 cells (24h)EC5026.2 µM
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
RiddelliineMacrocyclic DiesterRetronecineDiesterRat, i.p.LD50166 mg/kg[7]
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
EchimidineOpen-chain DiesterRetronecineDiesterHepG2-CYP3A4 cells (72h)EC502-60 µM[2]
LycopsamineMonoesterRetronecineMonoesterRat, i.p.LD50>1000 mg/kg (Male)[7]
IndicineMonoesterRetronecineMonoesterHepG2-CYP3A4 cells (72h)EC50Not determinable[2]
EuropineMonoesterRetronecineMonoesterRAW 264.7 macrophagesIC50 (NO inhibition)7.9 µM[8]
Heliotridine Type
HeliotrineMonoesterHeliotridineMonoesterRat, i.p.LD50300 mg/kg (Male)[7]
RAW 264.7 macrophagesIC50 (NO inhibition)52.4 µM[8]
HepG2-CYP3A4 cells (72h)EC502-60 µM[2]
Otonecine Type
SenkirkineMacrocyclic DiesterOtonecineDiesterRat, i.p.LD5092 mg/kg[7]
HepaRG cellsCytotoxicity Rank< Senecionine[1][3]
ClivorineMacrocyclic DiesterOtonecineDiesterHepG2 cells (MTT)IC200.013 ± 0.004 mM[6]
Platynecine Type
PlatyphyllineDiesterPlatynecineDiesterHepG2 cells (MTT)IC200.85 ± 0.11 mM[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of PAs in a human liver cell line (e.g., HepG2).

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

2. Compound Treatment:

  • Prepare stock solutions of the test PAs in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the PAs in complete culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the PAs. Include a vehicle control (medium with the solvent at the highest concentration used).[9]

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) using appropriate software.[9]

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol outlines a general procedure for determining the acute toxicity of a PA in a rodent model.

1. Animal Model and Housing:

  • Use a suitable rodent model, such as F344 rats, of a specific age and sex.[10]

  • House the animals in a controlled environment with a standard diet and water ad libitum.

2. Dose Preparation and Administration:

  • Prepare solutions of the test PA in a suitable vehicle (e.g., 10% DMSO in water).[10]

  • Administer the PA to different groups of animals via a specific route, typically intraperitoneal (i.p.) injection or oral gavage, at a range of doses.[7][10]

3. Observation and Data Collection:

  • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Record the number of mortalities in each dose group.

4. Data Analysis:

  • Calculate the LD50 value using a statistical method, such as the probit analysis.

DNA Adduct Formation Assay

This protocol provides a general workflow for detecting the formation of PA-derived DNA adducts in liver tissue.

1. Animal Treatment and Tissue Collection:

  • Administer the test PA to animals (e.g., rats) via oral gavage for a specified duration.[10]

  • At the end of the treatment period, euthanize the animals and collect the liver tissue.[10]

2. DNA Isolation:

  • Isolate genomic DNA from the liver tissue using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).[10]

3. DNA Hydrolysis and Adduct Enrichment:

  • Hydrolyze the DNA to nucleosides using enzymatic digestion.

  • Enrich the PA-DNA adducts from the hydrolysate using techniques like solid-phase extraction.

4. LC-MS/MS Analysis:

  • Analyze the enriched samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific PA-derived DNA adducts.[11]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of PAs is a multi-step process initiated by metabolic activation and culminating in cellular damage and organ dysfunction.

Metabolic Activation and Detoxification

The initial and critical step in PA toxicity is their metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5] This process converts the parent PA into highly reactive pyrrolic metabolites, known as dehydrothis compound alkaloids (DHPAs).[8] These electrophilic metabolites can readily react with cellular nucleophiles, including proteins and DNA, leading to the formation of adducts.[11][12] The balance between this activation pathway and detoxification pathways, such as hydrolysis and N-oxidation, determines the ultimate toxic outcome.[8]

Metabolic Activation of this compound Alkaloids PA This compound Alkaloid (1,2-unsaturated) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation Detox Detoxification (Hydrolysis, N-oxidation) PA->Detox Detoxification DHPA Dehydrothis compound Alkaloid (Reactive Pyrrolic Metabolite) CYP450->DHPA Adducts Protein and DNA Adducts DHPA->Adducts Covalent Binding Inactive Inactive Metabolites Detox->Inactive Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

Metabolic activation is the key step in PA toxicity.
Induction of Oxidative Stress and Apoptosis

PA metabolites can induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. Oxidative stress is also a key trigger for apoptosis, or programmed cell death.

The apoptotic cascade initiated by PAs can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. The intrinsic pathway involves mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. This triggers the activation of a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.

PA-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion BaxBak Bax/Bak Activation Mitochondrion->BaxBak ROS ROS Generation ROS->Mitochondrion CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PA_metabolites PA Metabolites (DHPAs) PA_metabolites->DeathReceptor PA_metabolites->ROS Apoptosis Apoptosis Caspase3->Apoptosis

PAs trigger apoptosis via multiple signaling pathways.
Experimental Workflow for Toxicity Assessment

A typical experimental workflow for assessing the comparative toxicity of different PAs involves a combination of in silico, in vitro, and in vivo approaches.

Experimental Workflow for PA Toxicity Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism Mechanistic Studies (e.g., Western Blot, ROS measurement) DataAnalysis Data Analysis and Potency Ranking Mechanism->DataAnalysis AcuteToxicity Acute Toxicity (LD50) ChronicToxicity Chronic Toxicity Studies Histopathology Histopathology of Liver Biomarkers Biomarker Analysis (e.g., DNA adducts) Biomarkers->DataAnalysis PA_Selection Selection of PAs (Different Structural Types) InSilico In Silico Prediction (Toxicity, ADMET) PA_Selection->InSilico CellLines Cell Line Studies (e.g., HepG2, HepaRG) PA_Selection->CellLines InSilico->CellLines CellLines->Cytotoxicity CellLines->Genotoxicity CellLines->Apoptosis CellLines->Mechanism AnimalModels Animal Models (e.g., Rats, Mice) CellLines->AnimalModels AnimalModels->AcuteToxicity AnimalModels->ChronicToxicity AnimalModels->Histopathology AnimalModels->Biomarkers

A multi-pronged approach for PA toxicity evaluation.

Conclusion

The toxicity of this compound alkaloids is a complex interplay of their chemical structure, metabolic activation, and the subsequent interaction of reactive metabolites with cellular macromolecules. This guide highlights the critical role of the 1,2-unsaturated necine base and the nature of esterification in determining the toxic potential of these compounds. The provided data and experimental outlines offer a valuable resource for researchers in toxicology, pharmacology, and drug development to better understand and predict the risks associated with PA exposure. Further research focusing on a broader range of PAs and the development of more refined in vitro models will continue to enhance our ability to perform accurate risk assessments and ensure public safety.

References

A Comparative Guide to LC-MS/MS and ELISA for Pyrrolizidine Alkaloid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of pyrrolizidine alkaloids (PAs), a group of hepatotoxic and carcinogenic toxins found in thousands of plant species, are critical for ensuring the safety of food, feed, and herbal products.[1][2][3] Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive cross-validation of these two methods, offering a detailed comparison of their performance, experimental protocols, and ideal applications, supported by experimental data.

At a Glance: Key Differences

FeatureLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding
Specificity High; can distinguish between individual PA structures and isomers[4]Can exhibit cross-reactivity with structurally similar PAs[5]
Sensitivity Very high; low limits of detection (LOD) and quantification (LOQ)[4][5]High, but generally less sensitive than LC-MS/MS[3][5]
Application Confirmatory analysis, precise quantification of individual PAsRapid screening of large numbers of samples, semi-quantitative analysis[3][5]
Throughput Lower; sequential sample analysis[5]High; suitable for simultaneous screening of multiple samples[3][5]
Cost per Sample Higher[5]Lower[5]

Quantitative Performance Comparison

The choice of an analytical method is often driven by its quantitative performance. LC-MS/MS is widely recognized for its high sensitivity and specificity, making it the gold standard for confirmatory analysis. ELISA, on the other hand, serves as a valuable tool for rapid screening.[5]

ParameterLC-MS/MSELISA
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[4][5]< 25 µg/kg[3][5]
Limit of Quantitation (LOQ) 0.05 - 2.5 µg/kg[4][5]Not consistently reported; primarily for screening[5]
Precision (RSD) < 15%[4]4 - 14% (total relative standard deviation)[6]
Recovery 64.5 - 112.2% in various matrices[4]Not typically reported for screening assays

Data is compiled from multiple sources and may vary depending on the specific PA, matrix, and experimental conditions.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of this compound alkaloids using LC-MS/MS and ELISA.

LC-MSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample Sample (e.g., Honey, Tea, Feed) Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Homogenize Purification Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Extraction->Purification Centrifuge & Filter Analysis UHPLC-MS/MS Analysis Purification->Analysis Elute & Reconstitute Data Data Acquisition & Quantification Analysis->Data Dynamic MRM

LC-MS/MS experimental workflow for PA detection.

ELISA_Workflow cluster_ELISA ELISA Workflow Sample Sample (e.g., Honey, Feed) Extraction Extraction & Optional N-oxide Reduction (Zinc) Sample->Extraction Assay Multiplex ELISA Extraction->Assay Dilute Extract Detection Colorimetric Detection Assay->Detection Add Substrate Result Result Interpretation (Positive/Negative) Detection->Result Decision_Tree Start Start: Need to analyze for This compound Alkaloids Screening Screening a large number of samples? Start->Screening Confirmatory Need to confirm presence and quantify specific PAs? Screening->Confirmatory No ELISA Use ELISA Screening->ELISA Yes LCMS Use LC-MS/MS Confirmatory->LCMS No, but need quantification Isomer Need to differentiate between isomers? Confirmatory->Isomer Yes Isomer->LCMS Yes

References

A Comparative Analysis of Pyrrolizidine Alkaloid Profiles in Different Senecio Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrrolizidine alkaloid (PA) profiles across various species of the Senecio genus, a group of plants known for producing these hepatotoxic secondary metabolites.[1][2] An understanding of the qualitative and quantitative variations in PA content is crucial for research in toxicology, pharmacology, and drug development. This document summarizes quantitative data, details common experimental protocols for PA analysis, and visualizes key biochemical and experimental pathways.

Quantitative Comparison of this compound Alkaloid Profiles

The following table summarizes the concentrations of various this compound alkaloids found in different Senecio species, as reported in the scientific literature. Concentrations can vary significantly based on factors such as the plant's developmental stage, geographical location, and environmental conditions.[2][3]

Senecio SpeciesThis compound AlkaloidConcentration (µg/g dry weight unless otherwise noted)Predominant FormReference
Senecio vulgaris (Common Groundsel)SenecionineDominant PA[4]N-oxide[2][4][4][5]
SeneciphyllineDominant PA[2][6]N-oxide[2][2][6]
RetrorsinePresent[2][6]N-oxide[2][2][6]
IntegerrimineDominant in roots[4]N-oxide[4][4]
Total PAs~465 µg/g fresh weight (flowering stage)[2]N/A[2]
Senecio inaequidens (Narrow-leaved Ragwort)RetrorsineMajor PA[7][8]N/A[7][9][8]
SenecionineMajor PA[7][9][8]N/A[7][9][8]
SeneciverninePresent[8][10]N/A[8][10]
IntegerriminePresent[8][10]N/A[8][10]
Total PAs0.18% - 0.81% of plant parts[7][9]N/A[7][9]
Jacobaea alpina (syn. Senecio cordatus)Seneciphylline>85% of total PAs (with senecionine)[3]N/A[3]
Senecionine>85% of total PAs (with seneciphylline)[3]N/A[3]
Total PAsUp to 22.4 mg/g in young leaves/stems[3]N/A[3]
Senecio riddellii (Riddell's Ragwort)RiddelliineSingle major alkaloid[11][12]N/A[11][12]
Total PAs0.2% - 18.0%[11]N/A[11]
Senecio jacobaea (Tansy Ragwort)JacobinePresentN/A[13]
SenecioninePresentN/A[13]
SeneciphyllinePresentN/A[13]
Total PAs2.5 mg/kg body weight for 18 days is chronic lethal dose in cattle[11]N/A[11]
Senecio cineraria groupOtosenineMajor PA[14]N/A[14]
FlorosenineMajor PA[14]N/A[14]
JacobineHigh content in S. ambiguus subsp. nebrodensis[14]N/A[14]
Senecio scandensAdonifolineConcentrations vary by plant part[15][16]N/A[15][16]

Experimental Protocols

The analysis of this compound alkaloids in Senecio species typically involves extraction followed by chromatographic separation and detection. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][8][10][14]

Sample Preparation and Extraction

A generalized protocol for the extraction of PAs from plant material is as follows:

  • Harvesting and Drying: Plant material (e.g., leaves, stems, roots, flowers) is harvested and dried to a constant weight.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Extraction: A known weight of the powdered plant material (typically around 10 mg) is extracted with an acidic aqueous solution.[4] A common extraction solvent is 2% formic acid in water.[4] An internal standard, such as heliotrine, is often added to the extraction solvent for quantification.[4]

  • Shaking and Centrifugation: The mixture is shaken for approximately 30 minutes to facilitate the extraction of PAs.[4] Subsequently, the solid plant material is separated from the liquid extract by centrifugation.[4]

  • Filtration: The supernatant is filtered through a syringe filter (e.g., 0.2 µm nylon membrane) to remove any remaining particulate matter before analysis.[4]

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column.[6][17] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., water with formic acid) is commonly used.[6][15][16][17]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS). This allows for the sensitive and selective detection and quantification of individual PAs based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][4][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: For GC analysis, PAs, which are often non-volatile, may require derivatization to increase their volatility.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides information for identification and quantification.[8][10][14]

Visualizations

General Biosynthetic Pathway of this compound Alkaloids

This compound alkaloids are synthesized from the precursor homospermidine, which is formed from putrescine and spermidine.[18][19] The necine base, the core structure of PAs, is then formed through a series of enzymatic reactions.[1][20] This necine base is subsequently esterified with one or two necic acids to form the final PA structure.[1]

This compound Alkaloid Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_acids Necic Acids Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Spermidine Spermidine Spermidine->Homospermidine Necine Base Necine Base Homospermidine->Necine Base Series of enzymatic steps This compound Alkaloids This compound Alkaloids Necine Base->this compound Alkaloids Esterification Necic Acids Necic Acids Necic Acids->this compound Alkaloids PA Analysis Workflow Sample Collection Sample Collection Drying and Grinding Drying and Grinding Sample Collection->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Filtration Filtration Extraction->Filtration LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Filtration->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Quantification and Identification Quantification and Identification Data Processing->Quantification and Identification

References

A Comparative Guide: In Vivo vs. In Vitro Models for Predicting Pyrrolizidine Alkaloid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro models for predicting the toxicity of pyrrolizidine alkaloids (PAs), a large class of naturally occurring hepatotoxic and potentially carcinogenic compounds found in numerous plant species. Understanding the strengths and limitations of each model system is crucial for accurate risk assessment and the development of safer therapeutic agents and consumer products. This document outlines key differences, presents comparative experimental data, details relevant experimental protocols, and illustrates the underlying toxicological pathways.

Core Concepts in this compound Alkaloid Toxicity

This compound alkaloids themselves are relatively inert. Their toxicity is primarily mediated by metabolic activation in the liver, predominantly by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This process generates highly reactive pyrrolic metabolites (dehydrothis compound alkaloids) that can form adducts with cellular macromolecules like DNA and proteins.[1] This covalent binding disrupts cellular function, leading to cytotoxicity, genotoxicity, and the characteristic veno-occlusive disease (VOD), also known as hepatic sinusoidal obstruction syndrome (HSOS).[2] The primary mechanisms of PA-induced cellular damage include the induction of oxidative stress, DNA damage responses, and apoptosis.

At a Glance: In Vivo vs. In Vitro Models

FeatureIn Vivo Models (e.g., Rodent studies)In Vitro Models (e.g., Cell-based assays)
Biological Complexity High: Incorporates systemic effects, inter-organ interactions, and immune responses.Low to Moderate: Isolated cells or tissues, lacking systemic context.
Metabolic Competence High: Includes full hepatic metabolism and the contribution of gut microbiota.Variable: Dependent on the cell type. Primary hepatocytes have high metabolic activity; cell lines like HepG2 have low intrinsic activity but can be engineered.
Toxicological Endpoints Broad: Carcinogenicity, organ-specific toxicity (liver, lung), reproductive toxicity, and systemic effects.Focused: Cytotoxicity, genotoxicity, specific mechanistic pathways (e.g., apoptosis, oxidative stress).
Throughput LowHigh
Cost & Time HighLow
Ethical Considerations Involves animal welfare concerns.Reduces or replaces the use of animals.
Predictive Power for Systemic Toxicity HighLow to moderate; often requires computational modeling (e.g., PBTK) for extrapolation.

Quantitative Data Comparison

The following tables summarize quantitative toxicity data for several this compound alkaloids from both in vivo and in vitro studies. It is important to note that direct comparisons between in vivo (LD50) and in vitro (IC50/EC50) values are challenging due to the differences in biological complexity and dosimetry. However, the relative toxicity rankings of PAs often show some correlation between the two model systems.

Table 1: In Vivo Acute Toxicity Data (LD50) in Rodents

This compound AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)
MonocrotalineRatIntraperitoneal~111
TrichodesmineRatIntraperitoneal~22
RetrorsineRatIntraperitoneal~35
LasiocarpineRatIntraperitoneal~70
SenecionineRatIntraperitoneal~85

Note: LD50 values can vary depending on the specific strain, sex, and age of the animals used.

Table 2: In Vitro Cytotoxicity Data (IC50/EC50) in Liver Cells

This compound AlkaloidCell ModelExposure TimeEndpointIC50/EC50 (µM)
LasiocarpineHepG2-CYP3A424hCell Viability12.6
SeneciphyllineHepG2-CYP3A424hCell Viability26.2
RetrorsineHepDNot SpecifiedCell Viability (IC50)126.55[3]
LasiocarpineHepDNot SpecifiedCell Viability (IC50)164.06[3]
SenecionineHepDNot SpecifiedCell Viability (IC50)173.71[3]
IntermedineHepDNot SpecifiedCell Viability (IC50)239.39[3]
LasiocarpinePrimary Human HepatocytesNot SpecifiedCell Viability (EC50)45
RetrorsinePrimary Human HepatocytesNot SpecifiedCell Viability (EC50)98
RiddelliinePrimary Human HepatocytesNot SpecifiedCell Viability (EC50)292

Signaling Pathways in this compound Alkaloid Toxicity

The toxicity of PAs is mediated by complex signaling networks. Below are diagrams illustrating a general experimental workflow and two key pathways involved in PA-induced hepatotoxicity.

G Experimental Workflow: In Vivo vs. In Vitro PA Toxicity Assessment cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model in_vivo_admin PA Administration (e.g., gavage, IP injection) animal_model Animal Model (e.g., Rats, Mice) in_vivo_admin->animal_model in_vivo_endpoints Endpoint Analysis: - Histopathology (Liver, Lung) - Serum Biochemistry (ALT, AST) - Adduct Analysis - Survival (LD50) animal_model->in_vivo_endpoints data_analysis Data Analysis & Comparison in_vivo_endpoints->data_analysis in_vitro_exposure PA Exposure cell_model Cell Culture Model (e.g., Primary Hepatocytes, HepaRG, HepG2-CYP3A4) in_vitro_exposure->cell_model in_vitro_endpoints Endpoint Analysis: - Cytotoxicity (MTT, LDH) - Genotoxicity (Comet Assay) - Apoptosis (Caspase activity) - Oxidative Stress (ROS) - IC50/EC50 Determination cell_model->in_vitro_endpoints in_vitro_endpoints->data_analysis PA This compound Alkaloid PA->in_vivo_admin PA->in_vitro_exposure prediction Toxicity Prediction & Risk Assessment data_analysis->prediction

Caption: A comparative workflow for assessing this compound alkaloid toxicity using in vivo and in vitro models.

DNA_Damage_Response PA-Induced DNA Damage Response PA This compound Alkaloid CYP450 CYP450 Metabolism PA->CYP450 Reactive_Metabolite Reactive Pyrrolic Metabolite CYP450->Reactive_Metabolite DNA_Adducts DNA Adducts & Cross-links Reactive_Metabolite->DNA_Adducts ATM ATM Activation DNA_Adducts->ATM p53 p53 Stabilization & Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis if damage is severe

Caption: The ATM/p53 signaling pathway is activated in response to DNA damage induced by PA metabolites.

Apoptosis_Pathways PA-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrial_Stress Mitochondrial Stress (Oxidative Stress, DNA Damage) Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation) Mitochondrial_Stress->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Reactive_Metabolite Reactive PA Metabolites Reactive_Metabolite->Death_Receptors Reactive_Metabolite->Mitochondrial_Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAs can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis pathways.

Experimental Protocols

In Vitro Protocol: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxicity of a this compound alkaloid on a metabolically competent liver cell line (e.g., HepaRG or CYP3A4-overexpressing HepG2 cells).

Materials:

  • Test this compound alkaloid

  • HepaRG or other suitable metabolically competent cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[4][5]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (or until cells adhere and reach appropriate confluency) at 37°C in a humidified 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test PA in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the PA. Include vehicle control (medium with the same concentration of solvent used to dissolve the PA) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of PA that inhibits cell viability by 50%).

In Vivo Protocol: Subacute Hepatotoxicity Study in Rats

Objective: To evaluate the hepatotoxicity of a this compound alkaloid following repeated oral administration in rats.

Materials:

  • Test this compound alkaloid

  • Sprague-Dawley or Wistar rats (e.g., 6-8 weeks old)

  • Vehicle for PA administration (e.g., 0.15 M NaCl solution)[6]

  • Oral gavage needles

  • Equipment for blood collection and serum separation

  • Reagents for serum biochemical analysis (e.g., ALT, AST)

  • Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathological processing.

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.

  • Group Assignment: Randomly assign animals to different treatment groups (e.g., a vehicle control group and at least three dose groups of the test PA). A typical group size is 5-10 animals per sex.

  • Dosing: Administer the test PA or vehicle to the rats daily via oral gavage for a period of 28 days.[6] Doses should be selected based on preliminary range-finding studies to establish a dose-response relationship without causing acute mortality.[6]

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Blood Collection: Collect blood samples at specified time points (e.g., at termination) for serum biochemistry analysis. Key indicators of hepatotoxicity include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Necropsy and Tissue Collection: At the end of the study period, euthanize the animals. Perform a thorough gross necropsy, paying close attention to the liver. Collect the liver and other relevant organs, weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.

  • Histopathology: Process the fixed liver tissues, embed them in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist should examine the slides for characteristic signs of PA toxicity, such as sinusoidal dilation, endothelial cell damage, hepatocyte necrosis, and fibrosis.[7]

  • Data Analysis: Analyze the data for statistically significant differences between the treatment and control groups for all parameters (body and organ weights, serum biochemistry, and histopathological findings).

Conclusion

Both in vivo and in vitro models are indispensable tools for predicting the toxicity of this compound alkaloids. In vivo studies provide the most comprehensive assessment of systemic toxicity and are essential for regulatory decision-making. However, they are low-throughput, expensive, and raise ethical concerns. In vitro models, particularly those with metabolic competence like primary human hepatocytes or engineered cell lines, offer a valuable alternative for high-throughput screening, mechanistic investigations, and potency ranking of different PAs.[8]

A modern approach to toxicity testing involves an integrated strategy, using high-throughput in vitro assays to screen compounds and prioritize them for further testing. The data from these assays can then be used in conjunction with computational methods, such as physiologically based toxicokinetic (PBTK) modeling, to extrapolate in vitro findings to predict in vivo toxicity. This integrated approach helps to reduce, refine, and replace animal testing while providing robust data for the safety assessment of this compound alkaloids.

References

Predicting the Mutagenicity of Pyrrolizidine Alkaloids: A Comparative Guide to Machine Learning Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various machine learning models used to predict the mutagenicity of pyrrolizidine alkaloids (PAs). This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate computational tools for toxicological screening.

This compound alkaloids are a large class of natural compounds, some of which are known to be mutagenic and carcinogenic.[1] Traditional mutagenicity testing, such as the Ames test, can be time-consuming and expensive.[2] Consequently, in silico methods, particularly machine learning (ML) models, have emerged as valuable tools for the rapid screening and hazard assessment of these compounds.[2][3]

This guide focuses on a significant study that compared the performance of nine different machine learning models in predicting the mutagenicity of a large dataset of chemicals, with a specific application to a set of 602 this compound alkaloids.[4][5][6][7] The models evaluated include Random Forest (RF), Support Vector Machine (SVM), Logistic Regression (LR), Neural Networks (NN), and k-Nearest Neighbors (implemented in the 'lazar' framework).[4][5][6][7]

Performance of Machine Learning Models

The performance of various machine learning models was rigorously evaluated using 10-fold cross-validation on a dataset of 8,290 unique chemical structures with known Salmonella mutagenicity.[4][5][6] The models were trained using two different sets of molecular descriptors: MolPrint2D fingerprints and Chemistry Development Kit (CDK) descriptors.[4][5][6] The cross-validation accuracies of all investigated models ranged from 80% to 85%, which is comparable to the interlaboratory variability of the experimental Ames test.[4][5][6][7]

Quantitative Model Performance Data

The following tables summarize the cross-validation performance of the different machine learning models.

Table 1: Model Performance with MolPrint2D Descriptors

ModelAccuracy (%)Sensitivity (%)Specificity (%)
lazar-HC838185
lazar-all838284
Random Forest858386
Logistic Regression (SGD)828183
Logistic Regression (Scikit)828183
Neural Network828183
Support Vector Machine848285

lazar-HC: predictions with high confidence; lazar-all: all lazar predictions.

Table 2: Model Performance with CDK Descriptors

ModelAccuracy (%)Sensitivity (%)Specificity (%)
lazar-HC808279
lazar-all808279
Random Forest828083
Logistic Regression (SGD)808081
Logistic Regression (Scikit)808081
Neural Network808081
Support Vector Machine828083

Application to this compound Alkaloid Mutagenicity Prediction

The trained models were then used to predict the mutagenicity of 602 this compound alkaloids. The predictions showed a clear distinction between different chemical groups of PAs.[4][5][6][7] Notably, otonecines had the highest proportion of positive mutagenicity predictions, while monoesters had the lowest.[4][5][6][7] This is in general agreement with existing toxicological knowledge about these compounds.[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for evaluating and replicating these findings.

Dataset and Preprocessing

A new public Salmonella mutagenicity dataset was created by combining several public datasets, resulting in 8,290 unique chemical structures with experimental Ames test results.[4][5][6] For the this compound alkaloid predictions, a dataset of 602 PA structures was used.[5]

Molecular Descriptors

Two types of molecular descriptors were used to represent the chemical structures:

  • MolPrint2D (MP2D) fingerprints: These are 2D fingerprints that encode the structural features of a molecule.

  • Chemistry Development Kit (CDK) descriptors: A set of physicochemical properties and structural keys calculated using the CDK.[4][5][6]

Machine Learning Models

A variety of machine learning algorithms were employed:

  • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees.

  • Support Vector Machine (SVM): A supervised learning model that finds an optimal hyperplane to separate data points.

  • Logistic Regression (LR): A statistical model used for binary classification.

  • Neural Networks (NN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

  • k-Nearest Neighbors (lazar): A local, instance-based learning algorithm where predictions are made based on the majority class of the k-nearest neighbors in the feature space.[4][5][6]

Model Validation

The performance of the models was evaluated using a 10-fold cross-validation strategy.[6] This involves randomly partitioning the original dataset into ten equal-sized subsamples. Of the ten subsamples, a single subsample is retained as the validation data for testing the model, and the remaining nine subsamples are used as training data. This process is then repeated ten times, with each of the ten subsamples used exactly once as the validation data. The ten results are then averaged to produce a single estimation.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the application of the models to different this compound alkaloid classes.

G cluster_data Data Preparation cluster_features Feature Engineering cluster_models Machine Learning Models cluster_validation Model Evaluation cluster_prediction Prediction Data Salmonella Mutagenicity Dataset (8,290 chemicals) this compound Alkaloid Dataset (602 PAs) Descriptors Molecular Descriptors Data->Descriptors MP2D MolPrint2D Descriptors->MP2D CDK CDK Descriptors Descriptors->CDK RF Random Forest MP2D->RF SVM Support Vector Machine MP2D->SVM LR Logistic Regression MP2D->LR NN Neural Networks MP2D->NN kNN k-Nearest Neighbors (lazar) MP2D->kNN CDK->RF CDK->SVM CDK->LR CDK->NN CDK->kNN CV 10-Fold Cross-Validation RF->CV PA_Prediction PA Mutagenicity Prediction RF->PA_Prediction SVM->CV SVM->PA_Prediction LR->CV LR->PA_Prediction NN->CV NN->PA_Prediction kNN->CV kNN->PA_Prediction Performance Performance Metrics (Accuracy, Sensitivity, Specificity) CV->Performance Performance->PA_Prediction

Experimental workflow for predicting this compound alkaloid mutagenicity.

G cluster_models Trained Machine Learning Models cluster_pas This compound Alkaloid Classes cluster_predictions Mutagenicity Predictions Models Random Forest Support Vector Machine Logistic Regression Neural Networks k-Nearest Neighbors Otonecines Otonecines Models->Otonecines Macrocyclic Macrocyclic Diesters Models->Macrocyclic Dehydro Dehydropyrrolizidines Models->Dehydro Tertiary Tertiary PAs Models->Tertiary Retronecines Retronecines Models->Retronecines High_Mut High Proportion of Positive Predictions Otonecines->High_Mut Mid_Mut Moderate Proportion of Positive Predictions Macrocyclic->Mid_Mut Dehydro->Mid_Mut Low_Mut Lower Proportion of Positive Predictions Tertiary->Low_Mut Retronecines->Low_Mut

Logical relationship of model application to PA classes and predicted outcomes.

Conclusion

The use of machine learning models provides a robust and efficient alternative for predicting the mutagenicity of this compound alkaloids. The study highlighted here demonstrates that various algorithms, including Random Forest, SVM, and Neural Networks, can achieve high prediction accuracies that are on par with the reproducibility of the standard Ames test.[4][5][6][7] The ability of these models to differentiate between the mutagenic potential of different PA subclasses underscores their utility in early-stage drug discovery and chemical safety assessment. For researchers in this field, leveraging these in silico tools can significantly accelerate the screening process and prioritize compounds for further experimental investigation.

References

Evaluating the Relative Potency of Various Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of various pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. Understanding the differential toxicity of these compounds is critical for risk assessment, toxicological research, and the development of potential therapeutic agents. This document summarizes quantitative data from experimental studies, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of PA toxicology.

Data Presentation: Relative Potency of this compound Alkaloids

The toxic potential of this compound alkaloids is largely dependent on their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which is a prerequisite for metabolic activation to toxic pyrrolic metabolites.[1][2] The nature of the ester side chains further modulates their potency. Generally, macrocyclic diesters are considered the most toxic, followed by open-chain diesters and then monoesters.[3]

The following table summarizes quantitative data on the relative genotoxic and cytotoxic potencies of various PAs from in vitro studies. Benchmark Dose (BMD) and IC50 values are presented to facilitate direct comparison. A lower BMD or IC50 value indicates a higher potency.

This compound AlkaloidStructural TypeAssayCell LineEndpointPotency Value (µM)Reference
Retronecine-type (Macrocyclic Diesters)
RetrorsineCyclic DiesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL0.14[4][5]
SeneciphyllineCyclic DiesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL0.14[4][5]
SenecionineCyclic DiesterGenotoxicity (Micronucleus)HepG2 (CYP3A4)Relative PotencyMore potent than monoesters[2]
MonocrotalineCyclic DiesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL~40[4][5]
Heliotridine-type (Open-chain Diesters)
LasiocarpineOpen DiesterGenotoxicity (Micronucleus)TK6-CYP3A4BMD1000.036[6][7]
LasiocarpineOpen DiesterGenotoxicity (Micronucleus)HepaRGBMDMost potent of 15 PAs tested[8]
EchimidineOpen DiesterCytotoxicity (Alamar blue)HepG2 (CYP3A4)Relative PotencyMore toxic than expected[2]
Retronecine/Heliotridine-type (Monoesters)
HeliotrineMonoesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL~6.2[4][5]
IndicineMonoesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL~6.2[4][5]
EuropineMonoesterGenotoxicity (Micronucleus)HepG2 (CYP3A4)Relative PotencyLow potency[2]
LycopsamineMonoesterGenotoxicity (γH2AX)HepG2-CYP3A4BMDL~62[4][5]
Otonecine-type
ClivorineOtonecineCytotoxicity (MTT)HepG2IC200.013 mM[9]
Platynecine-type (Saturated)
PlatyphyllineSaturated MonoesterCytotoxicity (MTT)HepG2IC200.85 mM[9]

BMDL (Benchmark Dose Lower Confidence Limit) represents the lower 95% confidence limit of the dose that produces a specified level of response. A lower BMDL indicates higher potency. BMD100 is the benchmark dose for a 100% increase in response over the background. IC20/IC50 (Inhibitory Concentration) is the concentration of a substance that reduces a biological activity by 20% or 50%.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key in vitro assays used to evaluate the potency of this compound alkaloids.

In Vitro Micronucleus Assay for Genotoxicity

The micronucleus assay is a widely used method to assess chromosomal damage.

1. Cell Culture and Treatment:

  • Cell Lines: Human hepatoma cells such as HepG2 (often engineered to overexpress specific cytochrome P450 enzymes like CYP3A4) or HepaRG cells, which have metabolic capabilities closer to primary human hepatocytes, are commonly used.[8][10] TK6 human lymphoblastoid cells expressing specific CYPs are also utilized.[6][7]

  • Seeding: Cells are seeded in multi-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: A range of concentrations of the test PA, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium. A vehicle control (solvent only) and a positive control (a known genotoxic agent) are included.[10]

  • Incubation: Cells are incubated with the PAs for a period that allows for at least one cell division, typically 24 to 48 hours.[10]

2. Cytokinesis Block:

  • Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.[10]

3. Cell Harvesting and Staining:

  • Cells are harvested by trypsinization (for adherent cells) or centrifugation.

  • The cells are then treated with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

4. Micronucleus Scoring and Data Analysis:

  • Micronuclei are scored in a predetermined number of binucleated cells (typically 1000-2000) per concentration using a light or fluorescence microscope.

  • The frequency of micronucleated cells is calculated for each concentration.

  • Statistical analysis is performed to determine the significance of the increase in micronuclei compared to the vehicle control. Benchmark Dose (BMD) modeling is often applied to the dose-response data to derive a quantitative measure of genotoxic potency.[6][7][8]

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks.

1. Cell Preparation and Treatment:

  • Similar to the micronucleus assay, metabolically competent liver cell lines are treated with various concentrations of PAs.

  • After the treatment period, cells are harvested and kept on ice to prevent DNA repair.

2. Embedding Cells in Agarose:

  • A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[11]

3. Lysis:

  • The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[12]

4. Alkaline Unwinding and Electrophoresis:

  • The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • An electric field is applied, causing the fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.[11][12]

5. Neutralization and Staining:

  • The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

  • Comets are visualized using a fluorescence microscope.

  • Image analysis software is used to quantify the DNA damage, typically by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

  • Statistical analysis is performed to compare the level of DNA damage between treated and control groups.

Cytotoxicity Assays

Cytotoxicity assays measure the ability of a compound to kill cells or inhibit their proliferation.

1. Cell Culture and Treatment:

  • Cells are seeded in 96-well plates and treated with a range of PA concentrations.

2. Assay Principles:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and quantified by measuring the absorbance.[9]

  • Alamar Blue Assay: This assay uses a redox indicator that changes color in response to cellular metabolic activity.

  • Neutral Red Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

3. Data Analysis:

  • The results are typically expressed as the percentage of cell viability relative to the vehicle control.

  • The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve to quantify the cytotoxic potency.

Mandatory Visualizations

Metabolic Activation of this compound Alkaloids

The hepatotoxicity of 1,2-unsaturated this compound alkaloids is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver.[13][14] This process generates highly reactive pyrrolic metabolites (dehydrothis compound alkaloids) that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1][15] Detoxification pathways, such as hydrolysis of the ester groups or N-oxidation, also occur.

Metabolic_Activation_of_PAs cluster_0 Hepatocyte PA This compound Alkaloid (PA) (1,2-unsaturated) ReactiveMetabolite Reactive Pyrrolic Metabolite (Dehydrothis compound Alkaloid) PA->ReactiveMetabolite CYP450 (e.g., CYP3A4) Bioactivation DetoxifiedMetabolite Detoxified Metabolites (e.g., N-oxides, Hydrolysis products) PA->DetoxifiedMetabolite Detoxification Macromolecules Cellular Macromolecules (DNA, Proteins) Adducts DNA and Protein Adducts ReactiveMetabolite->Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity Genotoxicity_Workflow cluster_workflow In Vitro Genotoxicity Testing Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2-CYP3A4) start->cell_culture treatment 2. Treatment with PAs (Dose-response) cell_culture->treatment incubation 3. Incubation (e.g., 24-48 hours) treatment->incubation assay 4. Genotoxicity Assay (e.g., Micronucleus Assay) incubation->assay data_acquisition 5. Data Acquisition (Microscopy/Flow Cytometry) assay->data_acquisition data_analysis 6. Data Analysis (Statistical Tests, BMD Modeling) data_acquisition->data_analysis end End data_analysis->end

References

A Comparative Study of Pyrrolizidine Alkaloid Regulations in the EU and USA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory frameworks for pyrrolizidine alkaloids (PAs) in the European Union (EU) and the United States (USA). This compound alkaloids are a group of naturally occurring toxins produced by numerous plant species worldwide. Their presence in the food chain, primarily through contamination of crops, honey, and herbal products, poses a significant health risk to humans due to their hepatotoxic, genotoxic, and carcinogenic properties. This document outlines the distinct approaches taken by the EU and the US in managing the risks associated with PA contamination in food and dietary supplements, presenting quantitative limits, analytical methodologies, and regulatory workflows.

Regulatory Landscape Overview

The EU has established a harmonized and stringent regulatory framework with specific maximum levels for the sum of certain PAs in a wide range of foodstuffs. In contrast, the US does not have specific federal maximum limits for PAs in food but considers dietary supplements containing these alkaloids to be adulterated.

Quantitative Comparison of Maximum Levels

The EU, under Commission Regulation (EU) 2023/915, has set specific maximum levels for the sum of 21 this compound alkaloids and their N-oxides in various food categories. The regulation also considers an additional 14 PAs that are structurally similar and may co-elute during analysis. The US, on the other hand, does not have such specific maximum residue limits for PAs in food products. The Food and Drug Administration (FDA) can, however, take action against food products on a case-by-case basis if they are found to contain substances at levels that may pose a health risk. For dietary supplements, the FDA's position is that products containing PAs are considered adulterated.

Food CategoryEuropean Union: Maximum Level (µg/kg)United States: Maximum Level (µg/kg)
Herbal infusions (dried product)200No specific limit
Tea (Camellia sinensis) (dried product)150No specific limit
Rooibos, anise, lemon balm, chamomile, thyme, peppermint, lemon verbena (dried)400No specific limit
Cumin seeds400No specific limit
Borage leaves (fresh, frozen) for the final consumer750No specific limit
Dried herbs (except those specified elsewhere)400No specific limit
Borage, lovage, marjoram, oregano (dried)1000No specific limit
Food supplements containing herbal ingredients400Considered adulterated if PAs are present
Pollen-based food supplements, pollen and pollen products500Considered adulterated if PAs are present

Note: The EU's maximum levels refer to the lower-bound sum of 21 specific this compound alkaloids and their N-oxides.

Experimental Protocols for this compound Alkaloid Analysis

The accurate detection and quantification of this compound alkaloids at low levels in complex matrices require sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method in both the EU and the US.

European Union: Recommended Methodology (based on European Pharmacopoeia and BfR methods)

The European Pharmacopoeia chapter 2.8.26 provides guidance on the analysis of contaminant this compound alkaloids and allows for the use of any validated chromatographic method coupled with mass spectrometry. A widely referenced method is that of the German Federal Institute for Risk Assessment (BfR).

1. Sample Preparation:

  • Homogenization: The sample is homogenized to ensure a representative portion is taken for analysis. For solid samples, cryogenic grinding with dry ice is often employed to achieve a fine, uniform powder.

  • Extraction: A known weight of the homogenized sample (e.g., 2 grams) is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication. This is typically repeated twice.

  • Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract. The supernatants from the extractions are combined.

  • Solid-Phase Extraction (SPE) Clean-up: The combined extract is passed through a strong cation exchange (SCX) SPE cartridge. The cartridge is washed with a series of solvents to remove interfering compounds. The PAs are then eluted with an ammoniated organic solvent (e.g., methanol with 2.5% ammonia).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile with formic acid and ammonium formate).

  • Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), targeting the specific precursor-to-product ion transitions for each of the regulated PAs and their N-oxides.

  • Quantification: Quantification is typically performed using an internal standard and a matrix-matched calibration curve to compensate for matrix effects.

United States: General Methodology (based on available literature and upcoming USP guidance)

While the FDA does not prescribe a single official method, the upcoming United States Pharmacopeia (USP) General Chapter <567> will provide a prototype analytical method. The principles are similar to the European methods.

1. Sample Preparation:

  • Extraction is typically performed with an acidified aqueous solution.

  • Clean-up often involves solid-phase extraction (SPE) to remove matrix interferences.

2. LC-MS/MS Analysis:

  • UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred analytical technique.

  • Analysis is performed in positive ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

  • Isotope-labeled internal standards are recommended for accurate quantification.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Hepatotoxicity of this compound Alkaloids

This compound alkaloids themselves are not toxic but are converted to toxic metabolites in the liver by cytochrome P450 enzymes. These reactive pyrrolic esters can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.

PA_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_toxicity Cellular Toxicity PA This compound Alkaloids (PAs) (in food/supplements) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydrothis compound Alkaloids) CYP450->Reactive_Metabolites Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolites->Detoxification Adducts DNA & Protein Adducts Reactive_Metabolites->Adducts Covalent Binding Excretion Excretion Detoxification->Excretion Cellular_Damage Cellular Damage (Oxidative Stress, Apoptosis) Adducts->Cellular_Damage Hepatotoxicity Hepatotoxicity (Veno-occlusive disease, Cirrhosis, Cancer) Cellular_Damage->Hepatotoxicity EU_Regulatory_Workflow Data_Collection Data Collection & Monitoring (Member States, Industry) EFSA_Request Mandate from European Commission Data_Collection->EFSA_Request EFSA_Assessment EFSA Scientific Opinion (Risk Assessment) EFSA_Request->EFSA_Assessment Proposal European Commission Proposes Regulation (e.g., setting MLs) EFSA_Assessment->Proposal Member_States Discussion with Member States Proposal->Member_States Legislation Adoption of Regulation (e.g., Commission Regulation (EU) 2023/915) Member_States->Legislation Enforcement Enforcement by Member States Legislation->Enforcement US_Regulatory_Workflow Market Dietary Supplement on the Market FDA_Monitoring FDA Post-Market Surveillance (e.g., inspections, sampling, adverse event reports) Market->FDA_Monitoring Violation Potential Violation Identified (e.g., presence of PAs - adulteration) FDA_Monitoring->Violation Warning_Letter FDA Issues Warning Letter to Manufacturer Violation->Warning_Letter Voluntary_Action Manufacturer Takes Voluntary Corrective Action (e.g., recall) Warning_Letter->Voluntary_Action Further_Action Further FDA Enforcement Action (e.g., seizure, injunction) Warning_Letter->Further_Action If no voluntary action

A Comparative Guide to the Validation of Toxicokinetic Models for Pyrrolizidine Alkaloid Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of toxicokinetic models used in the risk assessment of pyrrolizidine alkaloids (PAs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the understanding and validation of these predictive models.

This compound alkaloids are a large class of phytotoxins found in numerous plant species, posing a significant risk to human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Toxicokinetic models, particularly physiologically based toxicokinetic (PBTK) models, are invaluable tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of PAs and for extrapolating in vitro data to in vivo scenarios to assess risk.[2][3] The validation of these models against experimental data is a critical step in ensuring their accuracy and reliability for regulatory decision-making.

Comparative Analysis of Toxicokinetic Models

The performance of toxicokinetic models for PAs is highly dependent on the chemical structure of the specific alkaloid and the physiological characteristics of the species being modeled.[4] PBTK models are mechanistic in nature, representing the body as a series of interconnected physiological compartments, which allows for the integration of in vitro data to predict in vivo outcomes.[2]

Below is a comparison of key toxicokinetic parameters for different PAs, derived from both experimental data and PBTK model predictions.

Table 1: Comparison of In Vivo Toxicokinetic Parameters of Select this compound Alkaloids in Rats

This compound AlkaloidTypeAdministration Route & DoseCmax (ng/mL)AUC (ng/mL*h)Oral Bioavailability (%)Reference
LasiocarpineOpen-chain diesterOral, 10 mg/kg51.7 ± 22.518.2 ± 3.80.5[5]
HeliotrineMonoesterOral, 10 mg/kg320 ± 26396 ± 1823.3[5]
RetrorsineCyclic diesterNot specifiedNot specifiedNot specifiedNot specified[6]
MonocrotalineCyclic diesterNot specifiedNot specifiedNot specifiedNot specified[6]

Table 2: Comparison of In Vitro Metabolic Parameters and PBTK Model Predictions for Select this compound Alkaloids

This compound AlkaloidIn Vitro SystemVmax/Km (in vitro)Predicted In Vivo ParameterPredicted ValueModel ValidationReference
RetrorsineRat liver microsomes5.5-fold higher than MCTBMDL (rats)79.9–104 mg/kg bwGoodness-of-fit for hepatic retrorsine and DNA adducts[4][6]
MonocrotalineRat liver microsomes-Not specifiedNot specifiedNot specified[6]
RetrorsineMouse hepatocytes-BMDL (mice)24.1–88.5 mg/kg bwGoodness-of-fit for hepatic retrorsine and DNA adducts[4]
SenkirkineRat hepatocytesSimilar to humanHuman Cmax (predicted)Higher than ratAllometric scaling from rat PBPK model[7]

Experimental Protocols

Accurate experimental data is the cornerstone of validating toxicokinetic models. Below are detailed methodologies for key in vitro and in vivo experiments commonly used to generate data for PA toxicokinetic studies.

In Vitro Metabolism using Liver Microsomes

This assay is used to determine the rate of metabolism of PAs by hepatic enzymes, providing crucial parameters for PBTK models.

1. Preparation of Microsomes:

  • Liver microsomes are prepared from the species of interest (e.g., rat, human) through differential centrifugation of liver homogenates.

  • The protein concentration is determined using a standard method like the Bradford assay.[8]

2. Incubation:

  • A stock solution of the test PA is prepared in a suitable solvent (e.g., 10% methanol).

  • The incubation mixture is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.4) and contains the liver microsomes (final protein concentration of 1 mg/mL) and the test PA (final concentration of 0.5 µM or 50 µM).

  • The reaction is initiated by adding an NADPH-regenerating system.

  • The mixture is incubated at 37°C with shaking.[9]

3. Sample Collection and Analysis:

  • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 10, 20, 30, 60, 120, 240, and 360 minutes).

  • The reaction is stopped by adding ice-cold methanol.[9]

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining parent PA and its metabolites.[5]

In Vivo Toxicokinetic Study in Rodents

This study design provides data on the in vivo absorption, distribution, metabolism, and excretion of PAs.

1. Animal Dosing:

  • The PA is administered to the animals (e.g., rats, mice) via the intended route of exposure (e.g., oral gavage, intravenous injection) at a specific dose.

  • A control group receives the vehicle only.[8]

2. Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein).

  • Plasma is separated by centrifugation.

  • Urine and feces may also be collected over the study period to assess excretion.[8]

3. Sample Analysis:

  • The concentration of the parent PA and its metabolites in plasma, urine, and feces is determined using a validated analytical method like LC-MS/MS.[5]

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental or compartmental analysis.[8]

Caco-2 Cell Permeability Assay

This in vitro assay is used to assess the intestinal permeability of PAs, providing data on their potential for oral absorption.

1. Cell Culture:

  • Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[10][11]

2. Monolayer Integrity Check:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

3. Permeability Assay:

  • The test PA is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the receiver compartment (B or A, respectively) at various time points.

  • The concentration of the PA in the collected samples is quantified by LC-MS/MS.[11]

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the toxicokinetics and risk assessment of this compound alkaloids.

PA_Metabolism_and_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_toxicity Toxicity PA This compound Alkaloid (PA) CYP450 CYP450 Enzymes PA->CYP450 Metabolism Detox Detoxification (e.g., N-oxidation) CYP450->Detox Pathway 1 Bioactivation Bioactivation CYP450->Bioactivation Pathway 2 Excretion Excretion Detox->Excretion Dehydro_PA Dehydrothis compound Alkaloid (DHPA) Bioactivation->Dehydro_PA GSH_Conj GSH Conjugation Dehydro_PA->GSH_Conj Detoxification DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Cytotoxicity GSH_Conj->Excretion Hepatotoxicity Hepatotoxicity DNA_Adducts->Hepatotoxicity Protein_Adducts->Hepatotoxicity

This compound Alkaloid Metabolic Activation and Toxicity Pathway.

PBTK_Model_Validation_Workflow cluster_data_generation Data Generation cluster_model_development Model Development & Simulation cluster_validation Model Validation cluster_application Risk Assessment Application In_Vitro In Vitro Experiments (e.g., Microsomes, Hepatocytes) PBTK_Model PBTK Model Development In_Vitro->PBTK_Model Parameterization In_Vivo In Vivo Experiments (e.g., Rodent Studies) Comparison Comparison of Predicted vs. Experimental Data In_Vivo->Comparison Experimental Data Simulation Simulation of Concentration-Time Profiles PBTK_Model->Simulation Simulation->Comparison Predicted Data Refinement Model Refinement Comparison->Refinement If discrepancy Risk_Assessment Risk Assessment (e.g., BMD Calculation) Comparison->Risk_Assessment Validated Model Refinement->PBTK_Model Iterative Process

PBTK Model Validation Workflow for this compound Alkaloids.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrrolizidine Alkaloids: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling pyrrolizidine alkaloids must adhere to stringent disposal protocols due to the significant toxicity, including potential carcinogenicity and hepatotoxicity, associated with this class of compounds.[1][2] Under no circumstances should these compounds or their containers be disposed of via standard laboratory drains or general waste streams.[1][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound alkaloid waste in a laboratory setting, ensuring the safety of personnel and compliance with hazardous waste regulations.

Operational Plan for this compound Alkaloid Waste Disposal

The proper disposal of this compound alkaloids is managed as a hazardous chemical waste stream. The following procedures outline the necessary steps from the point of waste generation to its final collection by Environmental Health & Safety (EH&S) professionals.

Step 1: Waste Identification and Segregation

All waste materials, including pure compounds, solutions, contaminated lab supplies, and personal protective equipment (PPE), must be considered hazardous. It is crucial to segregate this compound alkaloid waste from other chemical waste streams to prevent unintended reactions.

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect liquid waste containing this compound alkaloids in a dedicated, leak-proof container with a secure, screw-on cap.[4] The container must be chemically compatible with the waste. Do not fill containers beyond 90% capacity or past the neck to allow for expansion.[5]

  • Solid Waste:

    • Dry Chemicals: Dispose of solid this compound alkaloids in their original manufacturer's container whenever possible.[4]

    • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes should be double-bagged in clear plastic bags to allow for visual inspection.[4]

    • Sharps: Pipettes, pipette tips, and broken glass contaminated with this compound alkaloids must be placed in a designated sharps container.[4]

  • Empty Containers: Containers that held this compound alkaloids must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[6] After rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[6]

Step 3: Labeling

Properly label every waste container with a "Hazardous Waste" tag. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (avoiding abbreviations)

  • The approximate concentration and volume

  • The date when waste was first added to the container

Step 4: Storage

Store all this compound alkaloid waste in a designated Satellite Accumulation Area (SAA).[5] This area must be under the control of the laboratory personnel. Key storage requirements include:

  • Secondary Containment: Place all liquid waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the largest container.[4]

  • Segregation: Ensure that this compound alkaloid waste is segregated from incompatible materials.[5]

  • Container Integrity: Keep waste containers securely capped at all times, except when adding waste.[4][6] Regularly inspect containers for any signs of leakage or deterioration.[5]

Step 5: Disposal Request and Pickup

Request a hazardous waste collection from your institution's EH&S department before time or quantity limits are reached.[4] Adhere to the specific time and volume restrictions for waste accumulation in a Satellite Accumulation Area.

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the management of hazardous chemical waste, applicable to this compound alkaloids.

ParameterGuidelineSource
Maximum Accumulation Time (Partially Filled Container) Up to 1 year in a Satellite Accumulation Area (SAA)[5]
Maximum Accumulation Time (Full Container) Must be removed from the SAA within 3 days[5]
Maximum Accumulation Volume in SAA Up to 55 gallons of an individual hazardous waste[4]
Container Fill Level Do not fill beyond the neck; leave at least one-inch of headroom[5]
Secondary Containment Capacity Must hold 110% of the volume of the primary container(s)[4]

Spill Cleanup Procedures

In the event of a this compound alkaloid spill, immediate and proper cleanup is essential to mitigate health and environmental hazards.[7]

  • Alert Personnel and Secure the Area: Notify others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Contain the Spill: For liquid spills, use an absorbent material like sawdust or sweeping compound to soak up the liquid.[7] For dry spills, cover with a plastic sheet to prevent the material from becoming airborne.[7]

  • Cleanup:

    • Liquid Spills: Work the absorbent material into the spill and then collect the combined material into a labeled plastic or metal container.[7]

    • Dry Spills: Carefully sweep up the spilled material and place it into a secure, labeled container.[7]

  • Decontaminate the Area: Wash the spill surface with a detergent solution and rinse thoroughly.[9] Collect all cleanup materials, including used absorbents and contaminated PPE, and dispose of them as hazardous waste.[10]

Procedural Workflow for this compound Alkaloid Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper management of waste containing this compound alkaloids.

Pyrrolizidine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Alkaloid Waste Generated B Identify Waste Type A->B C Liquid Waste B->C Liquid D Solid Waste (Contaminated Labware) B->D Solid (Contaminated) E Solid Waste (Pure Compound) B->E Solid (Pure) F Sharps B->F Sharps G Collect in Labeled, Compatible, Leak-Proof Container C->G H Double-Bag in Labeled Plastic Bags D->H I Use Original Labeled Container E->I J Collect in Labeled Sharps Container F->J K Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->K H->K I->K J->K L Monitor Accumulation Time & Volume K->L M Request EH&S Pickup L->M Limit Reached N Continue Storage L->N Limit Not Reached N->L

Caption: Workflow for the safe disposal of this compound alkaloid waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of pyrrolizidine alkaloids (PAs) in a laboratory setting. Due to their potential hepatotoxicity and carcinogenicity, strict adherence to the following operational and disposal plans is mandatory to ensure personnel safety and prevent environmental contamination.[1] This guide is intended to be a cornerstone of your laboratory's safety protocol, providing procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in safe chemical handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Prevention of exposure is the most effective method for limiting the toxicity associated with this compound alkaloids.[2] Even low doses over a period of time may present a health risk, and therefore, exposure should be avoided or minimized as much as possible. The following personal protective equipment is mandatory when handling PAs in any form.

Body PartRequired PPEStandard/SpecificationPurpose
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)ASTM F739To prevent skin contact and absorption. The outer glove should be removed and disposed of inside the containment area.
Body Full-coverage, disposable lab coat or a chemical-resistant suit with a closed frontEN ISO 27065To protect skin from accidental spills. Must not be worn outside the designated handling area.
Eyes Safety goggles with side shields or a full-face shieldANSI Z87.1 / EN 166To protect eyes from splashes and airborne particles.
Respiratory Work conducted within a certified chemical fume hoodN/ATo prevent inhalation of airborne particles. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All work with this compound alkaloids must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3][4]

Pre-Operational Procedures
  • Designated Area: All work with PAs must be conducted in a designated, clearly marked area.[4] Access to this area should be restricted to authorized personnel.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Gather Materials: Have all necessary equipment, including a chemical spill kit, readily available within the designated area.

  • Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[1][3]

Handling and Experimental Procedures
  • Weighing: When weighing solid PAs, do so on the protective paper within the fume hood to minimize the dispersal of powders.[5]

  • Solution Preparation: Dissolve PAs in a closed container within the fume hood.[5] Avoid creating aerosols by vortexing or other agitative methods in an open container.

  • Pipetting: Always use mechanical pipetting aids. Mouth pipetting is strictly prohibited.[1]

  • Animal Handling: If working with animals, use Luer-lock syringes and needles to prevent accidental disconnection.[5] Injections should be performed over plastic-backed paper in an isolated and properly posted area.[5]

Post-Operational Procedures
  • Decontamination: Wipe down all surfaces within the designated area with an appropriate deactivating solution (if known) or a suitable solvent, followed by a thorough cleaning.

  • PPE Removal: Remove disposable gloves and lab coats within the designated area and dispose of them as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing any procedure and upon leaving the laboratory.[1]

Disposal Plan: Managing this compound Alkaloid Waste

Proper disposal of PA-contaminated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid and liquid waste containing this compound alkaloids must be segregated from general laboratory waste.

  • Solid Waste: This includes contaminated gloves, lab coats, absorbent paper, and any other disposable materials. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing PAs in a labeled, sealed, and compatible hazardous waste container. Do not pour PA-containing solutions down the drain.

  • Contaminated Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous waste.

  • Disposal Method: All PA-contaminated waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[6]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

Exposure Response
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower if necessary.[7][8] Remove any contaminated clothing while rinsing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[9] Hold the eyelids open to ensure a thorough rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, call for emergency medical assistance.
Ingestion Do NOT induce vomiting.[7] Seek immediate medical attention.

Note: There is no specific antidote for this compound alkaloid toxicity; treatment is supportive.[10] It is crucial to inform medical personnel of the identity of the chemical involved.

Spill Response
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.

    • Place the absorbent material in a sealed hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If possible and safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or hazardous materials unit.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Workflow for Safe Handling of this compound Alkaloids

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather All Materials prep_fume_hood->prep_materials prep_surface Protect Work Surface prep_materials->prep_surface handle_weigh Weigh Solid PAs prep_surface->handle_weigh handle_dissolve Dissolve in Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill emergency_exposure Exposure Occurs handle_experiment->emergency_exposure cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash node_spill_minor Minor Spill Cleanup emergency_spill->node_spill_minor node_spill_major Major Spill: Evacuate & Report emergency_spill->node_spill_major node_exposure_skin Skin/Eye Contact: Flush emergency_exposure->node_exposure_skin node_exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->node_exposure_inhale node_exposure_ingest Ingestion: Seek Medical Aid emergency_exposure->node_exposure_ingest

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolizidine
Reactant of Route 2
Pyrrolizidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.